MDMB-FUBICA metabolite 3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H23FN2O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C22H23FN2O3/c1-22(2,3)19(21(27)28)24-20(26)17-13-25(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H,24,26)(H,27,28) |
InChI Key |
PZPKPULZRMBYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
MDMB-FUBICA metabolite 3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic formation of MDMB-FUBICA metabolite 3. The information is intended to support research, forensic analysis, and drug development efforts related to novel psychoactive substances.
Chemical Structure and Identification
This compound, formally known as N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine, is a primary metabolite of the synthetic cannabinoid MDMB-FUBICA.[1] It is formed through the hydrolysis of the parent compound's methyl ester group, resulting in a carboxylic acid moiety. This biotransformation is a common metabolic pathway for synthetic cannabinoids containing an ester linkage.[2][3]
The chemical structure of this compound is presented below:
Chemical Formula: C₂₂H₂₃FN₂O₃[1]
Molecular Weight: 382.4 g/mol [1]
CAS Number: 2693397-46-3[1]
Physicochemical and Pharmacological Properties
The conversion of the methyl ester in MDMB-FUBICA to a carboxylic acid in its metabolite significantly alters its physicochemical and pharmacological properties.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃FN₂O₃ | [1] |
| Molecular Weight | 382.4 g/mol | [1] |
| Formal Name | N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine | [1] |
| CAS Number | 2693397-46-3 | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.10 mg/ml | [1] |
Pharmacological Properties
The physiological and toxicological properties of this compound have not been extensively characterized.[1] However, studies on analogous carboxylic acid metabolites of other synthetic cannabinoids provide strong evidence for significantly reduced cannabinoid receptor activity compared to the parent compounds.
For instance, the carboxylic acid metabolite of 5F-MDMB-PICA, a structurally similar synthetic cannabinoid, exhibited a dramatically lower binding affinity for the CB1 receptor (IC₅₀ = 3,336 nM) compared to its parent compound (IC₅₀ = 2.00 nM).[4] Another study on the carboxylic acid metabolites of 5F-MDMB-PICA and 4F-MDMB-BICA found them to be weak inverse agonists or antagonists at the CB1 receptor, with potencies in the micromolar range.[5][6] This suggests that the hydrolysis of the ester group to a carboxylic acid is a key deactivation step in the metabolism of these synthetic cannabinoids. While direct quantitative data for this compound is not yet available, a similar reduction in CB1 receptor affinity and efficacy is anticipated.
Metabolic Pathway
The formation of this compound is a primary step in the Phase I metabolism of the parent compound. This reaction is catalyzed by carboxylesterases present in the liver and other tissues.[2]
Experimental Protocols
The following sections outline representative experimental protocols for the in vitro metabolism and analysis of MDMB-FUBICA and its metabolites.
In Vitro Metabolism Using Human Liver Microsomes (HLM)
This protocol describes a general procedure for assessing the metabolic stability and identifying the metabolites of a synthetic cannabinoid like MDMB-FUBICA.
Materials:
-
MDMB-FUBICA
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-HRMS system
Procedure:
-
Prepare a stock solution of MDMB-FUBICA in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the MDMB-FUBICA stock solution to a final substrate concentration of approximately 1-5 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60, and 180 minutes).[7]
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a clean tube for LC-HRMS analysis.
Analytical Method for Metabolite Identification using LC-MS/MS
This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of MDMB-FUBICA and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[8]
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile[8]
-
Flow Rate: 0.3 mL/min[8]
-
Injection Volume: 5 µL[8]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for metabolite identification.
-
Precursor and Product Ions: For this compound, the precursor ion would be [M+H]⁺. Product ions would be determined by fragmentation analysis.
Conclusion
This compound is a key product of the Phase I metabolism of MDMB-FUBICA, formed via ester hydrolysis. The available evidence strongly indicates that this transformation leads to a significant reduction in cannabinoid receptor activity, likely representing a detoxification pathway. The analytical methods and metabolic understanding presented in this guide are crucial for the accurate identification of MDMB-FUBICA consumption in forensic and clinical settings and provide a basis for further research into the pharmacology and toxicology of this and other emerging synthetic cannabinoids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDMB-FUBICA|Synthetic Cannabinoid|Analytical Standard [benchchem.com]
What is MDMB-FUBICA 3,3-dimethylbutanoic acid?
An In-depth Technical Guide to MDMB-FUBICA and its Major Metabolite, MDMB-FUBICA 3,3-dimethylbutanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
MDMB-FUBICA (methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)-3,3-dimethylbutanoate) is a potent indole-based synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework. Like other SCRAs, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by activating cannabinoid receptors, primarily the CB1 and CB2 receptors. The primary route of metabolism for MDMB-FUBICA is through the hydrolysis of its methyl ester to form the carboxylic acid metabolite, MDMB-FUBICA 3,3-dimethylbutanoic acid. This metabolite is a crucial biomarker for confirming the intake of the parent compound in toxicological screenings. This technical guide provides a detailed overview of the chemical properties, metabolism, pharmacology, and analytical detection of MDMB-FUBICA and its primary metabolite, including representative experimental protocols and visualizations of key processes.
Chemical Properties
MDMB-FUBICA and its 3,3-dimethylbutanoic acid metabolite are distinct chemical entities with different properties. The parent compound is a methyl ester, while the metabolite is a carboxylic acid, which significantly alters its polarity and physiological characteristics.
Table 1: Chemical Properties of MDMB-FUBICA
| Property | Value |
| IUPAC Name | methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)-3,3-dimethylbutanoate[1] |
| Molecular Formula | C₂₃H₂₅FN₂O₃[1] |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1971007-91-6[1] |
Table 2: Chemical Properties of MDMB-FUBICA 3,3-dimethylbutanoic acid
| Property | Value |
| Synonym | MDMB-FUBICA metabolite 3[2] |
| IUPAC Name | N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine[2] |
| Molecular Formula | C₂₂H₂₃FN₂O₃[2] |
| Molecular Weight | 382.4 g/mol [2] |
| CAS Number | 2693397-46-3[2] |
Metabolism of MDMB-FUBICA
The primary metabolic transformation of MDMB-FUBICA in vivo is the hydrolysis of the terminal methyl ester group. This reaction is catalyzed by carboxylesterases in the liver and results in the formation of the more polar carboxylic acid metabolite, MDMB-FUBICA 3,3-dimethylbutanoic acid. This metabolite is then more readily excreted from the body. Due to the rapid metabolism of the parent compound, this butanoic acid metabolite is a reliable and crucial biomarker for detecting MDMB-FUBICA consumption in biological samples such as urine and blood.
Metabolic pathway of MDMB-FUBICA.
Pharmacology
MDMB-FUBICA (Parent Compound)
MDMB-FUBICA is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is primarily responsible for the psychoactive effects of cannabinoids. Its high affinity and efficacy at the CB1 receptor classify it as a potent synthetic cannabinoid.
Table 3: Pharmacological Data for MMB-FUBICA (a closely related analog)
| Parameter | Receptor | Value |
| Binding Affinity (Ki) | Human CB1 | 58 ± 19 nM[3] |
| Functional Activity (EC50) | Human CB1 | 15.6 ± 5.2 nM[3] |
| Maximal Effect | Human CB1 | 98.7 ± 6.5 (% of CP55,940 max)[3] |
The activation of the CB1 receptor by synthetic cannabinoids like MDMB-FUBICA initiates a G-protein-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels.
CB1 receptor signaling pathway.
MDMB-FUBICA 3,3-dimethylbutanoic acid (Metabolite)
Studies on related potent SCRAs indicate that the carboxylic acid metabolites typically show significantly reduced binding affinity and functional activity at the CB1 receptor compared to the parent compound. For instance, the affinity of the butanoic acid metabolite of 5F-MDMB-PINACA for CB1 receptors was found to be significantly lower than the parent compound. It is presumed that MDMB-FUBICA 3,3-dimethylbutanoic acid follows this trend and possesses substantially lower pharmacological activity at cannabinoid receptors. However, specific quantitative binding affinity (Ki) and functional activity (EC50) data for MDMB-FUBICA 3,3-dimethylbutanoic acid are not available in the peer-reviewed literature based on the conducted searches. Its primary significance remains as a biomarker of MDMB-FUBICA exposure.
Experimental Protocols
Synthesis of MDMB-FUBICA 3,3-dimethylbutanoic acid (Reference Standard)
The synthesis of the butanoic acid metabolite for use as an analytical reference standard is typically achieved by the hydrolysis of the parent compound, MDMB-FUBICA.
Protocol: Saponification of MDMB-FUBICA
-
Dissolution: Dissolve MDMB-FUBICA (1 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and methanol (B129727).
-
Hydrolysis: Add an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 equivalents), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with a dilute acid, such as 1N hydrochloric acid (HCl). This protonates the carboxylate to form the carboxylic acid.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure MDMB-FUBICA 3,3-dimethylbutanoic acid.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Analytical Detection in Biological Matrices
The detection of MDMB-FUBICA 3,3-dimethylbutanoic acid in biological samples like urine is crucial for forensic and clinical toxicology. A common method involves solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: SPE and LC-MS/MS Analysis of Urine
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog of the metabolite).
-
If required, perform enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave any conjugated metabolites.
-
Add 1 mL of ammonium (B1175870) carbonate buffer (pH 9.3) and vortex.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa PAX) with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of ammonium carbonate buffer, and 2 mL of methanol.
-
Elute the analyte with two additions of 1 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen at approximately 55°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the metabolite and the internal standard.
-
Analytical workflow for metabolite detection.
Conclusion
MDMB-FUBICA is a potent synthetic cannabinoid that undergoes rapid metabolism, primarily through ester hydrolysis, to form MDMB-FUBICA 3,3-dimethylbutanoic acid. While the parent compound exhibits high affinity and efficacy at cannabinoid receptors, its carboxylic acid metabolite is presumed to have significantly reduced pharmacological activity. The primary importance of MDMB-FUBICA 3,3-dimethylbutanoic acid lies in its utility as a reliable biomarker for confirming exposure to MDMB-FUBICA in forensic and clinical settings. This guide provides essential technical information for researchers and professionals working on the detection, synthesis, and pharmacological characterization of this significant metabolite.
References
Synthesis and Characterization of MDMB-FUBICA Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-FUBICA (methyl (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous forensic cases worldwide. Due to its rapid and extensive metabolism in the human body, the detection of the parent compound in biological samples can be challenging. Therefore, identifying and characterizing its metabolites is crucial for forensic toxicology, clinical diagnostics, and understanding the pharmacological and toxicological profile of this substance. This guide provides a comprehensive overview of the synthesis and characterization of MDMB-FUBICA metabolites, including detailed experimental protocols and data presentation.
Metabolic Pathways of MDMB-FUBICA
The metabolism of MDMB-FUBICA primarily occurs in the liver and involves a series of Phase I and Phase II biotransformations. The major metabolic pathways include ester hydrolysis, oxidative defluorination, hydroxylation of the indole (B1671886) ring and alkyl chain, and N-dealkylation. The resulting Phase I metabolites can be further conjugated with glucuronic acid to form Phase II metabolites, which are more water-soluble and readily excreted.
The primary metabolite, and a key biomarker for MDMB-FUBICA consumption, is the ester hydrolysis product, MDMB-FUBICA 3,3-dimethylbutanoic acid. This metabolite is often found at significantly higher concentrations in urine samples than the parent compound.
Metabolic Pathway of MDMB-FUBICA
Caption: Major metabolic pathways of MDMB-FUBICA.
Data Presentation: Quantitative Analysis of MDMB-FUBICA Metabolites in Urine
The following table summarizes the concentration ranges of MDMB-FUBICA and its major metabolite found in authentic urine samples from forensic casework. Data is compiled from multiple toxicological studies.
| Analyte | Concentration Range in Urine (ng/mL) | Notes |
| MDMB-FUBICA | Not detected - 5.0 | The parent compound is often present at very low concentrations or is undetectable due to rapid metabolism. |
| MDMB-FUBICA 3,3-dimethylbutanoic acid | 0.1 - >1000 | This ester hydrolysis metabolite is the most abundant and reliable biomarker for confirming MDMB-FUBICA consumption. Its concentration can be several orders of magnitude higher than the parent drug.[1] |
| Hydroxylated Metabolites | 0.1 - 50 | Various positional isomers of hydroxylated metabolites on the indole ring or alkyl chain are typically found at lower concentrations than the carboxylic acid metabolite. |
| N-dealkylated Metabolites | 0.1 - 20 | Metabolites resulting from the removal of the fluorobenzyl group are also detected but generally at lower concentrations. |
Experimental Protocols
Synthesis of MDMB-FUBICA Metabolites (Reference Standard)
The synthesis of metabolite reference standards is essential for their unequivocal identification and quantification in biological samples. Below is a representative protocol for the synthesis of the primary metabolite, MDMB-FUBICA 3,3-dimethylbutanoic acid, based on general synthetic strategies for similar compounds.[2]
Experimental Workflow for Metabolite Synthesis
Caption: General workflow for the synthesis of the primary metabolite of MDMB-FUBICA.
Detailed Methodology:
-
Alkaline Hydrolysis:
-
Dissolve MDMB-FUBICA in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add a solution of lithium hydroxide (B78521) (LiOH) to the mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Acidification:
-
Once the reaction is complete, carefully add a dilute solution of hydrochloric acid (HCl) to neutralize the excess base and protonate the carboxylate, adjusting the pH to approximately 3-4.
-
-
Extraction:
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the pure MDMB-FUBICA 3,3-dimethylbutanoic acid.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized metabolite using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
-
In Vitro Metabolism of MDMB-FUBICA using Human Liver Microsomes
This protocol describes a common in vitro method to study the metabolic fate of a drug candidate and identify its metabolites.[3][4][5][6]
Experimental Workflow for In Vitro Metabolism
Caption: Workflow for the in vitro metabolism study of MDMB-FUBICA.
Detailed Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine pooled human liver microsomes (HLMs), a phosphate (B84403) buffer solution (pH 7.4), and a solution of MDMB-FUBICA in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol, final concentration of organic solvent should be low, typically <1%).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding a solution of the cofactor NADPH (nicotinamide adenine (B156593) dinucleotide phosphate).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
-
Sample Preparation for Analysis:
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the metabolites formed.
-
Characterization of Metabolites by LC-MS/MS
Detailed Methodology:
-
Chromatographic Separation:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of two solvents, typically water with a small amount of formic acid (Solvent A) and acetonitrile or methanol with a small amount of formic acid (Solvent B). The gradient is programmed to gradually increase the proportion of Solvent B to elute compounds with increasing hydrophobicity.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Use a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF) to obtain accurate mass measurements of the parent ions (metabolites).
-
Perform tandem mass spectrometry (MS/MS) by selecting the parent ions and subjecting them to collision-induced dissociation (CID) to generate characteristic fragment ions.
-
-
Data Analysis and Structure Elucidation:
-
Compare the retention times and mass spectra of the potential metabolites in the in vitro samples with those of the synthesized reference standards for confirmation.
-
For unknown metabolites, the accurate mass measurement of the parent and fragment ions allows for the determination of the elemental composition and the elucidation of the chemical structure.
-
Conclusion
The synthesis and characterization of MDMB-FUBICA metabolites are critical for the accurate detection of its use and for a comprehensive understanding of its pharmacology and toxicology. The primary metabolite, MDMB-FUBICA 3,3-dimethylbutanoic acid, serves as a reliable biomarker for forensic and clinical purposes. The experimental protocols provided in this guide offer a framework for researchers to synthesize reference standards and investigate the metabolic profile of MDMB-FUBICA and other novel synthetic cannabinoids. Continued research in this area is essential to keep pace with the ever-evolving landscape of new psychoactive substances.
References
- 1. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. oyc.co.jp [oyc.co.jp]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
In Vitro Metabolic Pathways of MDMB-FUBICA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolic pathways of the synthetic cannabinoid MDMB-FUBICA. Drawing upon available scientific literature, this document details the primary biotransformations, presents quantitative data, outlines experimental methodologies, and visualizes the metabolic processes to support research and drug development efforts in the field of forensic toxicology and pharmacology.
Introduction to MDMB-FUBICA and its Metabolism
MDMB-FUBICA is a potent indazole-based synthetic cannabinoid that has been identified in forensic casework. Like many synthetic cannabinoids, it undergoes extensive metabolism in the body, primarily in the liver. Understanding its metabolic fate is crucial for identifying biomarkers of consumption in biological samples and for assessing the potential toxicological implications of its metabolites. In vitro studies using human liver microsomes (HLM) and other liver preparations are essential tools for elucidating these metabolic pathways.
The metabolism of MDMB-FUBICA is characterized by a primary hydrolysis of its methyl ester group, a common metabolic route for synthetic cannabinoids with this structural feature. This initial step is followed by a series of secondary modifications, including hydroxylation.
Primary In Vitro Metabolic Pathways of MDMB-FUBICA
The in vitro metabolism of MDMB-FUBICA is dominated by two major phase I reactions:
-
Ester Hydrolysis: The most significant initial metabolic step is the hydrolysis of the terminal methyl ester of the tert-leucine moiety. This reaction is catalyzed by human carboxylesterases (hCES), particularly hCES1, which is highly expressed in the liver. This pathway leads to the formation of a carboxylic acid metabolite.
-
Hydroxylation: Following or preceding ester hydrolysis, the MDMB-FUBICA molecule can undergo hydroxylation at various positions.
Subsequent biotransformations of the primary metabolites can also occur, including:
-
Dihydrodiol formation: This involves the addition of two hydroxyl groups across a double bond.
-
Glucuronidation: While this is a phase II metabolic reaction, glucuronide conjugates of the primary phase I metabolites can be formed.
It is important to note that the unhydrolysed parent compound can also undergo hydroxylation and subsequent glucuronidation.
Quantitative Analysis of MDMB-FUBICA Metabolism
Quantitative data on the in vitro metabolism of MDMB-FUBICA is limited. However, studies investigating the contribution of human carboxylesterases provide insight into the relative abundance of the primary hydrolysis metabolite.
| In Vitro System | Relative Amount of Ester Hydrolysis Metabolite |
| Recombinant hCES1b | < 1% |
| Recombinant hCES1c | < 1% |
| Recombinant hCES2 | Not a significant contributor |
| Pooled Human Liver Microsomes (pHLM) | ~1% |
| Pooled Human Liver S9 Fraction (pHLS9) | ~1% |
Data sourced from a study on the in vitro contribution of human carboxylesterases to the metabolism of various synthetic cannabinoids, including MDMB-FUBICA.[1][2]
For the closely related analog, MDMB-FUBINACA, the most abundant metabolites detected in human urine are the products of ester hydrolysis, both in their free form and as glucuronide conjugates.[3]
Experimental Protocols
The following sections describe a representative methodology for studying the in vitro metabolism of MDMB-FUBICA using human liver microsomes and analysis by liquid chromatography-mass spectrometry (LC-MS).
In Vitro Incubation with Human Liver Microsomes
This protocol outlines a typical procedure for the incubation of a synthetic cannabinoid with pooled human liver microsomes (pHLM) to generate metabolites.
Materials:
-
MDMB-FUBICA
-
Pooled Human Liver Microsomes (pHLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ice-cold, for reaction termination)
-
Internal standard (e.g., a structurally related deuterated compound)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the pHLM suspension.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Add a solution of MDMB-FUBICA (typically in a small volume of organic solvent like methanol (B129727) or DMSO) to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration is typically in the low micromolar range.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 60 minutes). Time-course experiments can be performed by taking aliquots at different time points.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Collection: Transfer the supernatant to a new tube or an autosampler vial for LC-MS analysis.
Metabolite Identification by LC-MS
This section provides a general protocol for the analysis of the incubation samples using a high-resolution mass spectrometer.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Orbitrap)
LC Conditions (Representative):
-
Column: A reversed-phase column suitable for small molecule analysis (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 - 10 µL.
MS Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for initial screening and data-dependent MS/MS (or product ion scan) for structural elucidation of metabolites.
-
Mass Range: A range appropriate for the parent compound and its expected metabolites (e.g., m/z 100-1000).
-
Collision Energy: A range of collision energies should be applied in MS/MS experiments to obtain informative fragment spectra.
Visualizations of Metabolic Pathways and Workflows
The following diagrams illustrate the primary metabolic pathways of MDMB-FUBICA and a typical experimental workflow for in vitro metabolism studies.
Caption: Primary in vitro metabolic pathways of MDMB-FUBICA.
References
An In-depth Technical Guide to the Primary Metabolites of ADB-FUBICA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary metabolites of the synthetic cannabinoid ADB-FUBICA. The document outlines the key biotransformation pathways, presents available quantitative data, and details the experimental methodologies used for their identification. This guide is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and forensic analysis.
Introduction to ADB-FUBICA and its Metabolism
ADB-FUBICA, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide, is a potent synthetic cannabinoid that has been identified in the illicit drug market.[1] Like other synthetic cannabinoids, it undergoes extensive metabolism in the human body, making the identification of its metabolites crucial for toxicological screenings and understanding its pharmacological effects. The primary metabolic transformations of ADB-FUBICA and the structurally similar ADB-FUBINACA (with an indazole core instead of indole) are driven by cytochrome P450 enzymes in the liver.[1][2] The main metabolic reactions include hydroxylation, amide hydrolysis, dehydrogenation, and subsequent glucuronide conjugation.[3][4][5]
Primary Metabolic Pathways
The metabolism of ADB-FUBICA primarily occurs through several key pathways:
-
Hydroxylation: This is a major metabolic route, with hydroxylation occurring on both the N-alkyl chain (dimethylbutyl moiety) and the indole (B1671886) ring.[1] For the related compound ADB-FUBINACA, hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole metabolites are recommended as key intake markers.[3][4][6]
-
Amide Hydrolysis: The terminal amide group of the amino acid moiety can be hydrolyzed, leading to the formation of a carboxylic acid metabolite.[3][4] Studies on ADB-FUBINACA have shown that this hydrolysis can significantly reduce the compound's activity at the CB1 receptor.[2]
-
N-Dealkylation: Cleavage of the N-dealkylated metabolites can occur.[1] However, these metabolites may not be specific markers for ADB-FUBICA intake as they can be formed from other synthetic cannabinoids with similar core structures.[3][4][6]
-
Dehydrogenation: The formation of dehydrogenated metabolites has also been observed.[1]
-
Glucuronidation: Following the initial phase I reactions (hydroxylation, hydrolysis), the metabolites can undergo phase II metabolism, primarily through conjugation with glucuronic acid.[3][4]
Quantitative Data on Primary Metabolites
Quantitative data on the metabolites of ADB-FUBICA is limited. However, studies on the closely related ADB-FUBINACA provide insights into the relative abundance of different metabolite classes. The following table summarizes the major metabolites identified in in vitro studies using human liver microsomes and hepatocytes and their relative signal intensities where reported.
| Metabolite Class | Biotransformation | Relative Abundance/MS Signal Intensity | Reference |
| Hydroxyalkyl Metabolites | Hydroxylation on the dimethylbutyl moiety | High | [2][3] |
| Hydroxydehydroalkyl Metabolites | Dehydrogenation and hydroxylation of the dimethylbutyl moiety | High | [2][3] |
| Hydroxylindazole/Hydroxylindole Metabolites | Hydroxylation on the indazole/indole ring | High | [1][2][3] |
| Amide Hydrolysis Product | Hydrolysis of the terminal amide to a carboxylic acid | Moderate | [2][3] |
| N-Dealkylated Metabolites | Cleavage of the amino-dimethylbutanamide moiety | Low to Moderate | [1][3] |
| Glucuronide Conjugates | Glucuronidation of hydroxylated metabolites | Variable (requires hydrolysis for detection) | [3] |
Experimental Protocols
The identification of ADB-FUBICA metabolites is primarily achieved through in vitro metabolism studies followed by analysis with high-resolution mass spectrometry.
In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol is a standard method for studying the phase I metabolism of xenobiotics.
-
Incubation: ADB-FUBICA is incubated with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4).
-
Cofactors: The reaction is initiated by adding a solution of NADPH, a necessary cofactor for cytochrome P450 enzymes.
-
Incubation Conditions: The mixture is incubated at 37°C for a specified period, typically 1 to 3 hours.[1][3]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate proteins.[3]
-
Sample Preparation: The sample is centrifuged to remove precipitated proteins, and the supernatant is collected for analysis.
In Vitro Metabolism with Human Hepatocytes
Incubation with human hepatocytes provides a more complete picture of metabolism, including both phase I and phase II reactions.
-
Cell Culture: Cryopreserved human hepatocytes are thawed and cultured in appropriate media.
-
Incubation: ADB-FUBICA is added to the hepatocyte suspension and incubated at 37°C in a humidified atmosphere with 5% CO2.[3][4]
-
Time Points: Samples are typically collected at different time points (e.g., 1 and 3 hours) to monitor the progress of metabolite formation.[3][4]
-
Sample Preparation: The incubation is terminated, and the sample is prepared for analysis, often involving protein precipitation and centrifugation.[3]
Analytical Method: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is the analytical technique of choice for identifying and characterizing drug metabolites.
-
Chromatographic Separation: The sample extract is injected into a liquid chromatography system, typically using a C18 or biphenyl (B1667301) column to separate the parent drug from its metabolites.[3][4] A gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid is commonly used.[3]
-
Mass Spectrometry: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).[1][3]
-
Data Acquisition: The mass spectrometer is operated in positive ion mode, acquiring full-scan MS and data-dependent MS/MS data.[3][4] This allows for the determination of the accurate mass of the parent and metabolite ions and their fragmentation patterns.
-
Metabolite Identification: Metabolite identification is performed by comparing the mass spectra of the metabolites to that of the parent drug and by analyzing the mass shifts and fragmentation patterns to deduce the chemical modifications.
Visualizations
Metabolic Pathway of ADB-FUBICA
References
- 1. UPLC-HR-MS/MS-based determination study on the metabolism of four synthetic cannabinoids, ADB-FUBICA, AB-FUBICA, AB-BICA and ADB-BICA, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADB-FUBINACA - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
MDMB-FUBICA Metabolite 3: An In-Depth Technical Guide for Researchers
An Analytical Reference Standard for Forensic and Research Applications
This technical guide provides comprehensive information on the analytical reference standard of MDMB-FUBICA metabolite 3, a primary urinary biomarker for detecting the intake of the synthetic cannabinoid MDMB-FUBICA. This document is intended for researchers, scientists, and drug development professionals, offering detailed data and methodologies to support forensic analysis, clinical toxicology, and pharmacological research.
Chemical and Physical Properties
This compound, also known as MDMB-FUBICA 3,3-dimethylbutanoic acid, is the carboxylic acid metabolite formed through the ester hydrolysis of the parent compound, MDMB-FUBICA. This biotransformation is a major metabolic pathway observed in human liver microsome studies. The analytical reference standard is supplied as a crystalline solid.
| Property | Value |
| CAS Number | 2693397-46-3 |
| Molecular Formula | C₂₂H₂₃FN₂O₃ |
| Molecular Weight | 382.4 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
Solubility Data
The solubility of the this compound analytical reference standard has been determined in various solvents. This information is critical for the preparation of stock solutions and standards for analytical testing.
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 0.10 mg/mL |
Metabolic Pathway of MDMB-FUBICA
The primary metabolic pathway of MDMB-FUBICA in humans involves the hydrolysis of the methyl ester group, leading to the formation of this compound (the corresponding carboxylic acid). This reaction is catalyzed by carboxylesterases in the liver. Further metabolism can occur through hydroxylation and other phase I and phase II reactions.
Experimental Protocols
In Vitro Metabolism Study using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for studying the metabolism of MDMB-FUBICA in vitro to identify its major metabolites.
Materials:
-
MDMB-FUBICA
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of MDMB-FUBICA in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the MDMB-FUBICA stock solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section provides a general LC-MS/MS method for the detection and quantification of this compound in biological matrices. Method optimization and validation are required for specific applications.
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave any conjugated metabolites.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up and concentrate the sample.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
LC-MS/MS Parameters:
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | To be determined based on fragmentation of the specific metabolite |
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the carboxylic acid group of this compound is typically required to improve its volatility and chromatographic properties.
Sample Preparation and Derivatization:
-
Perform sample extraction as described for the LC-MS/MS method.
-
Evaporate the extract to dryness.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS or an alkylating agent like pentafluorobenzyl bromide) and heat to complete the reaction.
-
The derivatized sample is then ready for GC-MS analysis.
GC-MS Parameters:
| Parameter | Typical Value |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280°C |
| Oven Program | Temperature gradient optimized for separation |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |
Disclaimer
This document is intended for research and forensic use only. The information provided is based on currently available data and should be used as a guide. All laboratory procedures should be performed by trained professionals in accordance with established safety protocols. It is the responsibility of the user to validate any analytical methods for their specific application.
Presumptive Metabolites of MDMB-FUBICA: A Technical Guide for Forensic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the presumptive metabolic pathways of the synthetic cannabinoid MDMB-FUBICA. Drawing from forensic research on MDMB-FUBICA and its close structural analogs, this document outlines the primary biotransformations, presents detailed experimental protocols for metabolite identification, and offers quantitative data from related compounds to guide forensic analysis.
Introduction
MDMB-FUBICA (methyl (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a potent, tert-leucinate synthetic cannabinoid that has been identified in forensic casework. Like many synthetic cannabinoids, MDMB-FUBICA undergoes extensive and rapid metabolism in the human body, making the detection of its metabolites crucial for confirming consumption. This guide focuses on the presumptive metabolites identified through in vitro studies, primarily using human liver microsomes (HLM), and analysis of authentic forensic samples.
Presumptive Metabolic Pathways
The metabolism of MDMB-FUBICA is presumed to follow pathways similar to other tert-leucinate-derived synthetic cannabinoids, such as MDMB-FUBINACA and 4F-MDMB-BICA. The primary metabolic transformations involve phase I reactions, with ester hydrolysis being the most prominent pathway.
Key Metabolic Reactions:
-
Ester Hydrolysis: The most significant metabolic step is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, MDMB-FUBICA 3,3-dimethylbutanoic acid. This metabolite is often the most abundant detected in biological samples and serves as a reliable biomarker for MDMB-FUBICA intake[1][2].
-
Hydroxylation: Oxidation of the molecule can occur at various positions, including the N-alkyl chain (fluorobenzyl group) and the dimethylbutanoate moiety.
-
Dehydrogenation: Following hydroxylation, dehydrogenation can occur, leading to the formation of ketone or aldehyde functional groups.
-
N-Dealkylation: Cleavage of the N-fluorobenzyl group is another possible, though typically minor, metabolic pathway.
-
Glucuronidation: Phase II metabolism can occur, where hydroxylated metabolites are conjugated with glucuronic acid to increase their water solubility and facilitate excretion[3].
Below is a diagram illustrating the primary presumptive metabolic pathways of MDMB-FUBICA.
Quantitative Data for Structural Analogs of MDMB-FUBICA
While specific quantitative in vitro metabolism data for MDMB-FUBICA is limited in the available literature, studies on its close structural analogs provide valuable insights for forensic interpretation. The following table summarizes quantitative findings for MDMB-FUBINACA, 4F-MDMB-BINACA, and 5F-MDMB-PICA.
Disclaimer: The following data is for structural analogs of MDMB-FUBICA and should be used for presumptive purposes only. The metabolism rates and metabolite concentrations of MDMB-FUBICA may differ.
| Compound | Matrix | Analyte | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Notes |
| 4F-MDMB-BINACA | Postmortem Blood | 4F-MDMB-BINACA (Parent) | 0.10 - 2.90 | 0.42 | Data from 6 autopsy cases[4]. |
| Ester Hydrolysis Metabolite (M1) | 0.12 - 9.05 | 3.15 | Detected in all 6 cases[4]. | ||
| N-4-hydroxybutyl Metabolite (M2) | 0.21 | - | Detected in 1 of 6 cases[4]. | ||
| 5F-MDMB-PICA | Postmortem Blood | 5F-MDMB-PICA (Parent) | 0.9 | - | Single case report[5]. |
| Postmortem Urine | 5F-MDMB-PICA (Parent) | 0.1 | - | Single case report[5]. | |
| ADB-FUBINACA | Human Liver Microsomes | ADB-FUBINACA (Parent) | - | - | Microsomal half-life: 39.7 min[6]. |
Experimental Protocols
The following sections detail generalized experimental methodologies for the in vitro and in vivo identification of MDMB-FUBICA metabolites, based on established protocols for synthetic cannabinoids.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to identify phase I metabolites of a parent drug.
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine pooled human liver microsomes (pHLM) with a phosphate (B84403) buffer (pH 7.4).
-
Add a solution of the parent compound (MDMB-FUBICA) dissolved in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Pre-incubate the mixture at 37°C for approximately 5-10 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system. The final incubation volume is typically 0.5 mL to 1.0 mL[7].
-
-
Incubation:
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins[2].
-
-
Sample Preparation for Analysis:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-A/B mixture suitable for LC-MS analysis.
-
-
Analytical Detection:
Sample Preparation from Biological Matrices (Urine/Blood)
This protocol outlines a general procedure for extracting metabolites from forensic samples.
-
Sample Pre-treatment (for Urine):
-
For the detection of phase II glucuronide conjugates, enzymatic hydrolysis with β-glucuronidase is performed prior to extraction[2].
-
-
Extraction:
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample onto the cartridge, wash with appropriate solvents to remove interferences, and elute the analytes with a suitable elution solvent.
-
Liquid-Liquid Extraction (LLE): Add an appropriate buffer and a water-immiscible organic solvent to the sample. Vortex to mix and then centrifuge to separate the layers. The organic layer containing the analytes is then collected[2].
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate or organic layer to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
Analytical Detection:
-
Inject the reconstituted sample into an LC-MS/MS system for targeted quantification of known metabolites or non-targeted screening for new metabolites.
-
The workflow for identifying metabolites from in vitro and in vivo samples is depicted below.
Conclusion
The forensic identification of MDMB-FUBICA consumption relies heavily on the detection of its metabolites, as the parent compound is often rapidly eliminated from the body. The primary presumptive metabolite is the ester hydrolysis product, MDMB-FUBICA 3,3-dimethylbutanoic acid. Other minor metabolites resulting from hydroxylation, dehydrogenation, and N-dealkylation may also be present. The experimental protocols outlined in this guide provide a robust framework for the identification and confirmation of these metabolites in forensic and research settings. While quantitative data for MDMB-FUBICA itself is sparse, the data from its close structural analogs can serve as a valuable, albeit presumptive, guide for analytical toxicologists. Further research is needed to fully characterize and quantify the in vivo and in vitro metabolic profile of MDMB-FUBICA.
References
- 1. researchgate.net [researchgate.net]
- 2. ojp.gov [ojp.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA-parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MDMB-FUBICA Metabolite 3 (CAS Number: 2693397-46-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-FUBICA metabolite 3, with the CAS number 2693397-46-3, is the primary carboxylic acid metabolite of the potent synthetic cannabinoid MDMB-FUBICA. As the use and structural diversity of synthetic cannabinoids continue to expand, understanding the metabolism and pharmacological activity of their metabolites is of paramount importance for forensic science, clinical toxicology, and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, metabolic generation, and extrapolated pharmacological activity based on current research on analogous compounds.
Chemical and Physical Properties
This compound is formed through the hydrolysis of the methyl ester group of its parent compound, MDMB-FUBICA. This biotransformation significantly alters the physicochemical properties of the molecule, primarily increasing its polarity, which facilitates its excretion from the body.
| Property | Value | Reference |
| CAS Number | 2693397-46-3 | |
| Molecular Formula | C22H23FN2O3 | [1][2][3] |
| Molecular Weight | 382.43 g/mol | [1][2][3] |
| IUPAC Name | (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid | |
| Synonyms | MDMB-FUBICA 3,3-dimethylbutanoic acid |
Metabolism and Bioanalytical Detection
The formation of this compound is a critical step in the metabolism of the parent compound. In vitro studies have demonstrated that the hydrolysis of the ester linkage in synthetic cannabinoids is a key metabolic pathway, often mediated by human carboxylesterases (hCES).
Metabolic Pathway
The metabolic conversion of MDMB-FUBICA to its carboxylic acid metabolite is a phase I metabolic reaction. This process is crucial for the detoxification and elimination of the parent compound.
References
The Analytical Pursuit: A Technical Guide to the Discovery of Novel Psychoactive Substance (NPS) Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of novel psychoactive substances (NPS) presents a formidable challenge to clinical and forensic toxicology. As clandestine chemists continuously alter molecular structures to evade legislation, the development of robust analytical methods to detect their use is paramount. The identification of specific biomarkers, primarily metabolites, is crucial for providing evidence of exposure, understanding the pharmacokinetic and pharmacodynamic properties of these new drugs, and ultimately, safeguarding public health. This technical guide provides an in-depth overview of the core methodologies and key considerations in the discovery and validation of NPS biomarkers.
The Central Role of Metabolism in Biomarker Discovery
Upon ingestion, NPS undergo extensive metabolism, primarily in the liver, by cytochrome P450 (CYP) enzymes. The parent compound is often present in biological fluids for a very short period and at low concentrations. Their metabolites, however, are typically excreted in urine and can be detected for a longer duration, making them ideal biomarkers of exposure. The primary goals of NPS metabolism studies are to identify the major metabolic pathways and the most abundant and stable metabolites that can serve as reliable analytical targets.
Experimental Protocols for Biomarker Identification
The identification of NPS biomarkers is a multi-step process that combines in vitro and in vivo models with advanced analytical techniques.
In Vitro Metabolism Studies using Human Liver Microsomes (HLM)
Human liver microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly CYP450s. They are a cost-effective and ethically sound tool for initial metabolic screening.
Detailed Protocol for HLM Incubation:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following reagents in order:
-
Phosphate buffer (100 mM, pH 7.4)
-
NPS test substance (typically at a final concentration of 1-10 µM)
-
Human liver microsomes (final concentration of 0.5-1 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the substrate to interact with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (final concentration of 1 mM), a necessary cofactor for CYP450 activity.
-
Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) with gentle agitation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which precipitates the proteins.
-
Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the metabolites, is then collected and prepared for analysis by liquid chromatography-high resolution mass spectrometry (LC-HRMS).
In Vivo Metabolism Studies in Animal Models
Animal models, most commonly rats, are used to confirm the in vitro findings and to identify metabolites that may be formed through pathways not present in HLMs.
Protocol for Identifying NPS Metabolites in Rat Urine:
-
Administration of NPS: Administer a controlled dose of the NPS to the rats, typically via oral gavage or intraperitoneal injection.
-
Urine Collection: House the rats in metabolic cages that allow for the separate collection of urine and feces over a 24-48 hour period.
-
Sample Pre-treatment: To cleave glucuronide conjugates, which are common Phase II metabolites, treat the urine samples with β-glucuronidase.
-
Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolites from the urine matrix and concentrate them.
-
Analysis: Analyze the extracted samples using LC-HRMS to identify the metabolites.
Analytical Techniques for Biomarker Detection and Quantification
High-resolution mass spectrometry coupled with liquid chromatography is the gold standard for the analysis of NPS and their biomarkers.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS provides the sensitivity and selectivity required to detect low concentrations of metabolites in complex biological matrices. Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used.
Typical LC-HRMS Parameters:
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A gradient elution from low to high organic phase over 10-20 minutes |
| Flow Rate | 0.3-0.5 mL/min |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Acquisition Mode | Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) |
| Mass Range | 100-1000 m/z |
| Resolution | > 35,000 FWHM |
Data Presentation: Quantitative Analysis of NPS Biomarkers
The following tables summarize quantitative data for various NPS biomarkers found in the literature. These values can vary significantly based on the individual, dosage, and time of sampling.
Table 1: Concentrations of Synthetic Cannabinoid Metabolites in Urine[1]
| Analyte | Median Concentration (µg/L) | Concentration Range (µg/L) |
| JWH-018 pentanoic acid | 11.1 | 0.1–2434 |
| JWH-018 N-hydroxypentyl | 5.1 | 0.1–1239 |
| AM2201 N-hydroxypentyl | 2.0 | 0.1–321 |
| JWH-073 butanoic acid | 1.1 | 0.1–48.6 |
| JWH-122 N-hydroxypentyl | 1.1 | 0.1–250 |
| UR-144 pentanoic acid | 3.0 | 0.2–183 |
| UR-144 N-hydroxypentyl | 1.9 | 0.2–83.2 |
Table 2: Post-Mortem Blood Concentrations of Novel Synthetic Opioids[2][3][4][5]
| Analyte | Median Concentration (ng/mL) | Concentration Range (ng/mL) |
| Acetylfentanyl | 9.4 | 0.4–240 |
| Butyrylfentanyl | 14.9 | 0.3–58 |
| Carfentanil | 0.08 | 0.05–0.14 |
| Furanylfentanyl | 1.7 - 10 | 0.38–76 |
| U-47700 | 17 | Not specified |
| MT-45 | 350 | 6-1900 |
| AH-7921 | 300-400 | 80-1000 |
Table 3: Metabolic Stability of Synthetic Cathinones in Human Liver Microsomes (HLM)
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg) | Reference |
| N-Ethyl Pentedrone | 770 | 3.6 | [6] |
| 4-CMC | - | Low Clearance | [7] |
| 4-MDMB | - | High Clearance | [7] |
Table 4: Validation Parameters for Synthetic Cannabinoid Biomarker Assays in Urine[1][8][9][10][11]
| Parameter | JWH-018 N-(5-hydroxypentyl) ELISA | Multi-analyte LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 5 µg/L | 0.1 - 1 µg/L |
| Linearity | 1–500 µg/L | 0.1 - 100 µg/L |
| Intra-plate Precision (%CV) | ≤8.2% | <15% |
| Inter-plate Precision (%CV) | <14.0% | <15% |
| Accuracy/Bias (%) | Not specified | < ±15% |
| Sensitivity | 83.7% (at 5 µg/L cutoff) | Not applicable |
| Specificity | 99.4% (at 5 µg/L cutoff) | Not applicable |
Table 5: Cytochrome P450 (CYP) Inhibition by Tryptamine-Derived NPS[7][12]
| NPS | CYP Isoform | IC50 (µM) |
| Diallyl Tryptamines (DALTs) | CYP2D6 | < 100 |
| Diallyl Tryptamines (DALTs) | CYP1A2 | Comparable to fluvoxamine |
| Alpha-methyl Tryptamines (AMTs) | CYP1A2 | Comparable to amiodarone |
| AMT and 6-F-AMT | CYP2A6 | In the range of tranylcypromine |
Visualization of Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of NPS action and the experimental procedures for their biomarker discovery can be enhanced through visual representations.
Signaling Pathway of Synthetic Cannabinoids
Synthetic cannabinoids primarily act as agonists at the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR). Their activation triggers a cascade of intracellular signaling events.
Caption: CB1 receptor signaling cascade upon synthetic cannabinoid binding.
Experimental Workflow for NPS Biomarker Discovery
The process of identifying and validating NPS biomarkers follows a structured workflow, from initial metabolism studies to the development of a validated analytical method.
Caption: Workflow for the discovery and validation of NPS biomarkers.
Conclusion
The discovery of novel psychoactive substance biomarkers is a dynamic and challenging field that requires a multidisciplinary approach. By combining in vitro and in vivo metabolism studies with powerful analytical techniques like LC-HRMS, researchers can identify and validate reliable biomarkers of NPS exposure. This technical guide provides a foundational understanding of the key experimental protocols, data analysis considerations, and visualization strategies that are essential for success in this critical area of forensic and clinical toxicology. The continued development and sharing of these methodologies are vital for keeping pace with the ever-changing landscape of NPS and mitigating their potential harm.
References
- 1. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Postmortem Toxicology of New Synthetic Opioids [frontiersin.org]
- 3. Postmortem Toxicology of New Synthetic Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. jdc.jefferson.edu [jdc.jefferson.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of an ELISA Synthetic Cannabinoids Urine Assay | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Maze: A Technical Guide to the Structural Elucidation of Synthetic Cannabinoid Metabolites
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of synthetic cannabinoids (SCs) presents a formidable challenge to forensic and clinical toxicology. As novel SCs continuously emerge, understanding their metabolic fate within the human body is paramount for developing reliable detection methods and comprehending their pharmacological and toxicological profiles. This in-depth technical guide provides a comprehensive overview of the core methodologies for the structural elucidation of SC metabolites, presents quantitative data for key analytes, and illustrates the intricate signaling pathways they modulate.
Analytical Approaches to Metabolite Identification and Structural Elucidation
The unambiguous identification of SC metabolites necessitates a multi-pronged analytical strategy, combining highly sensitive screening techniques with powerful structural elucidation tools. The typical workflow involves initial detection and tentative identification using mass spectrometry-based methods, followed by definitive structural confirmation using nuclear magnetic resonance spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS remains a cornerstone in forensic toxicology due to its high chromatographic resolution, robust nature, and extensive electron ionization (EI) spectral libraries.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation (Urine):
-
To 1 mL of urine, add 10 µL of an internal standard solution.
-
Perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 50-65°C for 1-3 hours to cleave glucuronide conjugates.
-
Adjust the pH to the optimal range for extraction (typically neutral to slightly basic).
-
Perform liquid-liquid extraction (LLE) with an organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
Derivatization (e.g., with BSTFA with 1% TMCS) may be necessary to improve the volatility and thermal stability of polar metabolites.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the analysis of a wide range of metabolites, including those that are thermally labile or non-volatile, without the need for derivatization.
Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation (Urine/Blood):
-
To 0.5-1 mL of the biological matrix, add an internal standard.
-
For urine, enzymatic hydrolysis is typically performed as described for GC-MS.
-
Perform protein precipitation for blood/plasma/serum samples using a solvent like acetonitrile (B52724).
-
Alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts and pre-concentration of analytes.
-
Evaporate the supernatant or eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and data-dependent MS/MS for untargeted screening and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous structural elucidation of novel metabolites. It provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of connectivity and stereochemistry.
Experimental Protocol for NMR Analysis of Metabolites:
-
Sample Preparation and Isolation:
-
Metabolites must be isolated and purified from the biological matrix, often requiring multi-step chromatographic procedures (e.g., preparative HPLC).
-
The purified metabolite is then dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).
-
-
NMR Data Acquisition:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for sensitivity and resolution.
-
A standard suite of 1D and 2D NMR experiments is performed:
-
1D ¹H NMR: Provides information on the number and type of protons.
-
1D ¹³C NMR: Provides information on the number and type of carbons.
-
2D COSY (Correlation Spectroscopy): Reveals proton-proton couplings through bonds.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing the carbon skeleton.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, aiding in stereochemical assignments.
-
-
In Vitro Metabolism Studies
In vitro models, particularly human liver microsomes (HLMs), are invaluable for predicting and generating metabolites of novel SCs in a controlled environment.
Experimental Protocol for In Vitro Metabolism with Human Liver Microsomes:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration ~0.5-1 mg/mL) and a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add the synthetic cannabinoid substrate (typically 1-10 µM final concentration).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Processing: Centrifuge the mixture to pellet the protein. The supernatant containing the metabolites can then be analyzed by LC-MS/MS.
Quantitative Data of Synthetic Cannabinoid Metabolites
The following tables summarize quantitative data for common SC metabolites found in urine and blood samples. These values can aid in the interpretation of toxicological findings.
Table 1: Concentrations of Selected Synthetic Cannabinoid Metabolites in Urine [1][2]
| Parent Compound | Metabolite | Median Concentration (µg/L) | Concentration Range (µg/L) |
| JWH-018 | JWH-018 N-pentanoic acid | 11.1 | 0.1–2434 |
| JWH-018 | JWH-018 N-(5-hydroxypentyl) | 5.1 | 0.1–1239 |
| AM-2201 | AM-2201 N-(4-hydroxypentyl) | 2.0 | 0.1–321 |
| JWH-073 | JWH-073 N-butanoic acid | 1.1 | 0.1–48.6 |
| JWH-122 | JWH-122 N-(5-hydroxypentyl) | 1.1 | 0.1–250 |
| UR-144 | UR-144 N-pentanoic acid | 3.0 | 0.2–183 |
| UR-144 | UR-144 N-(5-hydroxypentyl) | 1.9 | 0.2–83.2 |
Table 2: Concentrations of Selected Synthetic Cannabinoids and Metabolites in Blood/Serum
| Compound | Matrix | Median Concentration (ng/mL) | Concentration Range (ng/mL) |
| JWH-018 | Serum | <1 | Not specified |
| JWH-019 | Serum | <1 | Not specified |
| JWH-081 | Serum | <1 | Not specified |
| JWH-122 | Serum | <1 | Not specified |
| JWH-210 | Serum | <1 | Not specified |
| AM-2201 | Serum | <1 | Not specified |
| UR-144 | Whole Blood | 0.34 | Not specified |
| MAM-2201 | Whole Blood | 0.37 | Not specified |
Signaling Pathways of Synthetic Cannabinoids
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).
Experimental Workflow for Metabolite Identification
The following diagram illustrates a typical workflow for the identification and structural elucidation of synthetic cannabinoid metabolites.
Cannabinoid Receptor 1 (CB1) Signaling Pathway
Activation of the CB1 receptor, primarily located in the central nervous system, leads to the inhibition of adenylyl cyclase and modulation of ion channels, ultimately resulting in reduced neurotransmitter release.
Cannabinoid Receptor 2 (CB2) Signaling Pathway
The CB2 receptor is predominantly expressed in the immune system. Its activation modulates immune cell function and inflammatory responses, primarily through the inhibition of adenylyl cyclase and activation of the MAPK/ERK pathway.
Conclusion
The structural elucidation of synthetic cannabinoid metabolites is a complex but essential task for forensic and clinical laboratories. A combination of advanced analytical techniques, including GC-MS, LC-MS/MS, and NMR, coupled with in vitro metabolism studies, provides a robust framework for the identification and characterization of these rapidly emerging substances. The quantitative data and understanding of the signaling pathways presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working to address the challenges posed by synthetic cannabinoids.
References
Methodological & Application
Application Note: Detection of MDMB-FUBICA Metabolite 3 by LC-MS/MS
For Research, Scientific, and Drug Development Professionals
Introduction
MDMB-FUBICA is a potent synthetic cannabinoid that poses a significant challenge to forensic and clinical toxicology. Due to its rapid metabolism in the human body, the parent compound is often undetectable in biological samples, making the identification of its metabolites crucial for confirming exposure. A primary metabolic pathway for MDMB-FUBICA is ester hydrolysis, resulting in the formation of MDMB-FUBICA 3,3-dimethylbutanoic acid (MDMB-FUBICA metabolite 3).[1] This metabolite is a key biomarker for detecting the consumption of MDMB-FUBICA. This application note provides a detailed protocol for the sensitive and selective detection of this compound in urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analyte Information
-
Analyte: this compound (N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine)
-
Synonyms: MDMB-FUBICA 3,3-dimethylbutanoic acid
-
Molecular Formula: C₂₂H₂₃FN₂O₃
-
Molecular Weight: 382.4 g/mol
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, liquid chromatography, and mass spectrometry for the quantitative analysis of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of urine, add 1 mL of pH 6 phosphate (B84403) buffer (0.1M) and an appropriate internal standard.
-
Vortex the sample briefly to mix.
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness at < 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 20% B.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 2 minutes.
-
Mass Spectrometry (MS/MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 383.2
-
Product Ion 1 (m/z): 252.2 (Quantitative)
-
Product Ion 2 (m/z): 120.6 (Qualitative)
-
Collision Energy (CE) for 252.2: 19.5 V
-
Collision Energy (CE) for 120.6: (Users should optimize this parameter on their specific instrument).
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of synthetic cannabinoid metabolites using LC-MS/MS. While specific data for this compound is limited in the provided search results, the values for structurally similar metabolites from validated methods are presented for reference.[2][3]
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.02 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 80 - 110% |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Workflow Diagram
Caption: Experimental workflow for the detection of this compound.
Signaling Pathway Diagram
The primary metabolic pathway for the formation of this compound is through enzymatic hydrolysis.
Caption: Metabolic conversion of MDMB-FUBICA to its primary metabolite.
References
- 1. Detection of metabolites of two synthetic cannabimimetics, MDMB-FUBINACA and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns | Semantic Scholar [semanticscholar.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
Revolutionizing Forensic Toxicology: A Comprehensive UHPLC-QTOF-MS Method for the Analysis of Synthetic Cannabinoid Metabolites in Urine
Application Note
Introduction
The rapid emergence and structural diversity of synthetic cannabinoids pose a significant challenge to forensic and clinical toxicology. These potent psychoactive substances are extensively metabolized, with the parent compounds rarely being detected in urine. Consequently, sensitive and selective analytical methods for the detection of their metabolites are crucial for identifying intake. This application note details a robust and high-throughput ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS) method for the screening, quantification, and confirmation of a wide range of synthetic cannabinoid metabolites in human urine. The high resolution and accuracy of QTOF-MS make it an ideal tool for identifying known and emerging synthetic cannabinoid metabolites.
Experimental Protocols
Sample Preparation
A critical step in the analysis of synthetic cannabinoid metabolites is the effective extraction and clean-up of the urine matrix. Since many metabolites are excreted as glucuronide conjugates, an initial enzymatic hydrolysis is essential. This is typically followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
1.1. Enzymatic Hydrolysis
-
To 1.0 mL of urine sample in a glass tube, add an internal standard solution.
-
Add 2 mL of 100 mM acetate (B1210297) buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase from Helix pomatia.[1]
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at 60-65°C for 1-2 hours to ensure complete hydrolysis of the glucuronide conjugates.[1]
-
Allow the sample to cool to room temperature before proceeding to the extraction step.
1.2. Solid-Phase Extraction (SPE)
-
Condition an Oasis HLB SPE cartridge (or equivalent polymeric reversed-phase cartridge) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 100mM Acetate buffer (pH 5.0) followed by 3 mL of a methanol:acetate buffer mixture (e.g., 25:75 v/v) to remove polar interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen or full vacuum for 10 minutes.
-
Elute the analytes with 3 mL of ethyl acetate or another suitable organic solvent.
-
Evaporate the eluate to dryness at approximately 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 v/v mixture of mobile phase A and B).
UHPLC-QTOF-MS Analysis
The reconstituted sample is then injected into the UHPLC-QTOF-MS system for separation and detection. The following are typical parameters that can be adapted based on the specific instrumentation and target analytes.
2.1. UHPLC Parameters
-
Column: A C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of synthetic cannabinoid metabolites.[2]
-
Mobile Phase A: 0.1% formic acid in deionized water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analytes. For example:
-
0-2 min: 10% B
-
2-8 min: 10-60% B
-
8-9 min: 60-95% B
-
9-12 min: Hold at 95% B
-
12.1-14 min: Return to 10% B for column re-equilibration.[2]
-
-
Flow Rate: 0.30 mL/min.[2]
-
Column Temperature: 60°C.[2]
-
Injection Volume: 5-10 µL.
2.2. QTOF-MS Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for the detection of synthetic cannabinoid metabolites.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 550°C.
-
Desolvation Gas Flow: 1100 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode: Data can be acquired in a data-dependent acquisition (DDA) mode, where a full scan MS is followed by MS/MS of the most intense precursor ions.
-
Full Scan MS Range: m/z 100-1000.
-
MS/MS Acquisition: Acquire fragmentation spectra for the top 3-5 most intense ions from the full scan.
-
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) can be used to generate comprehensive fragmentation spectra for metabolite identification.
Data Presentation
The following tables summarize the quantitative data for a selection of synthetic cannabinoid metabolites, including their Limits of Detection (LOD), Limits of Quantification (LOQ), and recovery percentages as reported in various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Synthetic Cannabinoid Metabolites in Urine.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| JWH-018 N-pentanoic acid | - | 0.1 - 1.0 |
| JWH-018 N-(5-hydroxypentyl) | - | 0.1 - 1.0 |
| JWH-073 N-butanoic acid | - | 0.1 - 1.0 |
| AM2201 N-(4-hydroxypentyl) | - | 0.1 - 1.0 |
| UR-144 5-COOH | - | 0.05 |
| AB-PINACA 5-COOH | - | 0.05 |
| 5F-AMB | - | 0.03 |
| UR-144 | - | 0.03 |
| RCS-4 | - | 0.03 |
| 5F-ADB | - | 0.03 |
| JWH-122 | - | 0.01 |
| AMB-FUBINACA | - | 0.01 |
Data compiled from multiple sources.[3][4]
Table 2: Recovery Data for Selected Synthetic Cannabinoid Metabolites.
| Analyte | Recovery (%) |
| XLR-11 | >80 |
| 5F-PB-22 | >80 |
| AM-2201 4-hydroxypentyl metabolite | >80 |
| JWH-018 | >80 |
| JWH-018 5-hydroxypentyl metabolite | >80 |
| AB-PINACA 5-COOH | >80 |
| UR-144 5-COOH | >80 |
| 11 Synthetic Cannabinoids (general) | 69.90 - 118.39 |
Data compiled from multiple sources.[4][5]
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways associated with synthetic cannabinoid action.
Conclusion
The described UHPLC-QTOF-MS method provides a sensitive, selective, and robust approach for the comprehensive analysis of synthetic cannabinoid metabolites in urine. The combination of efficient sample preparation, high-resolution chromatographic separation, and accurate mass spectrometric detection allows for the reliable identification and quantification of a wide array of metabolites. This methodology is well-suited for both routine forensic screening and clinical research, aiding in the ongoing efforts to monitor and understand the use and effects of these evolving novel psychoactive substances.
References
Application Note: A Robust GC-MS Protocol for Broad-Spectrum Screening of Novel Psychoactive Substances
Abstract
The continuous emergence of Novel Psychoactive Substances (NPS) presents a significant challenge for forensic and clinical toxicology laboratories. Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone for the identification of these compounds due to its high separation efficiency and sensitive detection capabilities.[1] This application note details a comprehensive and robust protocol for the broad-spectrum screening of various NPS classes, including synthetic cathinones, cannabinoids, phenethylamines, and synthetic opioids. The described methodology encompasses sample preparation, instrument parameters, and data analysis, providing a reliable workflow for NPS identification.
Introduction
Novel Psychoactive Substances (NPS) are synthetic compounds designed to mimic the effects of traditional illicit drugs, while circumventing existing legal frameworks. Their structural diversity and rapid proliferation necessitate adaptable and reliable analytical methods for their detection.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a widely adopted technique in forensic laboratories for the routine identification of controlled substances and NPS.[4][5] The coupling of gas chromatography's separation power with the mass spectrometer's confirmatory capabilities provides a powerful tool for analyzing complex mixtures, such as seized drug samples and biological matrices.[1]
This protocol outlines a generalized yet robust GC-MS method applicable to a wide range of NPS classes. The method is designed to be a starting point for laboratories to develop and validate their own specific assays.
Experimental Workflow
The overall workflow for the GC-MS screening of NPS is depicted in the following diagram.
References
Application Note: SPE for Synthetic Cannabinoid Metabolites in Urine
An increasing challenge in forensic and clinical toxicology is the detection of synthetic cannabinoid use. These substances are rapidly metabolized, and the parent compounds are often not detectable in biological samples like urine. Therefore, analytical methods must target their metabolites. Solid-phase extraction (SPE) is a critical sample preparation technique that isolates and concentrates these metabolites from complex matrices, ensuring cleaner extracts and more reliable downstream analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the solid-phase extraction of synthetic cannabinoid metabolites from various biological matrices.
Urine is the most common matrix for testing synthetic cannabinoid consumption due to the high concentration of metabolites. The primary challenge is the removal of matrix interferences while achieving high recovery of the target analytes. A common pretreatment step for urine samples is enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates and increase the concentration of free metabolites[1][2][3][4].
Sorbent Selection: Polymeric reversed-phase sorbents are frequently used for their high capacity and stability across a wide pH range. Sorbents like Styre Screen® HLD and Oasis HLB have demonstrated high efficiency in extracting a broad range of synthetic cannabinoid metabolites[1][5][6][7]. Silica-based sorbents, such as those with C18 or Phenyl functional groups, are also effective[8][9].
Protocol 1: Polymeric SPE for a Broad Range of Metabolites in Urine
This protocol is adapted from methodologies utilizing highly cross-linked polymeric SPE sorbents, suitable for a wide array of synthetic cannabinoid metabolites[1][5].
Experimental Protocol:
-
Sample Pretreatment:
-
To 1.0 mL of urine, add 2 mL of 100 mM acetate (B1210297) buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase.
-
Vortex for 30 seconds and incubate at 65°C for 1-2 hours[1].
-
Allow the sample to cool to room temperature.
-
-
SPE Cartridge Conditioning:
-
Note: Some polymeric resins eliminate the need for conditioning steps, saving time and solvent[1]. If using a traditional cartridge, condition with 1 x 3 mL of methanol (B129727) followed by 1 x 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pretreated sample directly onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Elution:
-
Elute the target metabolites with 1 x 3 mL of ethyl acetate[1]. Other effective elution solvents include acetonitrile (B52724) or acetone[7][10].
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis[1].
-
Quantitative Data for SPE in Urine
The following table summarizes the performance data from various studies using SPE for synthetic cannabinoid metabolites in urine.
| Analyte/Group | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Matrix | Sorbent Type | Citation |
| 61 Synthetic Cannabinoid Metabolites | 43 - 97 | 0.025 - 0.5 | - | Urine | Reversed-Phase (Phenyl) | [8] |
| 11 Synthetic Cannabinoids | 69.90 - 118.39 | - | 0.01 - 0.1 | Rat Urine | Oasis HLB (Polymeric) | [6] |
| JWH-018/JWH-073 Metabolites | - | - | 2.0 (can be lowered to 0.2 with SPE) | Urine | Not specified | [11] |
| Various Metabolites (JWH, AM, UR, etc.) | - | - | - | Urine | C18-Hypersil Gold | [2] |
| JWH-018 & JWH-073 Metabolites | 95 - 109 (Accuracy) | 0.225 - 3.375 | 0.225 - 3.375 | Urine | C18 | [9] |
Application Note: SPE for Synthetic Cannabinoids in Blood & Serum
Whole blood and serum are important matrices for determining recent drug use. The main challenge with blood samples is the high protein and lipid content, which can interfere with extraction and analysis. A protein precipitation step is often required before SPE[12]. Alternatively, supported liquid extraction (SLE) has emerged as a faster alternative to traditional SPE for blood samples[13].
Sorbent Selection: For blood and serum, mixed-mode SPE cartridges (e.g., combining reversed-phase and ion-exchange functionalities like Bond Elut Certify II) or polymeric sorbents (Oasis HLB) are commonly employed to achieve a clean extract[7][12].
Protocol 2: Mixed-Mode SPE for Metabolites in Whole Blood
This protocol is based on a method for extracting THC and its metabolites, which is applicable to synthetic cannabinoids due to their similar chemical properties[12].
Experimental Protocol:
-
Sample Pretreatment (Protein Precipitation):
-
To 2 mL of whole blood, add internal standards.
-
Add 4 mL of cold acetonitrile dropwise while vortexing to precipitate proteins.
-
Centrifuge the sample for at least 5 minutes at >2500 rpm.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode C8/strong anion-exchange cartridge with 2 mL of methanol.
-
Equilibrate with 2 mL of 0.1 M sodium acetate buffer (pH 6.0)[12]. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Evaporate the supernatant to approximately 3 mL.
-
Add 7 mL of 0.1 M sodium acetate buffer (pH 6.0) to the sample.
-
Load the sample onto the conditioned cartridge at 1-2 mL/minute.
-
-
Washing:
-
Wash with 2 mL of sodium acetate buffer (pH 6.0)[12].
-
Dry the column under maximum vacuum for 5 minutes.
-
Wash with 1 mL of hexanes to remove non-polar interferences.
-
-
Elution:
-
Elute the analytes with 2 mL of a solution like 1% acetic acid in 75:25 hexane:ethyl acetate[12]. The exact solvent will depend on the specific metabolites targeted.
-
-
Post-Elution:
-
Evaporate the eluate under nitrogen at a temperature no higher than 40°C.
-
Derivatize if necessary for GC/MS analysis, or reconstitute in mobile phase for LC/MS analysis.
-
Quantitative Data for SPE in Blood/Serum
| Analyte/Group | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Matrix | Sorbent Type | Citation |
| 7 Synthetic Cannabinoids | 76.9 - 107.4 (at 25 ng/mL) | 2.5 - 5.0 | 5.0 - 10.0 | Serum | Oasis HLB (in SPDE format) | [7][14] |
| Various Synthetic Cannabinoids | >60 | - | - | Whole Blood | ISOLUTE SLE+ (Supported Liquid Extraction) | [13] |
| JWH-018 & JWH-073 Metabolites | 88 - 107 (Accuracy) | 0.675 - 3.375 | 0.675 - 3.375 | Whole Blood | Not Specified (LLE used) | [9] |
SPE Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of synthetic cannabinoid metabolites from biological samples.
Caption: General workflow for solid-phase extraction (SPE) of metabolites.
Signaling Pathways and Metabolism
Synthetic cannabinoids mimic the effects of Δ9-tetrahydrocannabinol (THC) by acting as agonists for the cannabinoid receptors, primarily CB1 and CB2[15][16]. The parent compounds undergo extensive Phase I and Phase II metabolism in the body. Phase I reactions often involve hydroxylation on the alkyl chain or indole (B1671886) ring, followed by oxidation to form carboxylic acid metabolites. These metabolites are then often conjugated with glucuronic acid (Phase II metabolism) to increase their water solubility for excretion in urine[2]. This extensive metabolism is why analytical methods must target these polar metabolite species rather than the often non-polar parent drug[11].
Caption: Simplified metabolic pathway of synthetic cannabinoids.
References
- 1. unitedchem.com [unitedchem.com]
- 2. A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. unitedchem.com [unitedchem.com]
- 5. selectscience.net [selectscience.net]
- 6. mdpi.com [mdpi.com]
- 7. Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS [jstage.jst.go.jp]
- 8. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.org.za [scielo.org.za]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. open.bu.edu [open.bu.edu]
- 16. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation techniques for analyzing metabolites in hair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hair analysis for metabolites offers a unique window into an individual's long-term metabolic history, providing valuable insights for clinical diagnostics, forensic toxicology, and drug development.[1][2][3] Unlike blood or urine, which reflect a transient metabolic state, hair incorporates metabolites over extended periods, offering a chronological record of exposure and endogenous processes.[1][2] This non-invasive sampling method, coupled with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), has expanded the applications of hair metabolomics.[1][4]
These application notes provide detailed protocols for the critical stages of hair sample preparation, ensuring reliable and reproducible analysis of a wide range of metabolites.
I. Sample Collection and Decontamination
Objective: To obtain a representative hair sample and remove external contaminants without significantly affecting the endogenous metabolite profile.
Protocol:
-
Sample Collection:
-
Collect approximately 50 mg of hair from the posterior vertex region of the scalp.[5] This area generally exhibits a more consistent growth rate.
-
Cut the hair as close to the scalp as possible using clean scissors.[6]
-
For segmental analysis, which can provide a timeline of metabolic changes, the hair strand can be cut into segments (e.g., 1 cm representing approximately one month of growth).[1][2]
-
Store the collected hair samples in a clean, dry, and labeled container at room temperature or frozen (-20°C or -80°C) for long-term storage.[6]
-
-
Decontamination (Washing):
-
Washing is a crucial step to eliminate lipids, cosmetic residues, and other external contaminants that may interfere with the analysis.[5][7]
-
A multi-step washing procedure is recommended. A common and effective protocol involves sequential washing with different solvents.[7][8]
-
Recommended Protocol:
-
Wash the hair sample twice with methanol, followed by a wash with diethyl ether. For each wash, use 5 mL of solvent and vortex for 2 minutes.[9]
-
An alternative, extensively evaluated procedure involves a four-step wash: dichloromethane, acetone (B3395972), water, and finally acetone again.[7][8][10]
-
-
After the final wash, the hair should be thoroughly dried, for instance, under a stream of nitrogen or in a desiccator.[10]
-
Workflow for Hair Sample Decontamination
Caption: Workflow for hair sample collection and decontamination.
II. Hair Pulverization and Homogenization
Objective: To increase the surface area of the hair matrix, thereby improving the efficiency of metabolite extraction.
Protocol:
-
Mechanical Pulverization:
-
Pulverization using a ball mill is a highly effective method for breaking down the keratin (B1170402) structure of hair.[7][11][12] This significantly enhances the accessibility of metabolites to the extraction solvent.
-
Weigh approximately 20-30 mg of the decontaminated and dried hair.[2]
-
Place the hair sample into a grinding jar containing a tungsten carbide or stainless steel ball.
-
Pulverize the sample in a ball mill (e.g., at 30 Hz for 10 minutes).[7]
-
Micropulverized Extraction: Recent advancements include "micropulverized extraction," which has been shown to be highly efficient.[11]
-
-
Cutting into Snippets:
-
While less effective than pulverization, cutting the hair into very small snippets (e.g., 1-3 mm) can also increase the surface area for extraction.[5] This method may be suitable when a ball mill is not available.
-
Comparison of Homogenization Techniques
| Technique | Advantages | Disadvantages |
| Ball Mill Pulverization | High extraction efficiency, reproducible.[7][8] | Requires specialized equipment. |
| Cutting into Snippets | Simple, no special equipment needed. | Lower extraction efficiency compared to pulverization.[8] |
III. Metabolite Extraction
Objective: To efficiently extract a broad range of metabolites from the pulverized hair matrix.
Protocol:
The choice of extraction solvent is critical and depends on the physicochemical properties of the target metabolites.[13] A variety of solvent systems have been reported, with methanol-based solutions being widely used.
-
Solvent Selection and Extraction:
-
Methanol-based Extraction: Methanol is effective for extracting a wide range of compounds, including drugs of abuse and their metabolites.[12][14] A common protocol involves incubating the pulverized hair in methanol.
-
Methanol/Water Mixtures: A mixture of acetonitrile (B52724) and water (e.g., 2:8, v/v) has been shown to produce reliable results for untargeted metabolomics.[2][7][8]
-
Acidic Extraction: For basic drugs, acidic extraction using diluted HCl can be effective by increasing their solubility in water.[12][15]
-
Ultrasonic-Assisted Extraction: The use of ultrasonication can enhance extraction efficiency. For example, extraction with a methanol:phosphate-buffered saline (50:50, v/v) mixture with ultrasonication at 55°C for 240 minutes has been reported as an ideal condition for broad metabolite coverage.[10]
-
-
General Extraction Procedure:
-
Add the chosen extraction solvent to the pulverized hair sample (e.g., 1 mL of solvent for 20-30 mg of hair).[2]
-
Include an internal standard solution to correct for extraction variability.
-
Incubate the mixture. Incubation times can vary from a few hours to overnight, and may be performed at room temperature or elevated temperatures.[16]
-
After incubation, centrifuge the sample to pellet the hair debris.
-
Collect the supernatant containing the extracted metabolites.
-
The extract can then be further processed (e.g., concentrated by evaporation) before analysis.
-
Quantitative Data on Extraction Solvents
| Extraction Solvent/Method | Target Analytes | Reported Efficiency/Outcome | Reference |
| Methanol | Opiates, stimulants, benzodiazepines, etc. | Two-step extraction did not significantly improve yield over one-step. | [14] |
| Acetonitrile | Various drugs | Least efficient for most analytes when used alone. | [14] |
| Acetonitrile/Water | Untargeted metabolites | Produced reliable results. | [7][8] |
| Methanol and Methanol/Hydrochloric acid (two-step) | Morphine, codeine, MDMA, etc. | Highest efficiencies for these specific analytes. | [14] |
| Methanol:Phosphate-buffered saline (50:50, v/v) with ultrasonication | Untargeted metabolites | Achieved efficient extraction with high coverage. | [10] |
Workflow for Metabolite Extraction
Caption: General workflow for metabolite extraction from hair.
IV. Derivatization (for GC-MS Analysis)
Objective: To increase the volatility and thermal stability of polar metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol:
Derivatization is a chemical modification step often required for the analysis of polar compounds like amino acids, organic acids, and steroids by GC-MS.[17][18]
-
Common Derivatization Reactions:
-
Silylation: This is one of the most common methods, where active hydrogens in functional groups like -OH, -COOH, and -NH2 are replaced by a silyl (B83357) group (e.g., trimethylsilyl, TMS).[19] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[7][20]
-
Acylation: This involves the introduction of an acyl group.
-
Alkylation: This replaces active hydrogens with an alkyl group, often used to form esters from carboxylic acids.[19]
-
Methoxyamination followed by Silylation: This two-step process is particularly effective for carbonyl-containing compounds, reducing the number of possible isomers.[20]
-
-
General Derivatization Procedure (Silylation):
-
Evaporate the hair extract to dryness under a stream of nitrogen.
-
Add the silylating reagent (e.g., MSTFA) and a catalyst if required.
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to allow the reaction to complete.
-
The derivatized sample is then ready for injection into the GC-MS system.
-
Derivatization Reagents and their Applications
| Reagent | Target Functional Groups | Application Notes |
| MSTFA / BSTFA | -OH, -COOH, -NH2, -SH | Widely used for broad-spectrum metabolomics.[7] |
| Methyl chloroformate (MCF) | Amino and non-amino organic acids | Converts them into volatile carbamates and esters.[17] |
| Methoxyamine (MeOx) + Silylating agent | Carbonyl groups, followed by other active hydrogens | Prevents the formation of cyclic structures, especially for carbohydrates and steroids.[20] |
V. Conclusion
The successful analysis of metabolites in hair is highly dependent on a meticulous and optimized sample preparation workflow. The protocols outlined in these application notes provide a robust framework for researchers to obtain high-quality, reproducible data. The choice of specific methods, particularly the extraction solvent and the need for derivatization, should be tailored to the specific metabolites of interest and the analytical platform being used. Standardization of these procedures is crucial for ensuring the comparability of results across different studies and laboratories.[2]
References
- 1. Hair Metabolomics in Animal Studies and Clinical Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Best Practice in Hair Metabolomic Studies: Systematic Investigation on the Impact of Hair Length and Color - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of Metabolite-to-Drug Ratios of Pharmaceuticals in Hair for Forensic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Global-Scale Metabolomic Profiling of Human Hair for Simultaneous Monitoring of Endogenous Metabolome, Short- and Long-Term Exposome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. sciex.com [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. Pulverization Is a Crucial Step-A Comparative Study of Different Pretreatments in Hair Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Single sample preparation for the simultaneous extraction of drugs, pharmaceuticals, cannabinoids and endogenous steroids in hair - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01325H [pubs.rsc.org]
- 14. Systematic assessment of different solvents for the extraction of drugs of abuse and pharmaceuticals from an authentic hair pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of cocaine and metabolites in hair by column-switching LC-MS-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for Identifying Intersecting Metabolic Patterns
Abstract
Metabolic reprogramming is a hallmark of many diseases, including cancer, and is characterized by complex alterations in interconnected metabolic pathways. High-resolution mass spectrometry (HRMS) has emerged as a powerful analytical tool for untargeted metabolomics, enabling the comprehensive profiling of small molecules in biological systems. This application note describes a detailed protocol for utilizing liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to identify and quantify metabolites involved in intersecting metabolic pathways. We present a case study on clear cell renal cell carcinoma (ccRCC), focusing on the interplay between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). The methodologies outlined here provide a robust framework for researchers, scientists, and drug development professionals to investigate metabolic dysregulation and discover potential therapeutic targets.
Introduction
The study of metabolism, or metabolomics, provides a functional readout of the physiological state of a biological system. Intersecting metabolic pathways, where metabolites are shared between two or more distinct pathways, represent critical nodes of metabolic control. Dysregulation of these intersections is often implicated in disease pathogenesis. For instance, in cancer, the reprogramming of central carbon metabolism, including the intersection of glycolysis and the pentose phosphate pathway (PPP), is crucial for supporting rapid cell proliferation and survival.[1][2][3][4]
High-resolution mass spectrometry offers the sensitivity and mass accuracy required to distinguish between hundreds or thousands of metabolites in a complex biological sample.[5] Coupled with liquid chromatography for separation, LC-HRMS enables the generation of rich datasets that can be mined to identify statistically significant changes in metabolite levels between different biological states. This information can then be used to map these changes onto metabolic pathways, revealing key points of dysregulation.
This application note will provide a step-by-step protocol for an untargeted metabolomics workflow, from sample preparation to data analysis and pathway interpretation. We will use a case study of ccRCC to illustrate how this approach can be applied to identify intersecting metabolic patterns and generate actionable biological insights.
Experimental Protocols
Sample Preparation: Metabolite Extraction from Tissue
This protocol is adapted from studies analyzing metabolic profiles in human tissue samples.
Materials:
-
Frozen tissue samples (-80°C)
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Chloroform (B151607), pre-chilled to -20°C
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge capable of 15,000 x g and 4°C
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 20-30 mg of frozen tissue.
-
Add 1 mL of a pre-chilled methanol/water (80:20, v/v) extraction solution.
-
Homogenize the tissue sample on ice until a uniform consistency is achieved.
-
Add 1 mL of pre-chilled chloroform to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on ice for 15 minutes to allow for phase separation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the upper aqueous layer (containing polar metabolites) and transfer it to a new microcentrifuge tube.
-
Dry the aqueous extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol in water) for LC-HRMS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Store samples at -80°C until analysis.
LC-HRMS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).
Chromatographic Conditions (Example for Polar Metabolites using HILIC):
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: Linear gradient from 95% to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 95% B
-
13-18 min: Column re-equilibration at 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: 70-1000 m/z.
-
Resolution: >70,000.
-
Data Acquisition: Full scan mode. For metabolite identification, data-dependent MS/MS (ddMS2) can be employed.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
Data Analysis and Pathway Interpretation
A general workflow for untargeted metabolomics data analysis is depicted below. This process involves several steps, from raw data processing to biological interpretation.
Figure 1: Untargeted metabolomics data analysis workflow.
Popular software for data processing includes XCMS, MS-DIAL, and vendor-specific software. For statistical analysis and pathway interpretation, web-based tools like MetaboAnalyst are widely used.
Case Study: Intersecting Glycolysis and Pentose Phosphate Pathway in Clear Cell Renal Cell Carcinoma
In a study by Lucarelli et al., untargeted metabolomics was used to investigate metabolic alterations in clear cell renal cell carcinoma (ccRCC) compared to normal adjacent tissue. The study identified significant changes in metabolites within the glycolysis and pentose phosphate pathways, highlighting a metabolic shift to support cancer cell proliferation.
Quantitative Data Summary
The following table summarizes the relative abundance of key metabolites in the glycolysis and pentose phosphate pathways that were found to be significantly altered in ccRCC tissue compared to normal tissue.
| Metabolite | Pathway | Fold Change (Tumor vs. Normal) | p-value |
| Glucose | Glycolysis/PPP | 2.1 | < 0.05 |
| Glucose-6-phosphate | Glycolysis/PPP | 3.5 | < 0.05 |
| Fructose-6-phosphate | Glycolysis | 2.8 | < 0.05 |
| 6-Phosphogluconate | PPP | 4.2 | < 0.05 |
| Ribose-5-phosphate | PPP | 3.9 | < 0.05 |
| Sedoheptulose-7-phosphate | PPP | 3.1 | < 0.05 |
| 3-Phosphoglycerate | Glycolysis | 0.4 | < 0.05 |
| Phosphoenolpyruvate | Glycolysis | 0.5 | < 0.05 |
Data is representative and adapted from the findings of Lucarelli et al. to illustrate the application.
Intersecting Pathway Visualization
The intersection of glycolysis and the pentose phosphate pathway occurs at the level of glucose-6-phosphate. In ccRCC, there is an increased flux of glucose into the PPP, driven by the enzyme glucose-6-phosphate dehydrogenase (G6PDH).[5][6] This metabolic reprogramming provides cancer cells with essential building blocks for nucleotide synthesis (ribose-5-phosphate) and reducing power in the form of NADPH for antioxidant defense and anabolic reactions.
Figure 2: Intersecting Glycolysis and Pentose Phosphate Pathways.
Conclusion
High-resolution mass spectrometry is an indispensable tool for elucidating complex metabolic phenotypes. The untargeted metabolomics workflow presented here provides a comprehensive approach to identify and quantify metabolites, enabling the discovery of intersecting metabolic patterns that are often dysregulated in disease. The case study of ccRCC demonstrates how this methodology can pinpoint key metabolic nodes, such as the G6PDH-mediated diversion of glucose into the pentose phosphate pathway, offering valuable insights for basic research and the development of novel therapeutic strategies. The detailed protocols and data analysis framework provided in this application note serve as a valuable resource for researchers aiming to explore the metabolome in their own studies.
References
- 1. [PDF] Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma | Semantic Scholar [semanticscholar.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. oncotarget.com [oncotarget.com]
- 4. Metabolic Adaptation as Potential Target in Papillary Renal Cell Carcinomas Based on Their In Situ Metabolic Characteristics | MDPI [mdpi.com]
- 5. Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Integrated Metabolic Atlas of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Forensic Analysis of MDMB-FUBICA Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-FUBICA (methyl (2S)-2-{[1-(4-fluorobenzyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been implicated in numerous forensic cases, including driving under the influence of drugs (DUID) and post-mortem investigations. Due to its rapid and extensive metabolism in the human body, the parent compound is often found at very low concentrations or is absent altogether in biological samples. Therefore, the detection and quantification of its metabolites are crucial for confirming the intake of MDMB-FUBICA. This document provides detailed application notes and experimental protocols for the forensic analysis of MDMB-FUBICA metabolites. The primary analytical target is the ester hydrolysis metabolite, MDMB-FUBICA 3,3-dimethylbutanoic acid, which has been identified as a reliable biomarker of consumption.
Metabolic Pathway of MDMB-FUBICA
The primary metabolic pathway for MDMB-FUBICA is the hydrolysis of the methyl ester group, leading to the formation of its main metabolite, MDMB-FUBICA 3,3-dimethylbutanoic acid. This metabolite is then further metabolized through processes such as hydroxylation and glucuronidation. Due to the instability of the parent compound, the butanoic acid metabolite is a more reliable indicator of MDMB-FUBICA consumption in forensic analysis.[1]
Quantitative Data from Forensic Casework
The concentrations of MDMB-FUBICA and its primary metabolite can vary significantly depending on the biological matrix, the dose administered, the time of sample collection, and individual metabolic differences. The following tables summarize quantitative data from published forensic casework.
Table 1: Concentrations of MDMB-FUBICA and its Butanoic Acid Metabolite in Post-Mortem Blood Samples
| Analyte | N | Mean Concentration (ng/mL) | Concentration Range (ng/mL) |
| 4F-MDMB-BINACA (Parent) | 3 | 0.42 | 0.10 - 2.90 |
| 4F-MDMB-BINACA 3,3-dimethylbutanoic acid (Metabolite) | 6 | 3.15 | 0.12 - 9.05 |
*Data for the structurally similar compound 4F-MDMB-BINACA is presented as a reference.[2]
Table 2: Concentrations of Synthetic Cannabinoids and Metabolites in Hair Samples from Forensic Cases
| Analyte | N | Concentration Range (pg/mg) |
| 5F-MDMB-PICA (Parent) | 4 | LLOQ - High |
| 5F-MDMB-PICA Metabolite M7 (Ester Hydrolysis) | 4 | Most Abundant |
| MDMB-4en-PINACA (Parent) | 3 | 26.2 - 806 |
| ADB-BUTINACA (Parent) | 3 | 63.1 - 430 |
*Data for structurally similar synthetic cannabinoids are presented as a reference.[3][4]
Experimental Protocols
Sample Preparation
A. Solid-Phase Extraction (SPE) for Blood and Urine
This protocol is adapted from methodologies for the extraction of synthetic cannabinoids and their metabolites from biological fluids.
Materials:
-
Oasis HLB SPE Cartridges (3 cc, 60 mg)
-
Methanol (B129727) (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Distilled Water
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 1 mL of blood or urine, add an appropriate internal standard.
-
Centrifugation: Vortex the samples and centrifuge at 5000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of ethyl acetate, followed by 2 mL of methanol, and finally 2 mL of distilled water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water (v/v).
-
Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes with two aliquots of 0.5 mL of methanol followed by two aliquots of 0.5 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a stream of nitrogen. Reconstitute the residue in 0.5 mL of the initial mobile phase (e.g., 80:20 v/v, Mobile Phase A:Mobile Phase B).
B. Protein Precipitation for Whole Blood
This is a rapid method for the extraction of analytes from whole blood.
Materials:
-
Acetonitrile (B52724) (cold, LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 500 µL of whole blood, add an appropriate internal standard.
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile to the sample.
-
Vortex and Centrifuge: Vortex the sample vigorously and then centrifuge at 3,000 rpm for 15 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.[5]
C. Extraction from Hair
This protocol is for the extraction of synthetic cannabinoids and their metabolites from hair samples.
Materials:
-
Methanol (LC-MS grade)
-
Cryo-grinder or ball mill
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Decontamination: Wash approximately 20 mg of hair with a suitable solvent (e.g., dichloromethane (B109758) or acetone) to remove external contamination and then dry.
-
Pulverization: Pulverize the decontaminated hair using a cryo-grinder or ball mill with methanol at a temperature below 4°C.[3]
-
Extraction: Add 1 mL of methanol to the pulverized hair and ultrasonicate for 1-2 hours.
-
Centrifugation: Centrifuge the sample to pellet the hair debris.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS)
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
Start at 10% B
-
Linearly increase to 95% B over 13 minutes
-
Hold at 95% B for 1.5 minutes
-
Return to initial conditions and equilibrate for 2 minutes
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific transitions for MDMB-FUBICA and its butanoic acid metabolite should be optimized. The following are suggested transitions based on similar compounds:
Table 3: Suggested MRM Transitions for MDMB-FUBICA and its Primary Metabolite
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| MDMB-FUBICA | 397.2 | 252.1 | 145.1 | Optimize |
| MDMB-FUBICA 3,3-dimethylbutanoic acid | 383.2 | 238.1 | 145.1 | Optimize |
Note: The specific m/z values and collision energies should be determined and optimized experimentally.
Visualizations
Caption: Experimental workflow for the analysis of MDMB-FUBICA metabolites.
Caption: MDMB-FUBICA signaling pathway via the CB1 receptor.
References
- 1. ojp.gov [ojp.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Detection of a New Tert-Leucinate Synthetic Cannabinoid 5F-MDMB-PICA and Its Metabolites in Human Hair: Application to Authentic Cases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid-Liquid Extraction of Acidic Drug Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-liquid extraction (LLE) is a cornerstone technique in bioanalytical chemistry for the purification and concentration of analytes from complex biological matrices such as plasma. This document provides detailed application notes and protocols specifically for the extraction of acidic drug metabolites from plasma, a critical step in pharmacokinetic and drug metabolism studies. Acidic metabolites, often products of Phase I and Phase II drug metabolism, require specific pH conditions to ensure they are in a neutral, extractable form. The selection of an appropriate organic solvent is equally crucial for achieving high recovery and a clean extract, thereby ensuring accurate and reproducible results in subsequent analyses, typically by liquid chromatography-mass spectrometry (LC-MS).
Principle of Liquid-Liquid Extraction for Acidic Drug Metabolites
The fundamental principle of LLE for acidic drug metabolites revolves around the partitioning of the analyte between two immiscible liquid phases: the aqueous plasma sample and an organic solvent. The efficiency of this partitioning is governed by the distribution coefficient (D) of the analyte, which is highly dependent on its ionization state.
For an acidic metabolite (HA), an equilibrium exists in the aqueous phase between its ionized (A⁻) and non-ionized (HA) forms:
HA ⇌ H⁺ + A⁻
The non-ionized form (HA) is more lipophilic and will preferentially partition into the organic solvent. To maximize the concentration of the non-ionized form, the pH of the plasma sample must be adjusted to be at least two pH units below the pKa of the acidic metabolite.[1] This is often referred to as the "pKa ± 2 rule".[1] By acidifying the plasma, the equilibrium shifts to the left, favoring the formation of the neutral HA species, which is then efficiently extracted into the organic phase.
The choice of the organic solvent is critical and depends on the polarity of the analyte. A general guideline is to match the polarity of the solvent to the polarity of the analyte to achieve optimal recovery.
Data Presentation: Recovery of Acidic Drugs from Plasma
The recovery of an analyte is a key parameter in evaluating the effectiveness of an extraction method. The following tables summarize the percentage recovery of various acidic drugs from plasma using different organic solvents. This data is adapted from a study by Szutowski et al., which investigated the recovery of 28 acidic drugs.
Table 1: Percentage Recovery of Barbiturates from Plasma
| Drug | Diethyl Ether | Chloroform | n-Butyl Chloride | Toluene | Hexane |
| Amobarbital | 87 | 81 | 72 | 58 | 21 |
| Aprobarbital | 85 | 68 | 59 | 42 | 10 |
| Barbital | 65 | 35 | 21 | 11 | 2 |
| Butabarbital | 86 | 75 | 65 | 49 | 15 |
| Pentobarbital | 90 | 85 | 78 | 65 | 28 |
| Phenobarbital | 78 | 55 | 40 | 25 | 5 |
| Secobarbital | 92 | 88 | 82 | 70 | 35 |
| Talbutal | 89 | 83 | 75 | 62 | 25 |
| Thiopental | 95 | 92 | 88 | 78 | 45 |
Table 2: Percentage Recovery of Sulfonamides and Diuretics from Plasma
| Drug | Diethyl Ether | Chloroform | n-Butyl Chloride | Toluene | Hexane |
| Sulfonamides | |||||
| Sulfadiazine | 98 | 85 | 75 | 60 | 10 |
| Sulfamethoxazole | 95 | 88 | 80 | 65 | 15 |
| Sulfisoxazole | 92 | 82 | 72 | 58 | 12 |
| Diuretics | |||||
| Acetazolamide | 75 | 45 | 30 | 15 | 2 |
| Chlorthalidone | 80 | 60 | 45 | 25 | 5 |
| Furosemide | 88 | 70 | 55 | 35 | 8 |
| Hydrochlorothiazide | 70 | 40 | 25 | 10 | 1 |
Table 3: Percentage Recovery of Other Acidic Drugs from Plasma
| Drug | Diethyl Ether | Chloroform | n-Butyl Chloride | Toluene | Hexane |
| Dicumarol | 96 | 94 | 90 | 85 | 50 |
| Ethacrynic Acid | 94 | 88 | 82 | 72 | 38 |
| Ibuprofen | 98 | 95 | 92 | 88 | 60 |
| Indomethacin | 97 | 92 | 88 | 82 | 55 |
| Naproxen | 98 | 94 | 90 | 85 | 58 |
| Phenytoin | 92 | 85 | 78 | 68 | 30 |
| Salicylic Acid | 85 | 65 | 50 | 30 | 5 |
| Theophylline | 60 | 30 | 15 | 5 | 1 |
| Tolbutamide | 90 | 80 | 70 | 55 | 20 |
| Valproic Acid | 95 | 90 | 85 | 75 | 40 |
| Warfarin | 96 | 93 | 89 | 84 | 48 |
Note: The above data is illustrative and recoveries can vary based on specific experimental conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the liquid-liquid extraction of acidic drug metabolites from human plasma.
Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
Internal Standard (IS) solution (a structurally similar compound to the analyte)
-
Acidifying agent (e.g., 1 M Hydrochloric acid (HCl), 10% Formic acid)
-
Extraction solvent (e.g., Diethyl ether, Ethyl acetate, Methyl tert-butyl ether (MTBE))
-
Reconstitution solvent (compatible with LC-MS mobile phase, e.g., 50:50 Methanol:Water)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >3000 x g)
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Autosampler vials with inserts
Protocol:
-
Sample Thawing: Thaw frozen plasma samples on ice or at room temperature. Once thawed, vortex briefly to ensure homogeneity.
-
Aliquoting: Aliquot 200 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution to the plasma sample. The IS helps to correct for variability during sample preparation and analysis.
-
pH Adjustment: Acidify the plasma sample by adding the acidifying agent. For example, add 50 µL of 1 M HCl to the plasma sample. The goal is to bring the pH of the sample to at least two units below the pKa of the analyte. Vortex the sample for 30 seconds to mix thoroughly.
-
Addition of Extraction Solvent: Add 1 mL of the selected organic extraction solvent (e.g., ethyl acetate) to the acidified plasma sample.
-
Extraction: Tightly cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 4000 x g for 10 minutes at 4°C. This will separate the aqueous and organic layers and pellet any precipitated proteins at the interface.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube, being cautious not to disturb the aqueous layer or the protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any insoluble debris.
-
Sample Transfer: Carefully transfer the supernatant to an autosampler vial with an insert for LC-MS analysis.
Visualizations
Drug Metabolism Pathway
This diagram illustrates the general metabolic pathways that can lead to the formation of acidic drug metabolites. Phase I reactions, such as oxidation, often introduce or expose functional groups like hydroxyl or carboxyl groups. Phase II reactions then conjugate these groups with endogenous molecules like glucuronic acid or sulfate, increasing their water solubility and often creating acidic metabolites.
Caption: General pathway of drug metabolism leading to acidic metabolites.
Experimental Workflow for LLE of Acidic Drug Metabolites
The following diagram outlines the logical flow of the experimental protocol for the liquid-liquid extraction of acidic drug metabolites from plasma.
Caption: Experimental workflow for liquid-liquid extraction.
References
Application of SWATH Acquisition for Metabolite Identification: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequential Windowed Acquisition of all THeoretical fragment-ion spectra (SWATH) is a data-independent acquisition (DIA) strategy that has become a powerful tool in the field of metabolomics.[1] Unlike traditional data-dependent acquisition (DDA) methods that select precursor ions for fragmentation based on their intensity, SWATH-MS systematically fragments all ions within a series of predefined mass-to-charge (m/z) windows.[2] This approach creates a comprehensive digital map of all detectable metabolites in a sample, enabling both identification and quantification in a single injection. This application note provides a detailed overview of the SWATH acquisition workflow for metabolite identification, including experimental protocols, data analysis strategies, and a summary of its advantages over conventional methods.
The key benefit of SWATH acquisition lies in its ability to overcome the stochastic nature of DDA, where low-abundance metabolites are often missed. By fragmenting all ions, SWATH ensures that MS/MS data is acquired for every detectable analyte, leading to a significant increase in metabolite coverage.[3] This comprehensive data acquisition allows for retrospective analysis of the data without the need for sample re-injection, as the digital record of the metabolome is permanently stored.
Advantages of SWATH Acquisition for Metabolomics
-
Comprehensive Metabolite Coverage: SWATH-MS provides a more in-depth profile of the metabolome by acquiring MS/MS spectra for all detectable metabolites, including those of low abundance.[3] Studies have shown a significant increase in the number of identified metabolites compared to DDA approaches.[3]
-
Single-Injection Workflow: Both qualitative identification and quantitative data can be obtained from a single LC-MS run, streamlining the experimental process.[4][3]
-
Reproducibility and Quantitative Accuracy: The systematic nature of SWATH acquisition leads to high reproducibility and accuracy in quantitative measurements.[1][2]
-
Retrospective Data Analysis: The creation of a complete digital map of the sample's metabolome allows for re-interrogation of the data with new hypotheses without the need for further experiments.[4]
-
No Method Development for Acquisition: A generic SWATH acquisition method can be applied to various sample types, reducing the need for method optimization for each experiment.[4]
Experimental Workflow Overview
The general workflow for metabolite identification using SWATH acquisition involves several key stages, from sample preparation to data analysis and biological interpretation.
Figure 1: General experimental workflow for SWATH-based metabolite identification.
Detailed Experimental Protocols
Sample Preparation (Human Plasma Example)
This protocol provides a general guideline for the extraction of metabolites from human plasma.
Materials:
-
Human plasma (collected with anticoagulant such as EDTA)
-
Methanol (B129727) (LC-MS grade), pre-chilled to -20°C
-
Acetonitrile (B52724) (LC-MS grade), pre-chilled to -20°C
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching 14,000 x g and 4°C
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Protocol:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of a pre-chilled extraction solvent mixture of methanol and acetonitrile (1:1, v/v).
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation and metabolite extraction.
-
Incubate the samples at -20°C for 30 minutes to further facilitate protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.
-
Dry the supernatant completely using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the liquid chromatography mobile phase (e.g., 5% acetonitrile in water).
-
Vortex the reconstituted sample for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A reversed-phase C18 column is commonly used for untargeted metabolomics (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient (Example for a 20-minute run):
| Time (min) | % B |
| 0.0 | 2 |
| 2.0 | 2 |
| 12.0 | 98 |
| 15.0 | 98 |
| 15.1 | 2 |
| 20.0 | 2 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometer: A high-resolution mass spectrometer capable of SWATH acquisition, such as a SCIEX TripleTOF or ZenoTOF system.[4][5]
Ion Source: Electrospray ionization (ESI) in both positive and negative modes.
SWATH Acquisition Method
The core of the SWATH experiment is the setup of the acquisition method. This involves defining a series of precursor isolation windows that cover the entire m/z range of interest. Variable window strategies, where the width of the window is adjusted based on the density of precursor ions, can improve data quality.[4]
General Parameters:
-
Mass Range: 50 - 1000 m/z
-
Acquisition Mode: SWATH
-
Number of Variable Windows: 20-100, depending on the instrument and desired resolution. The use of a SWATH Variable Window Calculator can help optimize the window pattern for the specific matrix.[4]
-
Collision Energy: A collision energy spread can be applied for each window to ensure efficient fragmentation of a wide range of metabolites.
-
Cycle Time: The total time to complete one full cycle of all SWATH windows. This should be fast enough to acquire sufficient data points across each chromatographic peak.
Data Analysis and Metabolite Identification
The complex data generated by SWATH acquisition requires specialized software for processing and analysis. The general workflow involves peak extraction, alignment, and then identification through spectral library searching.
Figure 2: Conceptual data analysis workflow for SWATH-based metabolomics.
Key Steps:
-
Data Processing: Raw data files are processed to extract chromatographic peaks and generate MS/MS spectra for all detected features. Software such as SCIEX OS, the OneOmics suite, or open-source tools like OpenSWATH can be used for this purpose.[3][5][6]
-
Spectral Library Searching: The extracted MS/MS spectra are searched against spectral libraries for metabolite identification.[3] Commonly used libraries include NIST, MoNA (MassBank of North America), METLIN, and the Human Metabolome Database (HMDB).[3][7]
-
Statistical Validation: A false discovery rate (FDR) analysis is typically performed to ensure the statistical significance of the identifications.[5]
-
Quantitative Analysis: The peak areas of the identified metabolites are used for relative quantification across different samples.
Data Presentation: SWATH vs. DDA
The superior performance of SWATH acquisition in terms of metabolite identification is evident when compared to traditional DDA methods.
| Acquisition Method | Features with MS/MS Spectra | Identified Metabolites | Reference |
| Top 20 DDA | 4,864 | 362 | [3] |
| SWATH (20 variable windows) | 16,799 | 628 | [3] |
Table 1: Comparison of metabolite identification in human plasma using DDA and SWATH acquisition. Data adapted from a study using a TripleTOF 6600 system.[3]
As shown in the table, SWATH acquisition resulted in a significantly higher number of features with MS/MS data and a substantial increase in the total number of identified metabolites from a single injection.[3]
Conclusion
SWATH acquisition has emerged as a robust and powerful technique for comprehensive metabolite identification and quantification. Its ability to generate a complete digital record of the metabolome in a single run offers significant advantages over traditional DDA methods, including increased metabolite coverage and improved reproducibility. For researchers in drug development and various scientific fields, adopting a SWATH-based workflow can lead to a deeper understanding of the metabolome and the discovery of novel biomarkers. The detailed protocols and workflows presented in this application note provide a solid foundation for implementing this advanced analytical strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. SWATH-MS - Creative Proteomics [creative-proteomics.com]
- 3. lcms.cz [lcms.cz]
- 4. sciex.com [sciex.com]
- 5. sciex.com [sciex.com]
- 6. OpenSWATH for Metabolomics - OpenMS 3.5.0 documentation [openms.readthedocs.io]
- 7. A Novel Approach of SWATH-Based Metabolomics Analysis Using the Human Metabolome Database Spectral Library [mdpi.com]
Troubleshooting & Optimization
Overcoming MDMB-FUBICA parent compound instability in blood samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic cannabinoid MDMB-FUBICA. The focus is on overcoming the inherent instability of the parent compound in blood samples to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: Why am I unable to detect the parent MDMB-FUBICA compound in my blood samples, even with a suspected positive case?
A1: The inability to detect the parent MDMB-FUBICA compound is a common issue primarily due to its rapid degradation in blood. The ester linkage in the MDMB-FUBICA molecule is susceptible to hydrolysis by esterase enzymes present in blood, converting the parent compound into its main metabolite, MDMB-FUBICA 3,3-dimethylbutanoic acid. This degradation can occur even under refrigerated conditions.[1][2] For reliable detection, it is crucial to analyze for the more stable metabolites in addition to the parent compound.[1][3][4]
Q2: What is the primary degradation product of MDMB-FUBICA in blood?
A2: The primary degradation product of MDMB-FUBICA in blood is its corresponding carboxylic acid metabolite, formed through the hydrolysis of the methyl ester group.[1][2][3] This metabolite is often more stable than the parent compound and serves as a crucial biomarker for confirming MDMB-FUBICA intake.[1][4]
Q3: What are the optimal storage conditions for blood samples suspected of containing MDMB-FUBICA?
A3: To minimize the degradation of the parent compound, blood samples should be frozen at -20°C or lower as soon as possible after collection.[1][2][5][6][7][8] Storage at room temperature or even refrigeration (4°C) will lead to significant loss of the parent compound.[1][2][5][6][7][9]
Q4: Can the type of blood collection tube affect the stability of MDMB-FUBICA?
A4: Yes, the type of collection container can influence the stability of cannabinoids. Studies on other cannabinoids have shown that storage in glass vials can lead to better stability compared to plastic containers due to potential adsorption to the plastic surface.[8] While specific data for MDMB-FUBICA is limited, using glass vials with rubber stoppers that do not cause significant concentration loss is a recommended precaution.[8]
Q5: Are there any chemical inhibitors that can be added to blood samples to prevent MDMB-FUBICA degradation?
A5: While the use of enzyme inhibitors like sodium fluoride (B91410) is a common practice in forensic toxicology to prevent glycolysis, their effectiveness in specifically preventing the hydrolysis of synthetic cannabinoids like MDMB-FUBICA is not as well-documented as the effect of freezing.[10] Freezing remains the most recommended method for preserving the integrity of the parent compound.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Parent MDMB-FUBICA Not Detected, Metabolite Present | - Sample degradation due to improper storage (room temperature or refrigeration).- Significant time lapse between sample collection and analysis. | - Primary Action: Report the presence of the metabolite as evidence of MDMB-FUBICA exposure. The metabolite is a stable marker.[1][2]- Future Prevention: Ensure all blood samples are frozen at -20°C immediately after collection and during transport.[5][6][7] |
| Low or Inconsistent Recovery of MDMB-FUBICA | - Adsorption of the analyte to the surface of plastic storage containers.- Inefficient extraction method. | - Storage: Use glass vials for sample storage and transport where possible.[8]- Extraction: Optimize your sample preparation method. Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended for synthetic cannabinoids.[11][12][13] |
| Interference from Matrix Effects in LC-MS/MS Analysis | - Co-elution of endogenous blood components with the analyte. | - Sample Preparation: Incorporate a robust clean-up step in your extraction protocol (e.g., SPE).- Chromatography: Optimize the LC gradient to achieve better separation of the analyte from matrix components.- Mass Spectrometry: Use multiple reaction monitoring (MRM) with at least two specific transitions for the parent compound and its metabolites to ensure accurate identification and quantification. |
| Difficulty in Quantifying Low Concentrations of MDMB-FUBICA | - The parent compound has degraded below the limit of quantification (LOQ). | - Analytical Target: Focus on quantifying the more stable and often more abundant ester hydrolysis metabolite.[1][4]- Method Sensitivity: Validate your LC-MS/MS method to ensure it has a sufficiently low LOQ for both the parent compound and its primary metabolite.[11] |
Data Presentation
Table 1: Stability of Structurally Similar Synthetic Cannabinoids in Whole Blood at Different Storage Temperatures
| Compound | Storage Temperature | Stability over 12 Weeks | Reference |
| AB-Fubinaca | Room Temperature (22°C) | Relatively Stable | [6][7][8] |
| Refrigerated (4°C) | Relatively Stable | [6][7][8] | |
| Frozen (-20°C) | Stable | [6][7][8] | |
| 5F-MDMB-PINACA (5F-ADB) | Room Temperature | Unstable | [1][2] |
| Refrigerated | Unstable | [1][2] | |
| Frozen | Considerably More Stable | [1][2] | |
| MMB-FUBINACA (FUB-AMB) | Room Temperature | Unstable | [1][2] |
| Refrigerated | Unstable | [1][2] | |
| Frozen | Considerably More Stable | [1][2] | |
| 5F-MDMB-PICA | Room Temperature | Unstable | [1][2] |
| Refrigerated | Unstable | [1][2] | |
| Frozen | Considerably More Stable | [1][2] |
Note: This table summarizes data for compounds structurally related to MDMB-FUBICA to provide an expected stability profile. Specific quantitative degradation rates for MDMB-FUBICA may vary but will follow the same general trend of instability at warmer temperatures.
Experimental Protocols
Protocol 1: Blood Sample Collection and Storage
-
Collection: Collect whole blood in glass vacutainer tubes. While tubes containing anticoagulants like EDTA are commonly used, ensure they do not interfere with your analytical method.
-
Immediate Handling: If immediate freezing is not possible, place the samples in a refrigerated container (e.g., cooler with ice packs) for transport to the laboratory.
-
Storage: Upon arrival at the laboratory, immediately freeze the whole blood samples at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.[1][2][8]
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol describes a general protein precipitation and liquid-liquid extraction method. Optimization may be required for your specific instrumentation and analytes.
-
Sample Thawing: Thaw frozen blood samples at room temperature.
-
Internal Standard Spiking: To a 1 mL aliquot of whole blood, add an appropriate internal standard (e.g., a deuterated analog of MDMB-FUBICA or a structurally similar synthetic cannabinoid).
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile (B52724) to the blood sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (Optional but Recommended for Cleaner Samples):
-
Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate).[4]
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.
Visualizations
Diagram 1: Degradation Pathway of MDMB-FUBICA in Blood
Caption: Primary metabolic pathway of MDMB-FUBICA in blood.
Diagram 2: Recommended Experimental Workflow
Caption: Recommended workflow for accurate MDMB-FUBICA analysis.
References
- 1. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment | National Institute of Justice [nij.ojp.gov]
- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 4. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA-parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shareok.org [shareok.org]
- 6. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. ojp.gov [ojp.gov]
- 11. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Synthetic Cannabinoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of synthetic cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of synthetic cannabinoids?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the context of LC-MS/MS analysis of synthetic cannabinoids, these effects can manifest as either ion suppression or enhancement. This leads to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1] Common sources of matrix effects in biological samples like urine, blood, or plasma include proteins, phospholipids (B1166683), salts, and endogenous metabolites.[1][2]
Q2: What are the primary strategies to identify and assess matrix effects?
A2: Two common methods to assess matrix effects are the post-column infusion method and the post-extraction spike method.[3]
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves a constant infusion of the analyte standard into the MS detector, post-column, while a blank matrix extract is injected. Any dip or rise in the baseline signal indicates the presence of matrix effects at that retention time.[3]
-
Post-Extraction Spike Method: This quantitative approach compares the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. The difference in response reveals the extent of ion suppression or enhancement.[3][4]
Q3: What are the most effective ways to mitigate matrix effects in synthetic cannabinoid analysis?
A3: A multi-faceted approach is often the most effective. Key strategies include:
-
Optimized Sample Preparation: Rigorous sample cleanup is crucial to remove interfering matrix components.[2][4] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly employed.[2][4]
-
Chromatographic Separation: Optimizing the LC method to separate synthetic cannabinoids from matrix interferences is a key strategy.[1][4] This can involve adjusting the mobile phase composition, gradient profile, and choice of analytical column.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[3][5] However, this approach is only feasible if the analyte concentration remains above the method's limit of quantification.[3]
-
Use of Internal Standards: The use of a suitable internal standard (IS) is highly recommended to compensate for matrix effects.[4] Stable isotope-labeled internal standards (SIL-IS) are the gold standard as they co-elute with the analyte and experience similar ionization suppression or enhancement, leading to more accurate quantification.[4][6]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of synthetic cannabinoids that may be related to matrix effects.
| Problem | Potential Cause (related to Matrix Effects) | Suggested Solution(s) |
| Poor Peak Shape / Tailing | Matrix components interfering with the chromatography. | Optimize the chromatographic gradient, consider a different analytical column, or improve the sample cleanup procedure to remove interferences.[1] |
| Inconsistent Results / Poor Reproducibility | Variable matrix effects between different samples or batches. | Implement a more robust sample preparation method. The use of a stable isotope-labeled internal standard for each analyte is strongly recommended to normalize for variability.[4][7] |
| Low Analyte Response / Signal Suppression | Co-elution of matrix components that suppress the ionization of the target synthetic cannabinoid. | Enhance chromatographic separation to resolve the analyte from interfering peaks.[1] Improve sample cleanup, particularly targeting the removal of phospholipids in plasma or serum samples.[2][8] Consider using a different ionization source or optimizing source parameters. |
| High Analyte Response / Signal Enhancement | Co-eluting matrix components that enhance the ionization of the target analyte. | Improve chromatographic separation.[1] Dilute the sample if sensitivity allows.[3][7] |
| Inaccurate Quantification | Uncompensated matrix effects leading to either suppression or enhancement of the analyte signal. | The most reliable solution is the use of a stable isotope-labeled internal standard that chromatographically co-elutes with the analyte.[4][6] Alternatively, prepare calibration standards in a blank matrix that is representative of the study samples (matrix-matched calibrators).[3] |
Experimental Protocols & Data
Method for Evaluating Matrix Effects
A quantitative assessment of matrix effects can be performed using the following protocol, adapted from the post-extraction spike method.[1][9]
-
Source Material: Obtain blank biological matrix (e.g., urine, plasma) from at least six different sources.[1]
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare standards of the synthetic cannabinoid at a low and high concentration in the final mobile phase or reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract the blank matrix from each of the six sources using your established sample preparation protocol. After extraction, spike the clean extracts with the synthetic cannabinoid standards to the same low and high concentrations as in Set 1.[1]
-
Set 3 (Pre-extraction Spike): Spike the blank matrix from each of the six sources with the synthetic cannabinoid standards at the low and high concentrations before the extraction process.[1]
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF) = (Mean Peak Area of Set 2) / (Mean Peak Area of Set 1) [1]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE) = (Mean Peak Area of Set 3) / (Mean Peak Area of Set 2) [1]
-
Process Efficiency (PE) = (Mean Peak Area of Set 3) / (Mean Peak Area of Set 1) [1]
-
Quantitative Data on Matrix Effects and Recovery
The following table summarizes matrix effect and recovery data for synthetic cannabinoids from various studies to provide an indication of expected values.
| Matrix | Analyte(s) | Sample Preparation | Matrix Effect (%) | Recovery (%) | Reference |
| Urine | 11 Synthetic Cannabinoids | Solid-Phase Extraction (SPE) | Not explicitly quantified, but spiked recoveries suggest mitigation. | 69.90–118.39 | [10] |
| Urine | 4 Synthetic Cannabinoids | Not specified | 59.4–100.1 | >50 | [10] |
| Urine | 7 Synthetic Cannabinoids | Protein Precipitation & SPE | 92 (8% suppression) | >80 | [11] |
| Plasma | 7 Synthetic Cannabinoids | Protein Precipitation & SPE | 81.1 (18.9% suppression) | >80 | [11] |
| Gummy Bears | 7 Synthetic Cannabinoids | Homogenization & SPE | 93.4 (6.6% suppression) | >80 (except one analyte at 63%) | [11] |
| Urine | 32 Synthetic Cannabinoids | Not specified | Not explicitly quantified, but recovery data is provided. | 48-104 | [12] |
Visual Guides
Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Experimental Workflow for Matrix Effect Evaluation
Caption: Workflow for the quantitative evaluation of matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. annexpublishers.com [annexpublishers.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Chromatographic Separation of Cannabinoid Isomers
Welcome to the technical support center for optimizing the chromatographic separation of cannabinoid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex analysis of cannabinoids.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of cannabinoid isomers in a question-and-answer format.
Q1: Why am I seeing poor or no resolution between my cannabinoid isomer peaks, especially Δ8-THC and Δ9-THC?
A1: Co-elution of cannabinoid isomers, particularly Δ8-THC and Δ9-THC, is a frequent challenge in HPLC analysis.[1][2] Several factors in your methodology could be contributing to this issue.
-
Mobile Phase Composition: The choice and composition of your mobile phase are critical for achieving selectivity. For reversed-phase HPLC, a common mobile phase consists of an aqueous component (like water with an acid modifier such as formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol).[1][3] The ratio of these components significantly impacts retention and resolution. A gradient elution, where the organic solvent percentage increases over time, is often necessary to resolve complex isomer mixtures.[3]
-
Stationary Phase Selection: The column's stationary phase chemistry plays a pivotal role. While C18 columns are widely used, they may not always provide sufficient resolution for THC isomers.[4][5] Chiral stationary phases, such as those based on amylose (B160209) or cellulose (B213188), are often necessary for separating enantiomers and can also improve the separation of positional isomers.[6][7]
-
Temperature: Column temperature can influence selectivity. Increasing the column temperature to around 45°C has been shown to improve the separation of Δ8-THC and Δ9-THC in some HPLC methods.[1][2]
-
Flow Rate: Optimizing the flow rate can enhance separation efficiency. Slower flow rates generally lead to better resolution but longer run times. A flow rate of 1.5 mL/min has been used effectively in some published methods for THC isomer separation.[1][2]
Q2: My peak shapes are broad or tailing. What could be the cause and how can I fix it?
A2: Poor peak shape can be caused by several factors, from column issues to improper mobile phase conditions.
-
Column Overload: Injecting a sample that is too concentrated can lead to broad, asymmetrical peaks. Try reducing the injection volume or diluting your sample.[3]
-
Column Contamination or Degradation: Over time, columns can become contaminated with matrix components or the stationary phase can degrade. This can be addressed by flushing the column with a strong solvent. If the performance does not improve, the column may need to be replaced.[3]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of acidic or basic cannabinoids, influencing their interaction with the stationary phase and thus their peak shape. Using a buffer in your mobile phase can help maintain a consistent pH and improve peak symmetry.[3]
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing. The addition of a mobile phase modifier, like an acid, can help to minimize these interactions.
Q3: I am having trouble separating enantiomers of a synthetic cannabinoid. What should I do?
A3: The separation of enantiomers requires a chiral environment.
-
Chiral Stationary Phases (CSPs): The most effective way to separate enantiomers is by using a chiral column. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly used for cannabinoid separations.[6][7][8]
-
Supercritical Fluid Chromatography (SFC): SFC is often preferred for chiral separations of cannabinoids due to its use of supercritical CO2 as the primary mobile phase, which provides high efficiency and faster separations compared to HPLC.[6][9] When combined with chiral columns, SFC offers excellent selectivity for stereoisomers.[6]
Q4: My retention times are shifting between runs. What is causing this instability?
A4: Fluctuations in retention time are often due to a lack of system equilibration or changes in the mobile phase.
-
Insufficient Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention. It is recommended to prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[3]
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the chromatography. Using a column oven will provide a stable temperature environment.
Frequently Asked Questions (FAQs)
Q1: What is the difference between HPLC, GC, and SFC for cannabinoid analysis?
A1: HPLC, GC, and SFC are all powerful chromatographic techniques, but they have distinct advantages and disadvantages for cannabinoid analysis.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique that separates compounds in a liquid mobile phase. A key advantage is that it analyzes cannabinoids in their natural acidic and neutral forms without requiring heat, which can cause degradation or conversion of some compounds.[10][11]
-
Gas Chromatography (GC): GC uses a gaseous mobile phase and requires the sample to be vaporized at high temperatures. This high temperature causes decarboxylation of acidic cannabinoids (e.g., THCA into THC), meaning GC can only measure neutral cannabinoids unless a derivatization step is performed.[10][11] However, GC can be the gold standard for separating certain co-eluting isomers like Δ8-THC and Δ9-THC.[1][2]
-
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase. It offers advantages of both GC and LC, such as high efficiency, fast analysis times, and the ability to separate thermally labile compounds.[6][9] SFC is particularly well-suited for chiral separations of cannabinoid isomers.[6][12]
Q2: Why is chiral separation important for cannabinoids?
A2: Many cannabinoids, especially synthetic ones, can exist as enantiomers (mirror-image isomers).[6][8] These enantiomers can have significantly different biological, pharmacological, and toxicological effects.[3] Therefore, it is crucial to separate and quantify individual enantiomers for accurate pharmacological assessment, drug development, and forensic toxicology.[3][6]
Q3: Can I use the same chromatographic method for both analytical and preparative scale separations?
A3: While the principles are the same, methods often need to be adapted when scaling up from analytical to preparative chromatography. Preparative chromatography aims to isolate and purify larger quantities of a specific compound, which often involves using larger columns, higher flow rates, and larger injection volumes.[4] These changes can affect the resolution, so the method may need to be re-optimized for the larger scale.
Q4: How can I improve the separation of a complex mixture of 10+ cannabinoids?
A4: Separating a large number of cannabinoids requires a highly optimized method.
-
Gradient Optimization: A multi-step gradient elution is often necessary to achieve baseline separation of a complex mixture.
-
Ternary Mobile Phases: Using a ternary mobile phase system (e.g., water, acetonitrile, and methanol) can provide unique selectivities and improve the resolution of difficult-to-separate pairs.[13][14]
-
Mobile Phase Additives: The addition of modifiers like ammonium (B1175870) formate (B1220265) to the mobile phase can shift the retention of carboxylated cannabinoids relative to neutral ones, helping to resolve co-eluting peaks.[13][14]
-
Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex mixtures where one-dimensional LC is insufficient, 2D-LC can provide a significant increase in resolving power by using two different columns with orthogonal selectivities.[15]
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Δ8-THC and Δ9-THC
This protocol is based on a published method for the separation of THC isomers.[1][2]
-
Instrumentation: Agilent 1100 series HPLC with a diode array detector.[2]
-
Column: Restek Raptor C18, 2.7 µm, 150 x 4.6 mm.[2]
-
Mobile Phase:
-
Gradient:
Time (min) % Solvent B 0.0 70 10.0 75 12.0 90 15.0 90 15.1 70 | 18.0 | 70 |
-
Flow Rate: 1.5 mL/min.[2]
-
Column Temperature: 45 °C.[2]
-
Injection Volume: 5 µL.[2]
-
Detection Wavelength: 220 nm.[2]
Data Presentation
Table 1: HPLC Method Parameters for Cannabinoid Separation
| Parameter | Method 1[2] | Method 2[16] |
| Column | Restek Raptor C18 (150 x 4.6 mm, 2.7 µm) | C18 (150 x 4.6 mm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid | Water |
| Mobile Phase B | Acetonitrile + 0.1% Phosphoric Acid | Acetonitrile |
| Mobile Phase Composition | Gradient (70-90% B) | Isocratic (75% B) |
| Flow Rate | 1.5 mL/min | 1.5 mL/min |
| Temperature | 45 °C | Not Specified |
| Detection | 220 nm | 214 nm |
Table 2: Method Validation Data for Δ8-THC and Δ9-THC Analysis by HPLC[1]
| Parameter | Δ9-THC | Δ8-THC |
| LOD (ppm) | 0.25 | 0.27 |
| LOQ (ppm) | 1.55 | 1.98 |
| R² of Calibration Curve | 1.00000 | 1.00000 |
| % Recovery Range | 100.38 - 112.90 | 100.38 - 112.90 |
| % RSD Range | 0.23 - 1.93 | 0.23 - 1.93 |
Visualizations
Caption: General experimental workflow for cannabinoid analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. kurabiotech.com [kurabiotech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. waters.com [waters.com]
- 8. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SFC, separation and seals: the quest for more efficient cannabis testing | Bal Seal Engineering [balseal.com]
- 10. chromtech.com [chromtech.com]
- 11. How Are Cannabinoids Tested? – Cannabis Workforce Initiative [cannabisworkforce.org]
- 12. chiraltech.com [chiraltech.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of acidic metabolites during extraction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of acidic metabolites during sample extraction.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of acidic metabolites so low?
Low recovery of acidic metabolites is a common issue that can stem from several factors throughout the extraction process. The most critical factor is often the pH of the sample and extraction solvents.[1] Acidic metabolites must be in their neutral, protonated form to be efficiently extracted into an organic solvent.[2][3] Other common causes include improper solvent selection, analyte instability, issues with the chosen extraction technique (LLE or SPE), or interferences from the sample matrix.[4][5]
Q2: How does pH affect the extraction of acidic metabolites?
The pH of the aqueous sample is a critical parameter because it dictates the ionization state of the acidic analyte.[3] For an acidic compound to be efficiently extracted from an aqueous solution into a less polar organic solvent, it needs to be in its neutral (un-ionized) form. This is achieved by adjusting the pH of the sample to be at least two pH units below the pKa of the acidic metabolite.[2] At this lower pH, the compound is protonated, making it less water-soluble and more likely to partition into the organic phase. Conversely, to extract an acidic metabolite from an organic phase into an aqueous one (a technique known as back-extraction), the aqueous phase should be made basic (pH > pKa + 2) to ionize the analyte and increase its water solubility.[2][6]
Q3: What is the best type of extraction solvent to use for acidic metabolites?
The ideal solvent choice depends on the polarity of the target metabolite.[6] A general principle is to match the polarity of the extraction solvent with the polarity of the analyte in its neutral form.[6] For many acidic metabolites, which are often moderately polar, solvents like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) are effective choices.[7][8] For more polar analytes, a more polar extraction solvent may be required to optimize recovery.[6]
Q4: My acidic metabolite is very polar. How can I improve its recovery?
Extracting polar acidic metabolites can be challenging. Here are a few strategies:
-
Use a More Polar Solvent: Select an organic solvent with a higher polarity index that can better solvate your target analyte.[6]
-
"Salting Out" in LLE: Add a high concentration of a simple salt (e.g., sodium sulfate (B86663), sodium chloride) to the aqueous sample.[2][6] This reduces the solubility of the metabolite in the aqueous phase, driving it into the organic phase.[2]
-
Select an Appropriate SPE Sorbent: For Solid-Phase Extraction (SPE), consider using a polar sorbent (normal-phase) or a specific ion-exchange sorbent instead of a standard reversed-phase (like C18) which may not retain very polar compounds effectively.[9][10]
Q5: How can I prevent the loss of volatile acidic metabolites during sample concentration?
Volatile organic acids (e.g., formic acid, acetic acid) can be easily lost during solvent evaporation steps.[11] Their retention is highly dependent on the pH of the solution. To improve recovery, consider the following:
-
Add Buffer Salts: The presence of buffer salts helps maintain a higher pH during drying, keeping the acids in their less volatile, dissociated (salt) form.[11][12]
-
Avoid Complete Dryness: Incomplete sample drying can significantly improve the recovery of volatile compounds.[11]
-
Use Gentle Evaporation Conditions: Avoid high temperatures and aggressive vacuum during the concentration step. A gentle stream of nitrogen is often preferred.[5]
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Analyte Not Partitioning into Organic Phase | Incorrect pH: The aqueous phase pH is too high, causing the acidic metabolite to be in its ionized (anionic) form, which is highly water-soluble. | Acidify the aqueous sample to a pH at least 2 units below the analyte's pKa before extraction.[2][3] |
| Suboptimal Solvent: The organic solvent is not polar enough to effectively extract the metabolite. | Choose a more polar, water-immiscible organic solvent. Try solvents like ethyl acetate or dichloromethane.[6][13] | |
| Formation of an Emulsion | Vigorous Mixing: Shaking the separatory funnel too aggressively can create a stable emulsion between the aqueous and organic layers, trapping the analyte.[7] | Use gentle, repeated inversions of the funnel instead of vigorous shaking. To break an existing emulsion, try adding brine (saturated NaCl solution), centrifuging the sample, or allowing it to stand for an extended period.[7][14] |
| Low Overall Recovery | Insufficient Solvent Volume: The volume ratio of organic solvent to aqueous sample may be too low for efficient extraction. | Increase the organic solvent to aqueous sample ratio. A ratio of 7:1 is often cited as a good starting point for optimization.[2] Perform multiple extractions with fresh solvent (e.g., 3 x 5 mL instead of 1 x 15 mL) and combine the organic layers.[15] |
| Analyte Degradation: The metabolite may be unstable under the extraction conditions (e.g., sensitive to pH, light, or temperature). | Protect samples from light and avoid excessive heat.[14] If the analyte is unstable at very low pH, adjust the pH carefully and minimize extraction time. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Analyte Breakthrough (Found in Load/Wash Fractions) | Incorrect Sorbent: The sorbent's retention mechanism does not match the analyte's chemistry (e.g., a very polar acid not retained on a C18 cartridge).[9][10] | For acidic compounds, consider a reversed-phase sorbent (if the analyte has sufficient hydrophobicity) or an anion-exchange sorbent for a more selective interaction.[9][16] |
| Improper Conditioning/Equilibration: The sorbent was not properly wetted or equilibrated with a solvent similar to the sample matrix, preventing proper retention.[4][16] | Ensure the cartridge is fully wetted with an appropriate solvent (e.g., methanol) and then equilibrated with a solution that mimics the sample's pH and solvent composition.[16] | |
| Sample pH Mismatch: The pH of the sample loaded onto the cartridge is not optimized for retention. For reversed-phase, the pH should be low to ensure the acid is neutral. For anion-exchange, the pH should be high enough to ensure the acid is charged.[4] | Adjust the sample pH according to the chosen sorbent's mechanism. For reversed-phase, acidify the sample. For strong anion exchange, a neutral to high pH is needed.[16] | |
| High Flow Rate: The sample was loaded too quickly, not allowing enough time for the analyte to interact with and bind to the sorbent.[8] | Decrease the sample loading flow rate to ~1–2 mL/min to ensure sufficient contact time.[9] | |
| Analyte Lost During Wash Step | Wash Solvent is Too Strong: The wash solvent has too much organic content, causing it to prematurely elute the analyte along with interferences.[8][10] | Reduce the elution strength of the wash solvent (e.g., decrease the percentage of organic solvent). The ideal wash solvent removes interferences without affecting the analyte.[4] |
| Low Recovery in Elution Step | Elution Solvent is Too Weak: The elution solvent is not strong enough to desorb the analyte from the sorbent.[7][9] | Increase the strength of the elution solvent. For reversed-phase, this typically means increasing the percentage of organic solvent. For ion-exchange, this involves changing the pH or increasing the ionic strength to disrupt the analyte-sorbent interaction.[9] |
| Insufficient Elution Volume: Not enough elution solvent was used to completely desorb the analyte from the entire sorbent bed.[5][9] | Increase the volume of the elution solvent in increments and test the recovery at each step.[7] |
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for Acidic Metabolites
This protocol is a general procedure for extracting an acidic metabolite from an aqueous sample (e.g., plasma, urine) into an organic solvent.
Materials:
-
Aqueous sample
-
Internal standard (if quantitative analysis is required)
-
Acid (e.g., 1M HCl, formic acid) to adjust pH
-
Water-immiscible organic extraction solvent (e.g., ethyl acetate, MTBE)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Conical tubes or separatory funnel
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation: Place a known volume (e.g., 1 mL) of the aqueous sample into a glass tube. If used, add the internal standard.
-
Acidification: Carefully add acid dropwise to the sample to adjust the pH to at least 2 units below the pKa of the target analyte.[7] For general screening, a pH of 2-3 is a common starting point.[17]
-
Solvent Addition: Add 5-7 volumes of the organic extraction solvent (e.g., 5-7 mL of ethyl acetate).[2][7]
-
Extraction: Cap the tube and mix using gentle inversions for 10-15 minutes. Avoid vigorous vortexing to prevent emulsion formation.[7]
-
Phase Separation: Centrifuge the sample at approximately 2000 x g for 10 minutes to achieve a clean separation between the aqueous (bottom) and organic (top) layers.[7]
-
Collection: Carefully transfer the top organic layer to a clean tube, avoiding the aqueous layer and any interface material.
-
Repeat Extraction (Optional but Recommended): Repeat steps 3-6 with a fresh aliquot of organic solvent and combine the organic extracts to maximize recovery.[15]
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water.[18]
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Acidic Metabolites (Reversed-Phase)
This protocol describes a general procedure using a reversed-phase (e.g., C18) cartridge.
Materials:
-
Reversed-phase SPE cartridge
-
Sample pre-treated to adjust pH
-
Conditioning solvent (e.g., methanol (B129727), acetonitrile)
-
Equilibration solvent (e.g., acidified water)
-
Wash solvent (e.g., 5-10% methanol in acidified water)
-
Elution solvent (e.g., methanol or acetonitrile (B52724), possibly with a modifier)
-
SPE manifold
Procedure:
-
Conditioning: Activate the sorbent by passing 2-3 column volumes of methanol or acetonitrile through the cartridge. Do not let the sorbent go dry.[7]
-
Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of acidified water (pH adjusted to match the sample) through it. This creates an environment ready for sample loading.[16] Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated, acidified sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[9]
-
Washing: Wash the cartridge with 2-3 column volumes of a weak organic wash (e.g., 5% methanol in acidified water) to remove salts and polar interferences.[7]
-
Drying (Optional): Dry the sorbent bed by passing air or nitrogen through the cartridge for 5-10 minutes to remove excess water, which can improve elution efficiency.[7]
-
Elution: Elute the acidic metabolite with 2-3 column volumes of a suitable organic solvent (e.g., methanol) into a clean collection tube.[7] To improve the elution of strongly retained acids, a small amount of a modifier (e.g., formic acid) can be added to the elution solvent.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.[14]
Visual Guides
Caption: A workflow for troubleshooting low recovery in extraction.
References
- 1. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. specartridge.com [specartridge.com]
- 5. welchlab.com [welchlab.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. welch-us.com [welch-us.com]
- 10. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Long-Term Stability of Synthetic Cannabinoid Metabolites in Frozen Plasma
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of synthetic cannabinoid metabolites in frozen plasma. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of plasma samples containing synthetic cannabinoid metabolites?
A1: For long-term stability, it is strongly recommended to store plasma samples at -20°C or lower.[1][2][3] Studies have consistently shown that frozen storage conditions are the most effective for preserving the integrity of synthetic cannabinoid compounds over extended periods.[2][3] Some studies have shown stability for many substances for at least one month and for some even up to 315 days at -20°C.[1][4] Storage at refrigerated (4°C) or room temperature leads to significant degradation of many synthetic cannabinoids and their metabolites.[1][3][4] For certain unstable metabolites, such as glucuronides, storage at -80°C is recommended to preserve their integrity.
Q2: How do freeze-thaw cycles affect the stability of synthetic cannabinoid metabolites in plasma?
A2: Repeated freeze-thaw cycles can negatively impact the stability of some synthetic cannabinoid metabolites. While many substances show good freeze-thaw stability for up to three cycles, certain compounds can experience degradation, leading to a decrease in their measured concentrations.[1][4] For instance, some studies have shown that three freeze-thaw cycles can lead to a significant decrease in the peak area for certain synthetic cannabinoids.[1][4] Therefore, it is advisable to minimize the number of freeze-thaw cycles. Aliquoting samples into smaller volumes before initial freezing is a highly recommended practice to avoid the need for repeated thawing of the entire sample.
Q3: Does the type of storage container affect the stability of synthetic cannabinoid metabolites?
A3: The choice of storage container can influence the stability of analytes. Due to the lipophilic nature of many cannabinoids, they can adsorb to the surface of certain plastic containers. While some studies have found no significant difference between glass and polypropylene (B1209903) tubes for some compounds, others recommend using silanized glass vials to prevent sample loss due to adsorption. It is crucial to be consistent with the type of container used throughout a study to ensure uniform results.
Q4: Are there any specific classes of synthetic cannabinoid metabolites that are known to be particularly unstable?
A4: Yes, the chemical structure of a synthetic cannabinoid metabolite can influence its stability. For example, compounds with ester moieties may be susceptible to hydrolysis by plasma esterases, especially if not stored frozen.[4] It is important to consult literature specific to the compounds of interest to understand their inherent stability characteristics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decreased metabolite concentration over time in frozen samples. | 1. Inadequate Storage Temperature: Storage at temperatures warmer than -20°C. 2. Analyte Adsorption: Adsorption of lipophilic compounds to container walls. 3. Degradation: Inherent instability of the specific metabolite. 4. Sublimation: Improperly sealed storage containers. | 1. Ensure consistent storage at -20°C or -80°C. 2. Use silanized glass vials or test for recovery with your chosen container type. 3. Review literature for the stability of your specific analyte and consider shorter storage times if necessary. 4. Use tightly sealed containers (e.g., with O-rings) to prevent sample loss. |
| High variability in results between aliquots of the same sample. | 1. Incomplete Thawing and Mixing: Non-homogenous sample before aliquoting or analysis. 2. Multiple Freeze-Thaw Cycles: One aliquot may have undergone more freeze-thaw cycles than another. 3. Contamination: Cross-contamination between samples. | 1. Ensure samples are completely thawed and thoroughly but gently mixed before taking an aliquot. 2. Aliquot samples immediately after collection and before the first freeze to avoid repeated freeze-thaw cycles of the bulk sample. 3. Follow strict laboratory procedures to prevent cross-contamination. |
| Unexpected appearance of additional peaks or disappearance of the target analyte peak. | 1. Metabolite Degradation: The parent metabolite may be degrading into other products. 2. Interference: Co-elution of an interfering substance from the matrix. | 1. Analyze for known degradation products of your target analyte. Consider enzymatic or hydrolytic degradation pathways. 2. Optimize chromatographic conditions to improve the separation of the target analyte from matrix components. |
Data Presentation: Long-Term Stability of Selected Synthetic Cannabinoid Metabolites in Frozen Plasma (-20°C)
| Metabolite | Initial Concentration (ng/mL) | Duration of Storage | % Recovery (Mean ± SD) | Reference |
| AB-Fubinaca | 10 | 12 weeks | Stable (no significant degradation reported) | [3] |
| AB-Pinaca | 10 | 12 weeks | Stable (no significant degradation reported) | [3] |
| UR-144 | 10 | 12 weeks | Stable (no significant degradation reported) | [3] |
| XLR-11 | 10 | 12 weeks | Stable (no significant degradation reported at -20°C) | [3] |
| Various (51 substances) | Not specified | 315 days | Stable | [1][4] |
| Various (82 substances) | 1.5 | 1 month | Stable | [1][4] |
Note: "Stable" indicates that the study reported no significant loss of the analyte under the specified conditions. For detailed quantitative data, please refer to the cited literature.
Experimental Protocols
Protocol: Long-Term Stability Assessment of Synthetic Cannabinoid Metabolites in Frozen Plasma
This protocol outlines a general procedure for evaluating the long-term stability of synthetic cannabinoid metabolites in fortified plasma samples.
1. Materials and Reagents:
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Blank human plasma (with appropriate anticoagulant, e.g., EDTA, heparin)
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Analytical standards of the synthetic cannabinoid metabolites of interest
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Internal standards (preferably stable isotope-labeled)
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Methanol, acetonitrile (B52724) (LC-MS grade)
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Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
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Storage vials (e.g., 2 mL polypropylene or silanized glass vials)
-
Calibrated pipettes
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Vortex mixer
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Centrifuge
-
LC-MS/MS system
2. Sample Preparation (Fortification):
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Thaw blank human plasma at room temperature or in a 4°C water bath.
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Prepare stock solutions of the synthetic cannabinoid metabolites in a suitable organic solvent (e.g., methanol).
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Spike the blank plasma with the metabolite stock solutions to achieve the desired final concentrations (e.g., low, medium, and high QC levels). The volume of the spiking solution should be minimal (e.g., <5% of the plasma volume) to avoid altering the matrix significantly.
-
Gently vortex the spiked plasma for 30 seconds to ensure homogeneity.
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Aliquot the spiked plasma into storage vials for each time point and storage condition to be tested.
3. Storage:
-
Label all vials clearly with the analyte name, concentration, storage temperature, and time point.
-
Store the vials at -20°C in a calibrated freezer.
-
A set of samples ("time zero") should be processed and analyzed immediately after preparation to establish the baseline concentration.
4. Sample Analysis (at each time point):
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At each designated time point (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve the required number of vials from the freezer.
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Thaw the samples completely at room temperature.
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Perform sample extraction. A common method is protein precipitation:
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Add a specific volume of cold acetonitrile (often containing the internal standard) to the plasma sample (e.g., a 3:1 ratio of acetonitrile to plasma).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
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Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Analyze the extracted samples using a validated LC-MS/MS method.
5. Data Evaluation:
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Calculate the concentration of the metabolite in each sample using the calibration curve prepared on the day of analysis.
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Determine the stability of the metabolite by comparing the mean concentration at each time point to the mean concentration at time zero. The stability is often expressed as a percentage of the initial concentration.
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Acceptance criteria are typically defined as the mean concentration being within ±15% or ±20% of the nominal concentration at time zero.
Mandatory Visualization
Caption: Workflow for assessing the long-term stability of synthetic cannabinoid metabolites in frozen plasma.
References
- 1. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shareok.org [shareok.org]
- 3. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Hydrolysis Methods for Conjugated Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of hydrolysis methods for conjugated metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of hydrolyzing conjugated metabolites?
A1: In drug metabolism, compounds are often made more water-soluble for excretion by attaching a hydrophilic molecule, such as glucuronic acid or sulfate (B86663), in a process called conjugation.[1] This can make the direct analysis of the original drug or its primary metabolites difficult. Hydrolysis is a chemical reaction that uses water to break the bond between the drug/metabolite and the conjugating group, reverting it to its unconjugated form, which is often necessary for accurate quantification and analysis by methods like LC-MS/MS.[2]
Q2: What are the main types of enzymatic hydrolysis used for conjugated metabolites?
A2: The two main types of enzymatic hydrolysis are:
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β-Glucuronidase hydrolysis: This method uses β-glucuronidase enzymes to cleave glucuronic acid from glucuronidated metabolites.[3]
-
Sulfatase hydrolysis: This method employs sulfatase enzymes to remove sulfate groups from sulfated metabolites.[4]
Q3: What are the key factors to consider when optimizing an enzymatic hydrolysis protocol?
A3: Several factors significantly impact the efficiency of enzymatic hydrolysis and should be carefully optimized for each specific analyte and matrix. These include:
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Enzyme Source: Enzymes from different sources (e.g., E. coli, abalone, Helix pomatia) exhibit different substrate specificities and optimal reaction conditions.[3][5]
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pH: The pH of the reaction mixture is crucial for enzyme activity. Most β-glucuronidases have an optimal pH between 4.0 and 6.8, while sulfatases are often more active at a neutral pH.[3][5]
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Temperature: Enzyme activity is temperature-dependent, with optimal temperatures typically ranging from 37°C to 65°C. However, some recombinant enzymes are effective at room temperature.[6][7]
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Incubation Time: The duration of the incubation period should be sufficient to ensure complete hydrolysis. This can range from a few minutes for some recombinant enzymes to several hours for others.[6][7]
-
Enzyme Concentration: The amount of enzyme used should be optimized to achieve complete hydrolysis without being excessive, which can increase costs and potential for interference.[5]
Q4: What are acyl glucuronides and why do they require special handling?
A4: Acyl glucuronides are metabolites formed from drugs containing carboxylic acid groups. They are known to be chemically unstable and can undergo two main degradation pathways: hydrolysis back to the parent drug and intramolecular acyl migration, where the drug molecule moves to different positions on the glucuronic acid moiety.[3][8] This instability can lead to inaccurate quantification. To minimize degradation, it is crucial to handle samples containing acyl glucuronides at a low pH (around 4-5) and low temperature.[8][9]
Q5: Can a single hydrolysis protocol be used for all conjugated metabolites?
A5: No, a universal protocol is generally not feasible. The optimal hydrolysis conditions are highly dependent on the specific drug metabolite, the type of conjugation (glucuronide or sulfate), and the biological matrix (e.g., urine, plasma).[3] Therefore, it is essential to optimize the hydrolysis method for each analyte of interest.
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis
Symptom: Lower than expected concentrations of the unconjugated analyte are detected, or the conjugated metabolite is still present in the sample after hydrolysis.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal pH | Verify the pH of your sample and buffer mixture. Different enzymes have different optimal pH ranges. For example, some E. coli β-glucuronidases work best at pH 6.8, while others from sources like Patella vulgata prefer a more acidic pH of around 4.5-5.0.[3] Adjust the pH accordingly. |
| Incorrect Temperature | Ensure your incubator is calibrated and set to the optimal temperature for your chosen enzyme. While many traditional enzymes require elevated temperatures (e.g., 50-65°C), some newer recombinant enzymes are highly efficient at room temperature.[6] |
| Insufficient Incubation Time | The required incubation time can vary significantly between enzymes and substrates. If you suspect incomplete hydrolysis, try extending the incubation time. For some challenging conjugates, overnight incubation may be necessary.[10] |
| Inadequate Enzyme Concentration | The amount of enzyme may be insufficient for the concentration of the conjugated metabolite in your sample. Increase the enzyme concentration and re-analyze the sample.[5] |
| Enzyme Inhibition | Biological matrices like urine can contain endogenous inhibitors that reduce enzyme activity. Diluting the sample with buffer can help mitigate this effect. If inhibition is suspected, consider using a different enzyme source that may be less susceptible to the inhibitors in your matrix. |
| Substrate Specificity | Not all enzymes are equally effective for all metabolites. For example, some β-glucuronidases are less efficient at hydrolyzing certain opioid glucuronides.[6] If you are working with a new compound, it is advisable to screen a few different enzymes to find the most effective one. |
Issue 2: Analyte Degradation
Symptom: The concentration of the target analyte decreases with longer incubation times or at higher temperatures.
Possible Causes & Solutions:
| Cause | Solution |
| Thermal Instability | Some analytes are sensitive to heat and can degrade during prolonged incubation at elevated temperatures. If you suspect thermal degradation, try using a recombinant enzyme that works efficiently at a lower temperature, such as room temperature.[6] Alternatively, reduce the incubation time as much as possible while still achieving complete hydrolysis. |
| pH Instability | The pH required for optimal enzyme activity may not be ideal for the stability of your analyte. If your analyte is known to be unstable at the optimal pH of the enzyme, you may need to find a compromise between hydrolysis efficiency and analyte stability. This could involve using a different enzyme with a more suitable pH optimum or accepting a slightly lower hydrolysis efficiency to preserve the analyte. |
| Acyl Glucuronide Instability | Acyl glucuronides are particularly prone to degradation through hydrolysis and acyl migration, especially at neutral or alkaline pH.[3][8] To prevent this, it is crucial to acidify the sample (to pH 4-5) immediately after collection and maintain a low temperature throughout sample preparation and storage.[9] |
Issue 3: High Variability in Results
Symptom: Poor reproducibility of results between replicate samples or different batches of analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Sample pH | The pH of biological samples, especially urine, can vary significantly. It is important to measure and adjust the pH of each sample to ensure consistent hydrolysis conditions. |
| Matrix Effects | The composition of biological matrices can vary between individuals and can affect both the hydrolysis efficiency and the subsequent analytical measurement (e.g., ion suppression in mass spectrometry). Proper sample clean-up after hydrolysis, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to minimize matrix effects. |
| Incomplete Mixing | Ensure that the enzyme, buffer, and sample are thoroughly mixed to initiate the hydrolysis reaction uniformly. |
| Enzyme Lot-to-Lot Variability | The activity of enzymes can vary between different manufacturing lots. It is good practice to test a new lot of enzyme before using it for routine analysis to ensure consistent performance. |
Data Presentation
Table 1: Comparison of β-Glucuronidase Enzymes for the Hydrolysis of Opioid Glucuronides
| Enzyme Source | Substrate | Optimal pH | Optimal Temp. (°C) | Incubation Time | Hydrolysis Efficiency (%) | Reference |
| Recombinant (IMCSzyme®) | Codeine-6-glucuronide | 6.8 | Room Temp | 15 min | >90 | [11] |
| Recombinant (B-One®) | Morphine-6-glucuronide | Not specified | Room Temp | 15 min | >90 | [11] |
| Patella vulgata | Morphine-3-glucuronide | 5.0 | 60 | 1 hr | ~60 | [12] |
| E. coli | Morphine-3-glucuronide | 6.0 | 60 | 1 hr | ~50 | [3] |
| Red Abalone | Hydromorphone-3-glucuronide | Not specified | Not specified | 1 hr | ~80 | [6] |
Table 2: Comparison of β-Glucuronidase Enzymes for the Hydrolysis of Benzodiazepine Glucuronides
| Enzyme Source | Substrate | Optimal pH | Optimal Temp. (°C) | Incubation Time | Hydrolysis Efficiency (%) | Reference |
| Recombinant (IMCSzyme™) | Oxazepam glucuronide | 6.8 | Room Temp | 5 min | ≥ 94 | [7] |
| Recombinant (IMCSzyme™) | Lorazepam glucuronide | 6.8 | Room Temp | 5 min | ≥ 94 | [7] |
| Helix pomatia | Temazepam glucuronide | 4.5 | 56 | 2 hr | Optimized recovery | [13] |
| Abalone | Temazepam glucuronide | Not specified | 65 | 30 min | Slower than recombinant | [7] |
Table 3: Comparison of Sulfatase Enzymes for the Hydrolysis of Steroid Sulfates
| Enzyme Source | Substrate | Optimal pH | Optimal Temp. (°C) | Incubation Time | Comments | Reference |
| Pseudomonas aeruginosa (PaS) | β-configured steroid sulfates | Neutral | 37 | Not specified | Inefficient for α-configured sulfates | [14] |
| Engineered PaS (DRN-PaS) | Etiocholanolone sulfate (α-configured) | Neutral | Not specified | Not specified | ~80x faster hydrolysis than wild-type | [14] |
| Helix pomatia | Steroid sulfates | 6.5 | 37 | Overnight | Contains β-glucuronidase activity | [10] |
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis of Glucuronides in Urine for LC-MS/MS Analysis
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at approximately 2000 x g for 5 minutes to pellet any particulate matter.
-
-
Hydrolysis Reaction Setup:
-
In a clean microcentrifuge tube or a well of a 96-well plate, add 100 µL of the urine supernatant.
-
Add 100 µL of a buffer solution with the optimal pH for the chosen β-glucuronidase (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.0).
-
Add the appropriate amount of β-glucuronidase enzyme. The amount will depend on the enzyme's activity and the expected concentration of the glucuronide metabolite. A typical starting point is 1000-5000 units.
-
Add an internal standard if required for quantitative analysis.
-
Gently vortex the mixture.
-
-
Incubation:
-
Incubate the samples at the optimal temperature for the enzyme (e.g., 37°C, 55°C, or room temperature) for the required duration (e.g., 30 minutes to 4 hours).
-
-
Termination of Reaction and Sample Clean-up:
-
Stop the reaction by adding a protein precipitation agent, such as acetonitrile (B52724) or methanol (B129727) (typically 2 volumes).
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well for LC-MS/MS analysis. Alternatively, the supernatant can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Protocol 2: Enzymatic Hydrolysis of Sulfate Conjugates in Plasma
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To precipitate proteins and remove lipids, add 2 mL of methanol to 200 µL of plasma, vortex, and then add 5 mL of hexane (B92381) and vortex again. Centrifuge to separate the layers and collect the methanol/water layer. Dry the extract under a stream of nitrogen.
-
-
Hydrolysis Reaction Setup:
-
Reconstitute the dried extract in 100 µL of a suitable buffer, such as 0.1 M sodium acetate buffer, pH 5.0.
-
Add the sulfatase enzyme (e.g., from Helix pomatia). The amount will need to be optimized based on the enzyme's activity.
-
Add an internal standard if needed.
-
Gently mix the solution.
-
-
Incubation:
-
Incubate the samples at 37°C. For some plasma samples, overnight incubation may be necessary for complete hydrolysis.[10]
-
-
Termination of Reaction and Sample Clean-up:
-
Acidify the reaction mixture to pH 3-4 with acetic acid.
-
Extract the analyte using a suitable organic solvent, such as ethyl acetate (2 x 2 mL).
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Protocol 3: Stabilization of Acyl Glucuronides in Plasma
-
Blood Collection:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.
-
-
Plasma Separation:
-
As soon as possible, centrifuge the blood at 4°C to separate the plasma.
-
-
Acidification:
-
Transfer the plasma to a new tube.
-
Immediately acidify the plasma to a pH of 4-5 by adding a small volume of a suitable acid (e.g., 1 M formic acid). The exact volume should be pre-determined and optimized.
-
-
Storage:
-
Immediately freeze the acidified plasma samples at -80°C until analysis.
-
-
Analysis:
-
When ready for analysis, thaw the samples on ice and maintain a low temperature throughout the sample preparation process.
-
Visualization
References
- 1. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 3. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. msacl.org [msacl.org]
- 7. New engineered enzymes for sulfate ester hydrolysis to improve doping control | World Anti Doping Agency [wada-ama.org]
- 8. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 10. Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sketchviz.com [sketchviz.com]
- 13. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineering Pseudomonas aeruginosa arylsulfatase for hydrolysis of α-configured steroid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Mass Spectral Fragmentation for Structural Confirmation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during mass spectral fragmentation experiments for structural confirmation.
Troubleshooting Guides
This section provides step-by-step solutions to specific problems you may encounter during your mass spectrometry experiments.
Issue 1: Weak or No Molecular Ion Peak ([M+H]⁺) Observed
A weak or absent molecular ion peak can be caused by several factors, including in-source fragmentation, poor ionization efficiency, or an incorrect mass range setting on the instrument.[1]
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| In-Source Fragmentation | The compound may be fragmenting within the ion source before mass analysis.[1] Try reducing the ion source temperature or using a softer ionization technique if available.[1] | A more prominent molecular ion peak with reduced fragmentation in the full scan mass spectrum. |
| Poor Ionization Efficiency | The pH of the mobile phase significantly impacts the ionization of the analyte. For basic compounds like amines, using a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid) can promote protonation.[1] For other compounds, consider if a different ionization mode (e.g., negative ion mode) or a different ionization source (e.g., APCI, APPI) would be more suitable.[2] | Increased signal intensity of the protonated or deprotonated molecule. |
| Incorrect Mass Range | Ensure the mass spectrometer's scan range is set to include the expected mass-to-charge ratio (m/z) of the molecular ion.[1] | The molecular ion peak becomes visible within the acquired spectrum. |
| Unstable Compound | Some molecules are inherently unstable and readily fragment even under soft ionization conditions.[3][4] | While the molecular ion may remain weak, understanding the fragmentation pattern is key to structural elucidation. |
Logical Flow for Troubleshooting a Missing Molecular Ion Peak
Troubleshooting workflow for a missing molecular ion peak.
Issue 2: Unexpected or Unidentifiable Fragments in MS/MS Spectrum
The presence of unexpected fragments can arise from co-eluting impurities, adduct formation, in-source reactions, or a poorly calibrated instrument.[1]
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Co-eluting Impurities | Analyze the sample with a higher-resolution chromatographic method (e.g., longer gradient, smaller particle size column) to separate the analyte from interfering compounds.[1] | A cleaner MS/MS spectrum containing only fragments of the target analyte. |
| Adduct Formation | Look for peaks corresponding to common adducts such as [M+Na]⁺, [M+K]⁺, or solvent adducts.[1] Using high-purity solvents and fresh glassware can minimize unwanted adducts.[5][6] | Identification and reduction of adduct ions, leading to a clearer interpretation of the fragmentation pattern. |
| In-Source Reactions/Degradation | Lower the ion source temperature and cone voltage to minimize in-source degradation or reactions.[1] Prepare fresh samples to rule out degradation prior to analysis.[1] | A cleaner spectrum with fewer unexpected fragments. |
| Mass Spectrometer Calibration | Perform a full calibration of the mass spectrometer using the manufacturer's recommended standards to ensure accurate mass assignments for all observed ions.[1][7] | Accurate mass measurements for all precursor and product ions. |
Issue 3: Poor Fragmentation Efficiency or Insufficient Fragment Ions
This issue can stem from suboptimal collision energy, the inherent stability of the molecule, or the type of fragmentation method used.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Collision Energy (CE) | CE is a critical parameter for achieving informative fragmentation.[8] Perform a collision energy optimization experiment by systematically varying the CE and monitoring the intensity of the desired fragment ions.[9] | Identification of the optimal CE that produces a rich and informative fragment ion spectrum. |
| Stable Molecular Structure | Some molecules, particularly those with aromatic systems, produce stable molecular ions that are resistant to fragmentation.[10] In such cases, higher collision energies may be required. | Generation of sufficient fragment ions for structural confirmation. |
| Fragmentation Method | For some compounds, in-source fragmentation (by increasing cone/fragmentor voltage) may yield different and potentially more informative fragments than traditional collision-induced dissociation (CID).[11][12] However, in-source CID can be more complex to interpret for mixtures as there is no precursor ion isolation.[11] | Generation of a complementary fragmentation pattern that aids in structural elucidation. |
Frequently Asked Questions (FAQs)
Q1: What are common adducts I should look for in my ESI mass spectra?
In electrospray ionization (ESI), it is common to observe adduct ions, which are formed when the analyte molecule associates with other ions present in the sample or mobile phase.[5] Recognizing these adducts is crucial for correctly identifying the molecular ion.
Table of Common Adducts in ESI-MS [5][6][13]
| Positive Ion Mode Adduct | Exact Mass Difference | Negative Ion Mode Adduct | Exact Mass Difference |
| [M+H]⁺ | +1.0073 | [M-H]⁻ | -1.0073 |
| [M+NH₄]⁺ | +18.0338 | [M+Cl]⁻ | +34.9694 |
| [M+Na]⁺ | +22.9892 | [M+HCOO]⁻ | +44.9982 |
| [M+K]⁺ | +38.9632 | [M+CH₃COO]⁻ | +59.0139 |
| [M+CH₃OH+H]⁺ | +33.0335 | [M+CF₃COO]⁻ | +112.9856 |
| [M+CH₃CN+H]⁺ | +42.0338 |
Q2: What is the difference between in-source fragmentation and collision-induced dissociation (CID)?
In-source fragmentation and CID are two common methods for generating fragment ions, but they occur in different regions of the mass spectrometer and have different characteristics.
| Feature | In-Source Fragmentation (or In-Source CID) | Collision-Induced Dissociation (CID) |
| Location | In the ion source or the region between the atmospheric pressure source and the mass analyzer.[14][15] | In a dedicated collision cell within the mass spectrometer (e.g., in a triple quadrupole or Q-TOF instrument).[14] |
| Mechanism | Ions are accelerated by a higher voltage (cone or fragmentor voltage) and collide with residual gas molecules.[11][15] | Precursor ions are mass-selected, accelerated, and collided with a neutral collision gas (e.g., argon, nitrogen).[14] |
| Precursor Selection | No; all ions entering the mass spectrometer are subjected to fragmentation conditions.[11] | Yes; a specific precursor ion is isolated before fragmentation. |
| Best For | Generating fragment data on a single-stage mass analyzer; can sometimes produce unique fragments.[12][16] | Generating clean, specific fragment ion spectra for a selected precursor, ideal for structural elucidation and quantitation in complex mixtures. |
| Considerations | Can be complex for mixtures as fragments from all co-eluting compounds will be present in the spectrum.[11] Favors higher energy fragmentation pathways at high fragmentor potentials.[11] | Requires a tandem mass spectrometer (MS/MS capable). |
Q3: My chromatographic peaks are tailing or broadening. How can this affect my fragmentation?
Poor peak shape can negatively impact the quality of your MS/MS spectra.[7] Peak tailing or broadening can be caused by column contamination, secondary interactions between the analyte and the column, or column overload.[1][17][18]
-
Impact on Fragmentation: If a peak is broad, the concentration of the analyte entering the ion source at any given point in time is lower, which can lead to weaker signal intensity for both the precursor and fragment ions.[7] If peaks are tailing, there is a higher chance of co-elution with other components, which can contaminate your MS/MS spectrum if the precursor isolation window is not narrow enough.[1]
Workflow for Diagnosing Peak Shape Issues
Logical workflow for troubleshooting poor peak shape.
Experimental Protocols
Protocol 1: Basic Collision Energy Optimization for a Small Molecule
This protocol outlines a general procedure for optimizing collision energy (CE) to obtain a characteristic fragmentation pattern for a known compound.
-
Compound Infusion:
-
Prepare a solution of your standard compound at a suitable concentration (e.g., 1-10 µg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[19]
-
-
Precursor Ion Selection:
-
Acquire a full scan (MS1) spectrum to identify the m/z of the precursor ion (e.g., [M+H]⁺).
-
Set up a product ion scan method, selecting your precursor ion with a narrow isolation window (e.g., 1-2 Da).
-
-
Collision Energy Ramp:
-
Create a series of experiments or a single experiment with a stepped collision energy ramp.
-
Start with a low CE (e.g., 5 eV) and increase it in steps (e.g., 5 or 10 eV increments) to a high value (e.g., 60 eV). The optimal range will depend on the molecule and instrument type.[9]
-
For each CE value, acquire the product ion spectrum.
-
-
Data Analysis:
-
Examine the product ion spectra at each CE value.
-
Plot the intensity of key fragment ions as a function of collision energy to create a breakdown curve.
-
The optimal CE is typically the value that provides a good balance of fragment ion diversity and intensity, which is most useful for structural confirmation. For quantitative analysis using MRM, you would optimize the CE for the most intense and specific fragment ion.
-
Protocol 2: Routine Mass Spectrometer Calibration Check
Regular calibration is essential for accurate mass measurements, which are critical for determining elemental compositions of fragment ions.[7]
-
Prepare Calibration Solution:
-
Use the appropriate calibration solution recommended by your instrument manufacturer for the desired mass range and ionization mode (positive or negative).[20]
-
-
Instrument Setup:
-
Ensure the instrument is in the correct ionization mode and the ion source is stable.
-
Load the manufacturer's calibration or tuning method.[20] This will set the instrument parameters to values suitable for calibration.
-
-
Introduce Calibrant:
-
Introduce the calibration solution into the mass spectrometer, typically via direct infusion with a syringe pump at a low, stable flow rate (e.g., 2-5 µL/min).[20]
-
-
Acquire and Evaluate:
-
Start the calibration routine through the instrument software.
-
The software will acquire a spectrum of the calibrant, identify the known peaks, and compare their measured m/z values to the theoretical values.
-
The system will then apply a new calibration function to correct for any mass deviations.
-
-
Verification:
-
After calibration, re-acquire a spectrum of the calibration solution to ensure the mass accuracy is within the acceptable tolerance for your instrument (e.g., < 5 ppm for high-resolution MS).
-
It is good practice to run a system suitability test with a known standard to verify performance before analyzing samples.[21]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gentechscientific.com [gentechscientific.com]
- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 12. In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. In-source fragmentation [jeolusa.com]
- 16. In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers. | Semantic Scholar [semanticscholar.org]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. harvardapparatus.com [harvardapparatus.com]
Technical Support Center: Differentiating Isomeric NPS Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the differentiation of isomeric Novel Psychoactive Substance (NPS) metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to differentiate isomeric NPS metabolites?
A1: Differentiating isomeric NPS metabolites is a significant analytical challenge primarily because isomers have the same molecular weight and elemental composition.[1][2] This makes them difficult to distinguish using standard mass spectrometry techniques alone.[1][3] Positional isomers, which only differ in the location of a substituent on a molecule, are particularly problematic as they often produce very similar mass spectra.[3][4] Furthermore, the constant emergence of new NPS, with minor structural modifications to circumvent laws, creates a continuous need for developing and validating new analytical methods.[1][4]
Q2: What are the most common analytical techniques used for isomeric NPS metabolite differentiation?
A2: A variety of analytical techniques are employed, often in combination, to differentiate isomeric NPS metabolites. These include:
-
Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are fundamental for separating isomers before mass spectrometric analysis.[5][6] Techniques like two-dimensional liquid chromatography (2D-LC) offer enhanced resolving power for complex mixtures and co-eluting isomers.[2][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with techniques like quadrupole time-of-flight (QTOF) MS, can help distinguish isomers by providing accurate mass measurements and detailed fragmentation patterns.[1][8]
-
Hyphenated Techniques: The combination of chromatography with other detection methods, such as GC-Infrared Detection (GC-IRD) and GC-Vacuum Ultraviolet (GC-VUV), provides additional structural information for isomer differentiation.[3][4][9]
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase, offering an additional dimension of separation for isomers that may not be resolved by chromatography or mass spectrometry alone.[10][11][12]
-
Advanced Data Analysis: Chemometric analysis and machine learning algorithms are increasingly used to analyze complex datasets from techniques like GC-MS and Direct Analysis in Real Time-Time-of-Flight (DART-ToF) mass spectrometry to identify subtle differences between isomeric spectra.[3][4][13][14]
Q3: My standard GC-MS method is failing to separate two positional isomers. What can I do?
A3: If your standard GC-MS method is not providing sufficient separation, consider the following troubleshooting steps:
-
Optimize Chromatographic Conditions:
-
Column Selection: Experiment with different GC column stationary phases. A column with a different polarity may provide better separation.
-
Temperature Program: Modify the temperature ramp rate. A slower ramp can improve resolution.
-
Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., helium, hydrogen) to achieve the best separation efficiency.
-
-
Consider Derivatization: Chemical derivatization can alter the volatility and chromatographic behavior of the isomers, potentially leading to better separation.[15]
-
Employ an Orthogonal Technique: As mentioned in Q2, coupling your GC with a different type of detector like an Infrared Detector (IRD) can provide the necessary specificity for differentiation.[16]
-
Utilize Chemometrics: If you have multiple GC-MS runs, applying chemometric analysis, such as Linear Discriminant Analysis (LDA), to the mass spectral data might reveal subtle, yet consistent, differences between the isomers.[3][13]
Q4: Can you explain how ion mobility spectrometry (IMS) helps in differentiating isomers?
A4: Ion mobility spectrometry (IMS) separates ions in the gas phase based on their collision cross-section (CCS), which is influenced by their size and shape. Isomers, even with the same mass, can have different three-dimensional structures, leading to different drift times through the IMS cell. This allows for their separation. When coupled with mass spectrometry (IMS-MS), it provides a powerful two-dimensional separation, enhancing the ability to resolve and identify isomeric metabolites.[10][11][12] For example, hydroxylated metabolites of synthetic cannabinoids can be differentiated based on the mobility of their sodium adducts.[12]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Isomers
Symptoms:
-
Co-elution or overlapping peaks of isomeric metabolites in GC or LC chromatograms.
-
Inability to obtain pure mass spectra for individual isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Chemistry | Select a column with a different stationary phase chemistry (e.g., more polar or shape-selective) to exploit subtle differences in isomer-stationary phase interactions. |
| Suboptimal Mobile/Carrier Gas Conditions | Optimize the gradient profile (for LC) or temperature program (for GC). Adjusting the flow rate can also improve separation efficiency. |
| Insufficient Separation Power | Consider using a longer column or a column with a smaller particle size for higher efficiency. For very complex mixtures, 2D-LC can provide significantly enhanced resolution.[2][7] |
Issue 2: Indistinguishable Mass Spectra of Isomers
Symptoms:
-
Identical or nearly identical mass spectra for two or more separated isomeric peaks.
-
Inability to confirm the identity of an isomer based on mass spectral library matching.
Possible Causes & Solutions:
| Cause | Solution |
| Similar Fragmentation Pathways | Employ "soft" ionization techniques that produce more abundant molecular ions and fewer fragment ions. Alternatively, use tandem mass spectrometry (MS/MS) with optimized collision energies to induce characteristic fragmentation patterns. |
| Lack of Specificity in Detection | Couple your separation technique with a more specific detector. For instance, Infrared Ion Spectroscopy (IRIS) can provide unique vibrational fingerprints for different isomers.[9] |
| Data Complexity | Utilize advanced data analysis techniques like machine learning algorithms to identify subtle, yet statistically significant, differences in the mass spectra of isomers.[3][4][14] |
Experimental Protocols
Protocol 1: Differentiation of Positional Isomers using GC-MS with Chemometric Analysis
This protocol provides a general workflow for differentiating positional isomers of NPS metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with chemometric analysis.
-
Sample Preparation: Prepare solutions of the isomeric standards at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent like methanol (B129727) or chloroform.[4]
-
GC-MS Analysis:
-
Instrument: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample in split or splitless mode.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for a short period, then ramp up to a high temperature (e.g., 300°C) at a controlled rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range relevant to the analytes (e.g., m/z 40-550).
-
-
Data Acquisition: Acquire full scan mass spectra for each separated peak.
-
Chemometric Analysis:
-
Data Preprocessing: Export the mass spectral data. Preprocessing steps may include baseline correction, normalization, and binning of the m/z values.
-
Model Building: Use a statistical software package to perform Linear Discriminant Analysis (LDA) or other machine learning algorithms like Random Forest on a training set of known isomer spectra.[3][4][13]
-
Classification: Use the developed model to classify unknown samples.
-
Visualizations
Caption: A generalized workflow for the differentiation of isomeric NPS metabolites.
Caption: A troubleshooting decision tree for isomeric metabolite differentiation.
References
- 1. sciex.jp [sciex.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 9. Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion mobility spectrometry as a fast screening tool for synthetic cannabinoids to uncover drug trafficking in jail via herbal mixtures, paper, food, and cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Instrument-independent chemometric models for rapid, calibration-free NPS isomer differentiation from mass spectral GC-MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR) | Office of Justice Programs [ojp.gov]
Technical Support Center: Enhancing Selectivity for Low-Concentration Metabolite Detection
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of detecting low-concentration metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low-concentration metabolites?
A1: The main difficulties in analyzing metabolites present at low concentrations include:
-
Low Signal-to-Noise Ratio (SNR): The signal from the metabolite of interest can be obscured by background noise.[1][2]
-
Matrix Effects: Components of the biological sample (the "matrix") can interfere with the detection of the target metabolite, either suppressing or enhancing its signal.[3][4][5]
-
Poor Ionization Efficiency: Some metabolites do not ionize well in the mass spectrometer source, leading to a weak signal.[6]
-
Co-elution of Isobars and Isomers: Compounds with the same mass or similar chemical properties can be difficult to separate using a single analytical technique, complicating identification.[7]
-
Metabolite Instability: Some metabolites are prone to degradation during sample collection, preparation, and analysis.[6]
Q2: How can I improve the signal-to-noise ratio in my measurements?
A2: Several strategies can be employed to enhance the signal-to-noise ratio (SNR):
-
Signal Averaging: By acquiring multiple scans of the same sample and averaging them, the random noise can be reduced relative to the consistent signal of the metabolite.[8]
-
Digital Smoothing and Fourier Filtering: Computational methods can be applied post-acquisition to reduce noise in the data.[8]
-
Optimized Sample Preparation: Proper extraction and cleanup procedures can reduce the complexity of the sample matrix, thereby lowering background noise.[9]
-
Instrumental Enhancements: Techniques like heated electrospray ionization (ESI) can improve the signal for various metabolite classes.[10] For NMR, using specialized tubes and optimizing tuning can also increase sensitivity.[11]
Q3: What is the "matrix effect" in LC-MS analysis and how can I minimize it?
A3: The matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS) refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, affecting the accuracy and reproducibility of quantification.[3][4]
To minimize matrix effects, consider the following:
-
Improved Chromatographic Separation: Optimizing the LC method to better separate the analyte of interest from interfering matrix components.[4]
-
Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[12]
-
Use of Internal Standards: Isotope-labeled internal standards that co-elute with the analyte can help to correct for matrix effects.[4]
-
Post-Column Infusion of Standards (PCIS): This method can be used to monitor and correct for matrix effects in untargeted metabolomics.[13]
-
Chemical Derivatization: Modifying the metabolite's structure can shift its retention time away from interfering matrix components.[14]
Q4: When should I consider using chemical derivatization?
A4: Chemical derivatization is a powerful strategy when dealing with metabolites that are difficult to analyze in their native form.[15] Consider using it when:
-
Improving Chromatographic Separation: To enhance the retention of polar compounds on reverse-phase columns or to separate isomeric compounds.[15][16]
-
Enhancing Ionization Efficiency: To introduce a readily ionizable group to a molecule that has poor ionization, thereby increasing its signal in mass spectrometry.[14][17]
-
Increasing Sensitivity and Specificity: Derivatization can lead to a significant increase in MS response and provide more specific fragmentation patterns for targeted analysis.[15][17]
-
Improving Compound Stability: To stabilize thermally labile or reactive metabolites.[15]
Troubleshooting Guides
Issue 1: Poor Peak Shape or No Peak Detected for a Known Metabolite
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Sample Preparation | Review your extraction protocol. Ensure the solvent is appropriate for the polarity of your metabolite.[12] Consider solid-phase extraction (SPE) for cleanup. | Inefficient extraction or high levels of contaminants can lead to signal loss or distortion. |
| Poor Chromatographic Retention | For polar metabolites in reverse-phase LC, consider using a HILIC column or an ion-pairing agent.[6] Alternatively, chemical derivatization can increase hydrophobicity.[18] | Poor retention leads to co-elution with the solvent front and matrix components, causing ion suppression. |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., temperature, voltages).[10] Try a different ionization technique (e.g., APCI instead of ESI).[6] Chemical derivatization can introduce an easily ionizable moiety.[14] | The metabolite may not be efficiently converting to a gas-phase ion under the current conditions. |
| Metabolite Degradation | Ensure samples are processed quickly and kept cold.[19] Use quenching solutions to stop metabolic activity immediately after sample collection.[9] | The target metabolite may be unstable under the experimental conditions. |
Issue 2: High Background Noise and Low Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step | Rationale |
| Complex Sample Matrix | Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).[12] | Reducing the number of co-eluting compounds minimizes background interference. |
| Instrumental Noise | Perform instrument maintenance, including cleaning the ion source. Run a system suitability test with known standards. | A contaminated or poorly tuned instrument can be a significant source of noise. |
| Inadequate Data Processing | Apply digital smoothing or Fourier filtering algorithms to your data.[8] Ensure correct peak picking parameters are used.[20] | Post-acquisition processing can effectively reduce random noise and improve signal clarity. |
| Low Analyte Concentration | Increase the amount of sample injected if possible. Consider pre-concentration steps during sample preparation. | A higher concentration of the analyte will increase its signal relative to the background noise. |
Issue 3: Difficulty in Distinguishing Between Isomeric Metabolites
| Possible Cause | Troubleshooting Step | Rationale |
| Co-elution in Chromatography | Optimize the chromatographic gradient, change the stationary phase, or use a different chromatographic technique (e.g., GC-MS if applicable).[7] | Isomers often have very similar retention times, requiring high-resolution separation. |
| Identical Mass-to-Charge Ratio | Employ Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS).[21][22] | IMS separates ions based on their size and shape (collision cross-section), which can differ between isomers.[23] |
| Ambiguous Fragmentation Patterns | Perform tandem mass spectrometry (MS/MS) and carefully compare the fragmentation patterns to reference spectra or theoretical fragmentation. | Isomers may produce unique fragment ions upon collision-induced dissociation. |
| NMR Signal Overlap | Utilize 2D NMR techniques like COSY or TOCSY to resolve overlapping signals.[24] | These experiments provide additional dimensions of information to help distinguish between structurally similar compounds. |
Data Presentation: Comparison of Analytical Techniques
| Technique | Typical Sensitivity | Selectivity | Throughput | Best Suited For |
| LC-MS/MS | High (picomolar to femtomolar)[25] | High (targeted analysis) | High | Wide range of metabolites, especially non-volatile and thermally labile compounds.[26] |
| GC-MS | High | High | High | Volatile and thermally stable metabolites (often requires derivatization).[6] |
| NMR Spectroscopy | Lower (>1 µM)[27] | Moderate (non-selective) | Moderate | Intact sample analysis, structural elucidation, and flux analysis.[27][28] |
| Capillary Electrophoresis-MS (CE-MS) | High (low nanomolar)[29] | High | Moderate | Charged and highly polar metabolites.[30][31] |
| Ion Mobility-MS (IMS-MS) | High | High (adds a dimension of separation) | High | Separation of isomers and isobars, cleaning up complex spectra.[21][23] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for Metabolites
-
Sample Quenching: Immediately after collection, quench metabolic activity by snap-freezing the sample in liquid nitrogen.[9]
-
Homogenization: Homogenize the frozen sample in a cold solvent mixture, typically methanol (B129727)/water.
-
Extraction: Add a non-polar solvent (e.g., chloroform (B151607) or methyl tert-butyl ether) to the homogenate to create a biphasic system.
-
Phase Separation: Vortex the mixture thoroughly and then centrifuge to separate the aqueous (polar metabolites) and organic (non-polar metabolites) layers.
-
Collection: Carefully collect the desired phase (or both) into a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical instrument (e.g., 50% methanol for reverse-phase LC-MS).
Protocol 2: Dansylation Derivatization for Amine- and Phenol-Containing Metabolites
-
Sample Preparation: Prepare the metabolite extract as described in Protocol 1 and ensure it is completely dry.
-
Reagent Preparation: Prepare a solution of dansyl chloride in a suitable solvent (e.g., acetone (B3395972) or acetonitrile) and a buffer solution (e.g., sodium bicarbonate, pH 9.5).
-
Derivatization Reaction: Add the buffer and dansyl chloride solution to the dried extract. Vortex and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).
-
Quenching the Reaction: Add a quenching reagent (e.g., formic acid or a primary amine like butylamine) to consume the excess dansyl chloride.
-
Analysis: The derivatized sample is now ready for LC-MS analysis.
Visualizations
Caption: A generalized workflow for metabolomics experiments.
Caption: A decision tree for troubleshooting low metabolite signals.
Caption: Overview of methods to reduce matrix effects in MS.
References
- 1. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers | PPT [slideshare.net]
- 5. Item - Evaluation of Matrix Effects in Metabolite Profiling Based on Capillary Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - figshare - Figshare [figshare.com]
- 6. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different ion mobility-mass spectrometry coupling techniques to promote metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. NMR-based metabolomics with enhanced sensitivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01103K [pubs.rsc.org]
- 12. organomation.com [organomation.com]
- 13. Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 20. academic.oup.com [academic.oup.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Frontiers | Right in two: capabilities of ion mobility spectrometry for untargeted metabolomics [frontiersin.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Mass Spectrometry in Metabolomics | Silantes [silantes.com]
- 27. scispace.com [scispace.com]
- 28. azolifesciences.com [azolifesciences.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Assessing the suitability of capillary electrophoresis‐mass spectrometry for biomarker discovery in plasma‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Detecting MDMB-FUBICA Metabolite 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection of MDMB-FUBICA metabolite 3, a crucial biomarker for identifying the use of the synthetic cannabinoid MDMB-FUBICA. Given the public health implications of synthetic cannabinoid use, reliable and validated detection methods are paramount. This document evaluates three primary analytical techniques: Immunoassays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering a side-by-side look at their performance, protocols, and underlying principles.
Executive Summary
The detection of MDMB-FUBICA is often complicated by its rapid metabolism in the body. The primary urinary metabolite, the ester hydrolysis product known as this compound (MDMB-FUBICA 3,3-dimethylbutanoic acid), serves as a more reliable indicator of consumption. This guide demonstrates that while immunoassays can be utilized for initial screening, their inherent limitations in specificity necessitate confirmatory analysis. Both LC-MS/MS and GC-MS offer high levels of sensitivity and specificity, with LC-MS/MS generally providing superior sensitivity for this class of compounds. The choice of method will ultimately depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the key performance characteristics of each analytical method for the detection of synthetic cannabinoid metabolites, including analytes structurally similar to this compound.
| Performance Parameter | Immunoassay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Competitive binding of antibodies to target antigen | Chromatographic separation followed by mass-to-charge ratio analysis | Chromatographic separation of volatile compounds followed by mass-to-charge ratio analysis |
| Limit of Detection (LOD) | ~5-10 ng/mL (for cross-reactive compounds) | 0.025 - 0.5 ng/mL[1] | ~0.11 ng/mL (for parent compound)[2] |
| Limit of Quantification (LOQ) | Not typically used for screening | 0.05 - 0.1 ng/mL[3] | ~0.50 ng/mL (for parent compound)[2] |
| Specificity | Moderate to low (potential for cross-reactivity)[4] | High | High |
| Throughput | High | Moderate to High | Moderate |
| Sample Preparation | Minimal | Moderate (e.g., SPE, LLE) | More extensive (requires derivatization) |
| Confirmation Required? | Yes | No | No |
Signaling Pathway of MDMB-FUBICA
MDMB-FUBICA, like other synthetic cannabinoids, exerts its effects primarily through the activation of the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The binding of MDMB-FUBICA to the CB1 receptor initiates a signaling cascade that leads to the psychoactive effects associated with the drug.
References
- 1. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MDMB-FUBICA Metabolism: In Vitro vs. In Vivo Pathways
This guide provides a detailed comparison of the in vitro and in vivo metabolism of the synthetic cannabinoid MDMB-FUBICA. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to facilitate a deeper understanding of its biotransformation.
Quantitative Data Summary
The metabolic fate of MDMB-FUBICA has been investigated through both in vivo studies, primarily analyzing human urine and serum samples, and in vitro experiments using pooled human liver microsomes (pHLM). A key finding is the extensive metabolism of the parent compound, with the hydrolysis product of the methyl ester being a predominant metabolite found in vivo.
Table 1: Comparison of In Vitro and In Vivo Metabolites of MDMB-FUBICA
| Metabolite ID | Metabolic Reaction | In Vitro (pHLM) Detection | In Vivo (Urine/Serum) Detection | Relative Abundance (In Vivo) |
| M23 | Ester hydrolysis | Detected | Detected | Most predominant in all urine samples |
| M21 | Hydroxylation | Detected | Detected | Recommended for discrimination |
| - | Oxidations of the tert-butyl side chain | Detected | Detected | N/A |
| - | Oxidations of the indole (B1671886) ring | Detected | Detected | N/A |
| - | Dihydrodiol formation | Not pronounced | Not pronounced | Low |
Data synthesized from a study by Uniklinik Freiburg.[1]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for interpreting the metabolic data. The following sections outline the protocols used in the investigation of MDMB-FUBICA metabolism.
In Vivo Analysis of Authentic Forensic Case Samples
-
Sample Source: Authentic urine (n=12) and serum (n=2) samples were obtained from forensic casework.[1]
-
Reference Standard: Seized MDMB-FUBICA material was used as a reference standard.[1]
-
Analytical Instruments: The in vivo metabolic profile was investigated using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-Q-ToF-MS).[1]
-
Data Analysis: A semi-quantitative LC-ESI-MS/MS method was established to measure MDMB-FUBICA serum concentrations. Identified metabolites were ranked based on their relative abundance in urine samples.[1]
In Vitro Pooled Human Liver Microsome (pHLM) Assay
-
Objective: To provide positive control samples and to compare the in vitro metabolic profile with in vivo findings.[1]
-
Methodology: A pooled human liver microsome (pHLM) assay was employed to simulate the phase I metabolism of MDMB-FUBICA in the liver.[1] While the specific incubation conditions for the MDMB-FUBICA study were not detailed in the provided text, a general protocol for synthetic cannabinoid metabolism studies using pHLM involves incubating the compound with pHLM in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C. The reaction is then stopped, and the resulting metabolites are analyzed using LC-MS techniques.[2]
Visualizing the Metabolic Pathways and Experimental Workflow
To further elucidate the metabolic processes and the experimental approach, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS for the Analysis of Novel Psychoactive Substances (NPS)
For Researchers, Scientists, and Drug Development Professionals
The rapid emergence of Novel Psychoactive Substances (NPS) presents a significant analytical challenge, requiring robust and reliable methods for their detection and quantification. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of NPS. The information presented is supported by experimental data from various studies to aid researchers in selecting the most appropriate methodology for their specific needs.
Introduction to Analytical Techniques
LC-MS/MS and GC-MS are both hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry.[1] However, they differ fundamentally in the mobile phase used for separation and the types of compounds they are best suited to analyze.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly versatile and has become a preferred method for NPS analysis.[2] It is particularly advantageous for the analysis of non-volatile, thermally labile, and polar compounds without the need for chemical derivatization.[3] Its high sensitivity and selectivity make it ideal for detecting low concentrations of NPS and their metabolites in complex biological matrices.[2][4]
Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a cornerstone of forensic drug analysis.[4] It excels in the separation of volatile and semi-volatile compounds and can provide excellent separation of structural isomers.[1] GC-MS often utilizes well-established spectral libraries for compound identification.[5] For many NPS, derivatization may be required to increase their volatility and thermal stability.[3]
Quantitative Performance Comparison
The following tables summarize the quantitative performance of LC-MS/MS and GC-MS for the analysis of various classes of NPS as reported in the literature. It is important to note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: Synthetic Cannabinoids
| Analyte(s) | Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| 132 Synthetic Cannabinoids | LC-MS/MS | Whole Blood | - | 0.25–10 ng/mL | [2] |
| 117 Synthetic Cannabinoids | LC-MS/MS | Cannabis Oil | 0.1 ng/mL | 0.05–50 ng/mL | [6] |
| 6 Synthetic Cannabinoids | LC-MS/MS | Urine | - | 0.1, 0.5, 2.0, 5.0, 50, and 100 ng/mL | [7][8] |
| JWH-018, JWH-073, etc. | GC-MS | Seized Material | 0.5 mg/mL | 2.5 mg/mL | [9] |
| AB-FUBINACA, AB-CHMINACA, XLR-11 | GC-MS | Seized Material | 0.15–17.89 µg/mL | - | [10] |
Table 2: Synthetic Cathinones
| Analyte(s) | Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| 73 Synthetic Cathinones | LC-MS/MS | Urine | 0.1–0.5 ng/mL | 0.5–1.0 ng/mL | [11] |
| 16 Synthetic Cathinones | LC-MS/MS | Urine | - | - | [12][13] |
| 11 Synthetic Cathinones | LC-MS/MS (QqQ) | Urine | 0.040–0.160 ng/mL | - | [14] |
| 11 Synthetic Cathinones | LC-HRMS (Orbitrap) | Urine | 0.005–0.035 ng/mL | - | [14] |
| 9 Synthetic Cathinones | GC-MS (with derivatization) | - | - | - | [15] |
Table 3: Fentanyl Analogs
| Analyte(s) | Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| 23 Fentanyl Analogs & Metabolites | LC-MS/MS | Whole Blood, Urine, Hair | 0.7–2 ng/L (blood/urine), 3–7 pg/g (hair) | 2–6 ng/L (blood/urine), 11–21 pg/g (hair) | [16] |
| 24 Fentanyl Analogs & Metabolites | LC-MS/MS | Whole Blood | 0.017–0.056 ng/mL | 0.100–0.500 ng/mL | [17] |
| 9 Fentanyl Analogs | LC-MS/MS | Hair | 0.05 pg/mg | - | [18][19] |
| 9 Fentanyl Analogs | GC-MS/MS | Hair | 0.02–0.05 ng/mg | - | [18][19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for LC-MS/MS and GC-MS analysis of NPS.
LC-MS/MS Protocol for Synthetic Cathinones in Urine
This protocol is a synthesized example based on common practices.[11][12][13][20]
-
Sample Preparation (Dilute-and-Shoot):
-
Centrifuge urine sample to pellet any precipitate.
-
Take 100 µL of the supernatant and add it to 900 µL of a solution containing the internal standard in mobile phase A.
-
Vortex the mixture.
-
Transfer the diluted sample to an autosampler vial for injection.
-
-
Liquid Chromatography:
-
Column: Biphenyl column (e.g., 10 cm × 2.1 mm, 1.7 µm).[11]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) acetate (B1210297) in water.[11]
-
Mobile Phase B: 0.1% formic acid in methanol (B129727).[11]
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 6 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument, including gas flow, temperature, and capillary voltage.
-
MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for each analyte and internal standard for confirmation and quantification.
-
GC-MS Protocol for Synthetic Cannabinoids in Seized Plant Material
This protocol is a synthesized example based on common practices.[5][9][21][22]
-
Sample Preparation (Solvent Extraction):
-
Weigh approximately 10 mg of the homogenized plant material into a centrifuge tube.
-
Add 1 mL of methanol containing the internal standard.
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection. For some compounds, a derivatization step with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary here.
-
-
Gas Chromatography:
-
Column: HP-5MS (or equivalent) capillary column (e.g., 30 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full scan (e.g., m/z 40-550) for qualitative analysis and comparison with spectral libraries. Selected Ion Monitoring (SIM) can be used for quantitative analysis.
-
Mandatory Visualizations
Experimental Workflow
Caption: A logical workflow for the analysis and cross-validation of NPS using LC-MS/MS and GC-MS.
Signaling Pathways of Major NPS Classes
References
- 1. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Nine Fentanyl Drugs in Hair Samples by GC-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. academic.oup.com [academic.oup.com]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of MDMB-FUBICA Metabolite 3 and 4F-MDMB-BINACA Butanoic Acid Metabolite for Researchers
This guide provides a detailed comparison of two key metabolites of synthetic cannabinoids: MDMB-FUBICA metabolite 3 and 4F-MDMB-BINACA butanoic acid metabolite. The information is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances (NPS). This document synthesizes available data on their chemical properties, metabolic pathways, and analytical detection, and provides standardized experimental protocols for their further investigation.
Introduction and Chemical Structures
MDMB-FUBICA and 4F-MDMB-BINACA are potent, indazole-based synthetic cannabinoids that have been identified in forensic casework. A primary route of metabolism for both parent compounds is the hydrolysis of the methyl ester group, leading to the formation of their respective carboxylic acid metabolites.[1] this compound is the resulting carboxylic acid from MDMB-FUBICA. Similarly, the butanoic acid metabolite is a major product of 4F-MDMB-BINACA metabolism.[2][3] Understanding the pharmacological and toxicological profiles of these metabolites is crucial, as they are often the primary analytes detected in biological samples and may contribute to the overall effects and duration of action of the parent compounds.[3]
Note: Direct comparative experimental data on the pharmacological and toxicological profiles of this compound and 4F-MDMB-BINACA butanoic acid metabolite are not extensively available in peer-reviewed literature. The following comparison is based on the known properties of their parent compounds and general toxicological principles of synthetic cannabinoid metabolites.
Data Presentation: A Comparative Overview
The following table summarizes the key chemical and known metabolic information for the two metabolites.
| Feature | This compound | 4F-MDMB-BINACA Butanoic Acid Metabolite | Reference |
| Parent Compound | MDMB-FUBICA | 4F-MDMB-BINACA | [1][2] |
| Metabolic Reaction | Ester Hydrolysis | Ester Hydrolysis | [1][2] |
| Chemical Formula | C₂₂H₂₃FN₂O₃ | C₁₈H₂₃FN₃O₃ | Calculated |
| Molecular Weight | 398.43 g/mol | 363.39 g/mol | Calculated |
| Typical Analytical Method | LC-MS/MS, LC-QTOF-MS | LC-MS/MS, LC-QTOF-MS | [3][4] |
| Pharmacological Target | Presumed CB1/CB2 Receptors | Presumed CB1/CB2 Receptors | Inferred |
| Reported Biological Matrices | Urine | Blood, Urine | [1][4] |
Metabolic Pathways
The metabolic conversion of both MDMB-FUBICA and 4F-MDMB-BINACA to their respective carboxylic acid metabolites is a critical step in their biotransformation. This process, primarily occurring in the liver, increases the water solubility of the compounds, facilitating their excretion.
Metabolic conversion of parent compounds.
Experimental Protocols
For researchers aiming to directly compare these metabolites, the following experimental protocols are recommended.
Cannabinoid Receptor Binding Assay (CB1/CB2)
This protocol is adapted from established methods for assessing the binding affinity of ligands to cannabinoid receptors.[5][6][7]
Objective: To determine the binding affinity (Ki) of this compound and 4F-MDMB-BINACA butanoic acid metabolite for the human CB1 and CB2 receptors.
Materials:
-
HEK-293 cells stably expressing human CB1 or CB2 receptors
-
[³H]CP-55,940 (radioligand)
-
Test compounds (this compound, 4F-MDMB-BINACA butanoic acid metabolite)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester and filter mats
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK-293 cells expressing either CB1 or CB2 receptors.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP-55,940 (typically at its Kd value), and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of a known non-labeled cannabinoid agonist (e.g., WIN 55,212-2).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay
This protocol outlines a standard method for assessing the potential toxicity of the metabolites in a neuronal cell line.[8]
Objective: To evaluate the cytotoxic effects of the metabolites on a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics
-
Test compounds (this compound, 4F-MDMB-BINACA butanoic acid metabolite)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24 or 48 hours.
-
After the incubation period, remove the treatment medium and add MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
LC-MS/MS Quantification in Biological Matrices
This protocol provides a general workflow for the sensitive detection and quantification of the metabolites in biological samples such as blood or urine.[3][9]
Objective: To develop and validate a method for the simultaneous quantification of this compound and 4F-MDMB-BINACA butanoic acid metabolite.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Analytical column (e.g., C18)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Internal standard (e.g., a deuterated analog)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
-
Biological matrix (blood, urine)
Procedure:
-
Sample Preparation:
-
Spike the biological samples with the internal standard.
-
Perform sample clean-up and concentration using either SPE or LLE.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with mobile phases A and B.
-
Detect the analytes using multiple reaction monitoring (MRM) mode. Optimize precursor and product ions for each metabolite and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the metabolites in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the comparative analysis of these two metabolites.
Workflow for comparative metabolite analysis.
Conclusion
This compound and 4F-MDMB-BINACA butanoic acid metabolite are significant indicators of the consumption of their respective parent synthetic cannabinoids. While direct comparative studies are needed to fully elucidate their distinct pharmacological and toxicological profiles, the provided experimental protocols offer a robust framework for conducting such research. A thorough understanding of these metabolites is essential for forensic toxicology, clinical diagnostics, and the development of effective public health responses to the challenges posed by novel psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 4F-MDMB-BINACA metabolites in human blood and urine with LC-QTOF - Gofenberg - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 5. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]
- 8. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Synthetic Cannabinoid Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of synthetic cannabinoids presents a significant challenge for analytical laboratories. Ensuring accurate and reproducible detection and quantification of these novel psychoactive substances is paramount for forensic toxicology, clinical diagnostics, and drug development. This guide provides a comparative overview of analytical methodologies for synthetic cannabinoid metabolites, supported by experimental data from various studies, to aid researchers in navigating this complex analytical terrain. While a comprehensive, direct inter-laboratory comparison study with publicly available quantitative data is limited, this guide synthesizes findings from single-laboratory validation studies and proficiency testing programs to offer valuable insights into method performance and experimental protocols.
Comparison of Analytical Methods
The primary analytical techniques for the identification and quantification of synthetic cannabinoid metabolites in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays are also utilized for initial screening purposes; however, their utility is limited by the constant emergence of new compounds and potential cross-reactivity issues.[1][2]
Quantitative Performance of LC-MS/MS Methods
LC-MS/MS is the most widely employed technique due to its high sensitivity and selectivity.[3] The following tables summarize typical performance characteristics for LC-MS/MS methods as reported in various single-laboratory validation studies for the analysis of synthetic cannabinoid metabolites in urine and blood. It is crucial to note that these values serve as a benchmark, and actual performance may vary between laboratories.
Table 1: Typical Quantitative Performance of LC-MS/MS Methods for Synthetic Cannabinoid Metabolites in Urine
| Analyte/Metabolite | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linear Range (ng/mL) | Reference |
| JWH-018/JWH-073 Metabolites | 0.02 - 0.18 (pg/mg in hair) | 0.07 - 0.59 (pg/mg in hair) | Not Specified | [3] |
| Various SC Metabolites | 0.1 - 12 (confirmation) | Not Specified | Not Specified | [4] |
| 11 SCs | Not Specified | 0.01 - 0.1 | 0.993 - 0.999 (R²) | [5] |
| 22 Metabolites from 11 SCs | 0.1 - 1 (LLOQ) | 0.1 - 1 | 0.1 - 100 | [2] |
| 14 Parent SCs & 15 Metabolites | 0.01 - 0.5 | 0.1 - 10 | Not Specified | [6] |
Table 2: Typical Quantitative Performance of LC-MS/MS Methods for Synthetic Cannabinoid Metabolites in Blood/Serum
| Analyte/Metabolite | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linear Range (ng/mL) | Reference |
| JWH-018, JWH-073, etc. | Not Specified | Not Specified | Not Specified | [3] |
| Various SCs | Not Specified | 0.1 - 0.5 (plasma) | Not Specified | [7] |
Experimental Protocols
Detailed and standardized methodologies are essential for achieving reproducible and comparable results in the analysis of synthetic cannabinoid metabolites. Below are generalized protocols for sample preparation and analysis using LC-MS/MS, based on common practices reported in the literature.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the specific analytes of interest. Common methods include enzymatic hydrolysis, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[8]
1. Enzymatic Hydrolysis (for Urine Samples): Synthetic cannabinoid metabolites are often present in urine as glucuronide conjugates and require a hydrolysis step to cleave the glucuronic acid moiety prior to extraction.[4][6]
-
Enzyme: β-glucuronidase from Helix pomatia or E. coli.
-
Procedure: Urine samples are typically incubated with the enzyme at an optimized temperature (e.g., 50-60°C) and pH for a specific duration (e.g., 1-3 hours).[4][6]
2. Extraction:
-
Solid-Phase Extraction (SPE): This is a widely used technique that provides clean extracts. Various sorbents, such as C18 or polymeric phases, can be employed. The general steps involve conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analytes of interest.[8]
-
Liquid-Liquid Extraction (LLE): This method involves partitioning the analytes between the aqueous sample and an immiscible organic solvent.[8]
-
Protein Precipitation (for Blood/Serum Samples): This technique is used to remove proteins that can interfere with the analysis. Cold acetonitrile (B52724) is commonly used to precipitate proteins, followed by centrifugation to separate the supernatant containing the analytes.
Instrumental Analysis (LC-MS/MS)
-
Chromatography: Reversed-phase liquid chromatography is typically used, with C18 columns being the most common.[6] Gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent (typically acetonitrile or methanol) is employed to separate the metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the standard for quantitative analysis.[3] This involves selecting a specific precursor ion for each analyte and monitoring one or more of its characteristic product ions. Electrospray ionization (ESI) in positive mode is commonly used.
Mandatory Visualizations
Synthetic Cannabinoid Metabolism and Signaling Pathway
Synthetic cannabinoids exert their effects primarily by acting as agonists at the cannabinoid receptors CB1 and CB2.[9][10][11] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[12][13] The diagram below illustrates the general metabolic pathway of synthetic cannabinoids and their subsequent interaction with cannabinoid receptors.
Caption: Metabolism and signaling of synthetic cannabinoids.
Inter-Laboratory Comparison Workflow
A robust inter-laboratory comparison study is crucial for assessing the state of the art in synthetic cannabinoid analysis and for identifying areas for improvement. The following diagram outlines a typical workflow for such a study.
Caption: A typical inter-laboratory comparison workflow.
References
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. diva-portal.org [diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. open.bu.edu [open.bu.edu]
- 9. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of MDMB-FUBICA Metabolite 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the accurate and precise quantitation of MDMB-FUBICA metabolite 3, often referred to as MDMB-FUBICA 3,3-dimethylbutanoic acid. The primary analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for detecting synthetic cannabinoids and their metabolites in complex biological matrices.[1][2] This document summarizes key performance data from validated methods, details common experimental protocols, and visualizes the analytical workflow.
Performance Comparison of Analytical Methods
The quantitation of synthetic cannabinoid metabolites is crucial in forensic and clinical toxicology.[1][3] While studies specifically focusing on this compound are part of a broader analysis of synthetic cannabinoids, the performance metrics for similar metabolites provide a reliable benchmark. The following table summarizes the accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) for the analysis of synthetic cannabinoid metabolites in biological samples using LC-MS/MS based methods.
| Analytical Method | Matrix | Analyte(s) | Accuracy (%) | Precision (%RSD) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| LC-MS/MS | Oral Fluid | 19 Synthetic Cannabinoids | 90.5 - 112.5 | 3.0 - 14.7 | 2.5 | 1.0 | [4] |
| LC-HRMS | Whole Blood | Multiple Synthetic Cannabinoids & Metabolites | 88 - 107 | 7.5 - 15.0 | 3.375 | 0.675 | [5] |
| LC-HRMS | Urine | Multiple Synthetic Cannabinoids & Metabolites | 95 - 109 | 4.9 - 11.9 | 3.375 | 0.225 | [5] |
| LC-MS/MS | Blood | 15 Parent Synthetic Cannabinoids | Acceptable | Acceptable | 0.1 - 10 (Linear Range) | 0.01 - 0.5 | [3] |
| LC-MS/MS | Urine | 17 Synthetic Cannabinoid Metabolites | Acceptable | Acceptable | 0.1 - 10 (Linear Range) | 0.01 - 0.5 | [3] |
| LC-QTOF-MS | Blood & Urine | 4F-MDMB-BINACA & Metabolites | N/A | < 20 (%CV) | N/A | 0.0125 - 0.2 | [6] |
Note: "Acceptable" indicates that the study reported the values met the validation criteria, typically within ±15-20% for accuracy and <15-20% RSD for precision. N/A (Not Available) indicates the specific value was not provided in the cited abstract.
Experimental Protocols
The successful quantitation of this compound relies on robust experimental procedures for sample preparation and instrumental analysis. The following sections detail a typical workflow.
Sample Preparation
Biological samples require extraction and purification to remove interferences before analysis. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common techniques.[2][5]
Liquid-Liquid Extraction (LLE) for Blood Samples:
-
Sample Fortification: 0.5 mL of a blood sample is fortified with an internal standard.
-
Basification: A buffer (e.g., TRIS HCl, pH 10.2) is added to the sample.
-
Extraction: An organic solvent (e.g., methyl tert-butyl ether) is added, and the mixture is agitated for approximately 15 minutes.
-
Phase Separation: The sample is centrifuged to separate the aqueous and organic layers.
-
Isolation: The aqueous layer is frozen, and the organic supernatant is transferred for evaporation.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Urine Samples:
-
Sample Fortification and Hydrolysis: 1 mL of a urine sample is fortified with an internal standard and subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave conjugated metabolites.
-
Buffering: A buffer (e.g., ammonium (B1175870) carbonate, pH 9.3) is added.
-
SPE Cartridge Conditioning: An SPE cartridge (e.g., Agilent Bond Elut Plexa PAX) is conditioned with methanol (B129727) and deionized water.
-
Sample Loading: The prepared urine sample is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed to remove interfering substances.
-
Elution: The analyte of interest is eluted from the cartridge with an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.
Instrumental Analysis: LC-MS/MS
The prepared sample extract is injected into a Liquid Chromatography-Tandem Mass Spectrometry system for separation and detection.
-
Chromatographic Separation: A reversed-phase column (e.g., Kinetex Biphenyl) is typically used with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile.[4] This separates the target analyte from other compounds in the extract.
-
Mass Spectrometric Detection: A tandem mass spectrometer, often a triple quadrupole or a high-resolution instrument like a QTOF, is used for detection.[6] The instrument operates in multiple reaction monitoring (MRM) mode for quantitative analysis, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored. A heated electrospray ionization (HESI) source is commonly employed.[7]
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the analysis of this compound.
Caption: General experimental workflow for metabolite quantitation.
Caption: Metabolic pathway to the target analyte for quantitation.
References
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.org.za [scielo.org.za]
- 6. ojp.gov [ojp.gov]
- 7. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
A Comparative Guide to Linearity and Recovery Experiments for Metabolite Analysis in Urine
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites in urine is paramount for robust and reliable study outcomes. This guide provides a comprehensive comparison of linearity and recovery experiments across three common analytical platforms: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The performance of each platform is evaluated based on experimental data, with detailed protocols provided to ensure methodological transparency and reproducibility.
Comparison of Analytical Platforms
The choice of analytical platform for urine metabolite analysis is often dictated by the specific metabolites of interest, the required sensitivity, and the desired sample throughput. Each platform presents its own set of advantages and challenges concerning linearity and recovery, which are critical parameters for method validation.
Key Performance Metrics:
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by a low coefficient of determination (R²) for the calibration curve. Recovery refers to the extraction efficiency of an analytical method, indicating the percentage of the true amount of an analyte that is detected.
The following tables summarize typical linearity and recovery data for representative urinary metabolites across LC-MS, GC-MS, and NMR platforms.
Table 1: Linearity (R²) for Representative Urine Metabolites
| Metabolite | Analytical Platform | Typical R² Value | Key Considerations |
| Creatinine | LC-MS | > 0.995[1] | Simple "dilute-and-shoot" protocols are common.[2] Matrix effects can be mitigated by dilution.[2][3][4] |
| GC-MS | > 0.99 | Derivatization is necessary to increase volatility. | |
| NMR | > 0.999[5] | Highly linear and reproducible, often used for normalization.[6][7] | |
| Citric Acid | LC-MS | > 0.99 | Prone to ion suppression due to its polarity. |
| GC-MS | > 0.998[8] | Requires derivatization; multiple derivatives can form. | |
| NMR | > 0.999 | Signal can be influenced by urine pH, requiring buffering.[6] | |
| Glucose | LC-MS | > 0.99 | HILIC chromatography is often preferred for good retention. |
| GC-MS | > 0.999[9] | Methoxyimation prior to silylation prevents multiple peaks.[9] | |
| NMR | > 0.999[7] | Anomeric protons (α and β) can be separately quantified. |
Table 2: Recovery (%) for Representative Urine Metabolites
| Metabolite | Analytical Platform | Typical Recovery (%) | Key Considerations |
| Amino Acids | LC-MS | 85 - 115%[1] | Stable isotope-labeled internal standards are crucial to correct for matrix effects.[10] |
| GC-MS | 95 - 105%[11] | Derivatization efficiency is a critical factor influencing recovery.[12] | |
| NMR | Not applicable (direct measurement) | Minimal sample preparation leads to negligible loss of analyte.[6] | |
| Organic Acids | LC-MS | 65 - 100%[3] | Recovery can be highly variable due to the complex urine matrix.[3] |
| GC-MS | 86 - 112%[11][13] | Extraction and evaporation steps must be carefully controlled to prevent loss of volatile acids.[14] | |
| NMR | Not applicable (direct measurement) | Quantitative accuracy relies on proper referencing and signal deconvolution.[5] |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and comparable data. The following sections outline the methodologies for conducting linearity and recovery experiments for each platform.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity Experiment Protocol:
-
Preparation of Stock Solutions: Prepare a stock solution of the metabolite of interest in a suitable solvent (e.g., methanol/water).
-
Calibration Standards: Prepare a series of at least six calibration standards by serially diluting the stock solution. The concentration range should encompass the expected physiological range of the metabolite in urine.
-
Sample Preparation: Thaw frozen urine samples and centrifuge to remove particulates.
-
Matrix Matching: Prepare calibration standards in a surrogate matrix (e.g., artificial urine or a pooled urine sample confirmed to have low levels of the endogenous analyte) to mimic the sample matrix.
-
Analysis: Inject the calibration standards and analyze using the developed LC-MS method.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against its concentration. Perform a linear regression analysis to determine the R² value. An R² > 0.99 is generally considered acceptable.[15]
Recovery Experiment Protocol:
-
Sample Selection: Select at least three different sources of blank urine.
-
Spiking: Spike the blank urine samples with the metabolite of interest at three different concentration levels (low, medium, and high).
-
Sample Preparation: Process the spiked samples using the established extraction procedure (e.g., protein precipitation, solid-phase extraction, or simple dilution).
-
Analysis: Analyze the processed spiked samples by LC-MS.
-
Calculation: Calculate the percent recovery using the following formula: % Recovery = (Concentration_observed / Concentration_spiked) * 100 A recovery of 80-120% is typically considered acceptable.[16]
Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Experiment Protocol:
-
Stock and Calibration Standards: Prepare stock and serially diluted calibration standards as described for LC-MS.
-
Derivatization: Transfer aliquots of each calibration standard to reaction vials, evaporate to dryness, and perform a two-step derivatization (e.g., methoximation followed by silylation).[9]
-
Analysis: Inject the derivatized standards into the GC-MS system.
-
Data Analysis: Construct a calibration curve and determine the R² value as for LC-MS.
Recovery Experiment Protocol:
-
Spiking and Urea (B33335) Removal: Spike blank urine samples with the metabolite of interest. For many GC-MS applications, enzymatic removal of urea is necessary to prevent interference.[17]
-
Extraction: Perform liquid-liquid extraction to isolate the metabolites from the urine matrix.
-
Evaporation and Derivatization: Evaporate the extract to dryness under a stream of nitrogen, being careful to avoid loss of volatile analytes, and then derivatize.[14]
-
Analysis and Calculation: Analyze the samples by GC-MS and calculate the percent recovery as described for LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity Experiment Protocol:
-
Stock and Calibration Standards: Prepare stock and serially diluted calibration standards in a buffered solution (e.g., phosphate (B84403) buffer in D₂O to maintain a constant pH).[6]
-
Internal Standard: Add a known concentration of an internal standard (e.g., TSP or DSS) to each calibration standard.[5]
-
Analysis: Acquire 1D ¹H NMR spectra for each standard.
-
Data Analysis: Integrate the signal of the analyte and the internal standard. Plot the ratio of the analyte signal integral to the internal standard integral against the analyte concentration. Determine the R² value from the linear regression. NMR is known for its excellent linearity.[6]
Recovery Experiment Protocol:
For NMR, recovery experiments in the traditional sense of extraction efficiency are generally not applicable due to the minimal sample preparation. The focus is on the accuracy of quantification in the presence of the complex urine matrix.
-
Standard Addition: Prepare a series of urine samples. To each, add a known, increasing amount of the metabolite of interest.
-
Internal Standard: Add a constant concentration of an internal standard to each sample.
-
Analysis: Acquire 1D ¹H NMR spectra.
-
Data Analysis: Plot the measured concentration of the analyte (determined from the signal integral relative to the internal standard) against the known added concentration. The y-intercept of the resulting line represents the endogenous concentration of the metabolite in the urine sample. The slope should be close to 1, indicating accurate quantification in the matrix.
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for linearity and recovery experiments.
Conclusion
The selection of an analytical platform for urine metabolite analysis should be a well-informed decision based on the specific requirements of the study.
-
LC-MS offers high sensitivity and versatility but is susceptible to matrix effects that can impact both linearity and recovery. Careful method development, including strategies to mitigate matrix effects such as sample dilution or the use of stable isotope-labeled internal standards, is crucial.[2][3][10]
-
GC-MS provides excellent chromatographic resolution and is a robust quantitative technique, particularly for volatile and semi-volatile metabolites. However, the mandatory derivatization step adds complexity and can be a source of variability affecting recovery if not properly optimized and controlled.[9][12][14]
-
NMR stands out for its high reproducibility, minimal sample preparation, and inherent quantitative nature, making it less prone to issues of analyte loss during extraction.[6] While its sensitivity is lower than that of MS-based methods, its excellent linearity and the ability to perform direct, non-destructive measurements make it a powerful tool for quantifying more abundant metabolites.[5][6]
By carefully considering the performance characteristics and implementing the detailed protocols outlined in this guide, researchers can ensure the development of robust and reliable analytical methods for the accurate quantification of metabolites in urine, thereby enhancing the quality and impact of their research.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proof of concept for quantitative urine NMR metabolomics pipeline for large-scale epidemiology and genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. Validation of isolated metabolites from drug metabolism studies as analytical standards by quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability and Activity of Parent Synthetic Cannabinoids and Their Metabolites: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the metabolic stability, receptor binding affinity, and functional activity of various parent synthetic cannabinoids and their corresponding metabolites. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in understanding the complex pharmacology of these compounds. Synthetic cannabinoids are often rapidly metabolized, and their metabolites can exhibit significant biological activity, contributing to the overall pharmacological and toxicological profile.
Key Findings:
-
Metabolic Instability of Parent Compounds: Many parent synthetic cannabinoids undergo rapid metabolism in vitro. For instance, FDU-PB-22 and FUB-PB-22 exhibit short half-lives of 12.4 and 11.5 minutes, respectively, in human liver microsomes[1].
-
Retention of Biological Activity by Metabolites: A crucial finding is that many metabolites of synthetic cannabinoids retain high affinity for and efficacy at cannabinoid receptors (CB1 and CB2)[2][3][4]. In some cases, metabolites may even exhibit greater potency than the parent compound.
-
Full Agonism of Metabolites: Unlike Δ9-THC, which is a partial agonist, many synthetic cannabinoids and their metabolites act as full agonists at CB1 and CB2 receptors[3]. This higher efficacy may contribute to the increased toxicity associated with some synthetic cannabinoids.
-
Variability in Binding Affinity: The binding affinity (Ki) for the CB1 receptor varies significantly among different synthetic cannabinoids and their metabolites. For example, the parent compound JWH-018 has a Ki of 8.0 nM, while its 4- and 5-hydroxyindole (B134679) metabolites have Ki values of 2.6 nM and 4.2 nM, respectively, indicating a higher affinity for the receptor than the parent compound[2].
Data Summary Tables
The following tables summarize the quantitative data on the metabolic stability, receptor binding affinity, and functional activity of selected synthetic cannabinoids and their metabolites.
Table 1: Metabolic Stability of Selected Synthetic Cannabinoids
| Compound | Matrix | Half-life (t½) | Reference |
| FDU-PB-22 | Human Liver Microsomes | 12.4 min | [1] |
| FUB-PB-22 | Human Liver Microsomes | 11.5 min | [1] |
| JWH-018 | Oral Fluid | 1.69 hours (median) | [5] |
Table 2: CB1 Receptor Binding Affinity (Ki) and Functional Activity (EC50) of Parent Synthetic Cannabinoids and Their Metabolites
| Compound | CB1 Ki (nM) | CB1 EC50 (nM) | Reference |
| JWH-018 | 8.0 | - | [2] |
| JWH-018 4-hydroxyindole | 2.6 ± 0.3 | - | [2] |
| JWH-018 5-hydroxyindole | 4.2 ± 1.2 | - | [2] |
| AM-2201 | - | - | |
| AM-2201 4-hydroxyindole | - | Potent Activator | [1] |
| XLR-11 | - | ~900 | [1] |
| Δ9-THC | - | ~700 | [1] |
Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the cannabinoid receptor signaling pathway and a typical experimental workflow for assessing synthetic cannabinoid stability and activity.
Caption: Cannabinoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Cannabinoid Analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay determines the rate at which a synthetic cannabinoid is metabolized by liver enzymes.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test synthetic cannabinoid
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubate the test compound (final concentration typically 1 µM) with HLMs (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the half-life (t½) from the disappearance rate of the parent compound.
-
Cannabinoid Receptor Binding Assay ([³H]CP55,940)
This assay measures the affinity of a synthetic cannabinoid for the CB1 receptor.
-
Materials:
-
Cell membranes expressing the human CB1 receptor
-
[³H]CP55,940 (radioligand)
-
Test synthetic cannabinoid (unlabeled ligand)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
In a multi-well plate, combine the cell membranes, [³H]CP55,940, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at 30°C for 60-90 minutes to allow for competitive binding.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]CP55,940 (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Cannabinoid Receptor Functional Assay ([³⁵S]GTPγS)
This assay determines the functional activity (agonism or antagonism) of a synthetic cannabinoid at the CB1 receptor.
-
Materials:
-
Cell membranes expressing the human CB1 receptor
-
[³⁵S]GTPγS (radiolabeled GTP analog)
-
Test synthetic cannabinoid
-
GDP
-
Assay buffer (e.g., Tris-HCl with MgCl₂, NaCl, and EDTA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G proteins are in their inactive state.
-
In a multi-well plate, combine the pre-incubated membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubate the mixture at 30°C for 60 minutes. Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity of the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) to characterize the potency and efficacy of the compound.
-
Conclusion
The data presented in this guide underscore the importance of evaluating not only the parent synthetic cannabinoids but also their metabolites to fully understand their pharmacological and toxicological effects. The significant biological activity of many metabolites highlights the need for comprehensive metabolic and pharmacodynamic profiling in the development and regulation of these compounds. The provided experimental protocols offer a standardized approach for researchers to conduct these critical evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pharmacokinetic properties of the synthetic cannabinoid JWH-018 in oral fluid after inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating MDMB-FUBICA Metabolite 3 as a More Reliable Biomarker Than the Parent Drug
A Comparison Guide for Researchers and Drug Development Professionals
The detection of synthetic cannabinoid receptor agonists (SCRAs) presents a significant challenge in forensic and clinical toxicology due to their rapid metabolism and inherent instability in biological matrices. For MDMB-FUBICA, a potent indole-based synthetic cannabinoid, these challenges necessitate a critical evaluation of the most reliable biomarker for confirming consumption. This guide provides a comparative analysis of MDMB-FUBICA and its primary hydrolysis metabolite, MDMB-FUBICA metabolite 3 (N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine), arguing for the superior reliability of the metabolite as a biomarker.
Superior Stability of this compound
A significant body of evidence, primarily from studies on structurally similar synthetic cannabinoids containing a methyl ester moiety, indicates that the parent compounds are unstable in biological samples, particularly in blood stored at room temperature or under refrigeration.[1][2] This instability is largely attributed to in-vitro hydrolysis of the ester bond, leading to the formation of the corresponding carboxylic acid metabolite.[3]
Conversely, the resulting carboxylate metabolites, such as this compound, have demonstrated considerably greater stability under various storage conditions.[1][2] This inherent stability minimizes the risk of false-negative results that can arise from the degradation of the parent compound during sample storage and processing, making the metabolite a more dependable marker for detection over longer periods.
Extended Detection Window of the Metabolite
The metabolic profile of many SCRAs, including MDMB-FUBICA, is characterized by extensive and rapid phase I metabolism.[4][5] Ester hydrolysis is a predominant metabolic pathway for synthetic cannabinoids with a terminal methyl ester group.[4][5] Following consumption, the parent drug is often present at low or undetectable concentrations in urine, while its metabolites, particularly the hydrolysis products, are found in much higher concentrations.[6] This suggests a longer detection window for the metabolites compared to the parent compound. For instance, in a fatal intoxication case involving 5F-ADB, a structurally related synthetic cannabinoid, the parent drug was not detected in any urine samples, whereas its methyl ester hydrolysis metabolite was detected in 35 urine samples at concentrations up to 72.2 ng/mL.[6] This highlights the critical importance of monitoring for the hydrolysis metabolite to confirm consumption.
Comparative Data from Structurally Similar Synthetic Cannabinoids
While direct, peer-reviewed quantitative comparative studies on MDMB-FUBICA and its metabolite 3 in human subjects are limited, data from closely related compounds strongly support the superior utility of the hydrolysis metabolite as a biomarker. The following table summarizes findings for 5F-ADB, a compound structurally similar to MDMB-FUBICA, in fatal intoxication cases.
| Analyte | Biological Matrix | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Detection Frequency |
| 5F-ADB (Parent Drug) | Blood | 0.10 - 1.55 | 0.40 | Detected in all 70 cases |
| 5F-ADB Methyl Ester Hydrolysis Metabolite | Blood | 0.15 - 23.4 | 2.69 | Detected in all 70 cases |
| 5F-ADB (Parent Drug) | Urine | Not Detected | - | 0 out of 36 cases |
| 5F-ADB Methyl Ester Hydrolysis Metabolite | Urine | 0.28 - 72.2 | 9.02 | 35 out of 36 cases |
Data adapted from a study on 5F-ADB fatal intoxications.[6]
This data clearly illustrates that while both the parent drug and its metabolite are detectable in blood, the metabolite is present at significantly higher concentrations. Crucially, in urine, the metabolite is the primary and often sole indicator of consumption.
Metabolic Pathway of MDMB-FUBICA
The primary metabolic pathway for MDMB-FUBICA leading to the formation of metabolite 3 is ester hydrolysis. This reaction involves the cleavage of the methyl ester group, resulting in the formation of a carboxylic acid.
References
- 1. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Detection of metabolites of two synthetic cannabimimetics, MDMB-FUBINACA and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Confidence: A Guide to Method Validation with Certified Reference Materials
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. Method validation is the process that ensures an analytical method is suitable for its intended purpose, providing reliable and reproducible results.[1][2] This guide offers a comprehensive comparison of method validation performed with and without Certified Reference Materials (CRMs), supported by experimental protocols and illustrative data. The use of CRMs is shown to significantly enhance the accuracy, precision, and overall reliability of analytical methods.
Certified Reference Materials are standards of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and are accompanied by a certificate providing the value of the property, its associated uncertainty, and a statement of metrological traceability.[3] In contrast, in-house or non-certified reference materials lack this rigorous characterization and traceability.
Elevating Data Quality: A Comparative Analysis
The use of CRMs provides a solid foundation for method validation, leading to more reliable and defensible data. The following tables illustrate the typical performance differences observed when validating an analytical method with CRMs versus non-certified, in-house standards.
Table 1: Comparison of Accuracy in HPLC Assay of Drug Substance A
| Parameter | Method with Certified Reference Material | Method with In-house Standard |
| CRM/Standard Purity | 99.9% ± 0.1% (Certified) | ~99% (Assumed, not certified) |
| Spiked Concentration | 100 µg/mL | 100 µg/mL |
| Mean Measured Conc. | 99.8 µg/mL | 97.5 µg/mL |
| % Recovery | 99.8% | 97.5% |
| Acceptance Criteria | 98.0% - 102.0% | 98.0% - 102.0% |
| Outcome | Pass | Fail |
Illustrative data based on typical performance characteristics.
Table 2: Comparison of Precision (Repeatability) in HPLC Assay of Drug Substance A
| Parameter | Method with Certified Reference Material | Method with In-house Standard |
| Number of Replicates | 6 | 6 |
| Mean Measured Conc. | 100.1 µg/mL | 100.5 µg/mL |
| Standard Deviation | 0.5 | 1.8 |
| Relative Standard Deviation (RSD) | 0.5% | 1.8% |
| Acceptance Criteria | RSD ≤ 1.0% | RSD ≤ 1.0% |
| Outcome | Pass | Fail |
Illustrative data based on typical performance characteristics.
Table 3: Comparison of Linearity in HPLC Assay of Drug Substance A
| Parameter | Method with Certified Reference Material Calibrants | Method with In-house Standard Calibrants |
| Concentration Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Number of Levels | 5 | 5 |
| Correlation Coefficient (r²) | 0.9998 | 0.9952 |
| Y-intercept | Close to zero | Significant deviation from zero |
| Acceptance Criteria | r² ≥ 0.999 | r² ≥ 0.999 |
| Outcome | Pass | Fail |
Illustrative data based on typical performance characteristics.
Foundational Workflows and Pathways
Visualizing the processes involved in method validation and its biological context is crucial for a comprehensive understanding. The following diagrams illustrate the logical flow of method validation, the establishment of metrological traceability, and a key signaling pathway in drug development.
Figure 1. A typical workflow for analytical method validation.
Figure 2. The chain of metrological traceability.
Figure 3. Simplified EGFR signaling pathway.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables. These protocols are for the validation of an HPLC method for the quantitative analysis of "Drug Substance A".
Protocol 1: Accuracy Assessment
Objective: To determine the closeness of the measured value to the true value using a CRM.
Materials:
-
Certified Reference Material of Drug Substance A (Purity: 99.9% ± 0.1%)
-
In-house standard of Drug Substance A
-
Placebo (all formulation components except the drug substance)
-
HPLC grade mobile phase and diluent
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve the CRM of Drug Substance A in diluent to prepare a stock solution of 1000 µg/mL.
-
Similarly, prepare a stock solution of the in-house standard.
-
-
Preparation of Spiked Placebo Samples:
-
Prepare a placebo stock solution.
-
Spike the placebo stock solution with the CRM stock solution to achieve a final concentration of 100 µg/mL (representing 100% of the target concentration). Prepare three independent samples.
-
Repeat the spiking procedure using the in-house standard stock solution.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the analytical method parameters.
-
Inject the diluent as a blank.
-
Inject the standard solutions.
-
Inject the spiked placebo samples in triplicate.
-
-
Data Analysis:
-
Calculate the concentration of Drug Substance A in the spiked samples using the calibration curve generated from the respective standard (CRM or in-house).
-
Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Calculate the mean percent recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Protocol 2: Precision (Repeatability) Assessment
Objective: To assess the precision of the method under the same operating conditions over a short interval of time.
Materials:
-
Certified Reference Material of Drug Substance A
-
In-house standard of Drug Substance A
-
HPLC grade mobile phase and diluent
Procedure:
-
Sample Preparation:
-
Prepare six independent samples of Drug Substance A at a concentration of 100 µg/mL using the CRM.
-
Repeat the preparation for another six independent samples using the in-house standard.
-
-
HPLC Analysis:
-
Analyze the twelve prepared samples using the validated HPLC method.
-
-
Data Analysis:
-
Determine the concentration of Drug Substance A in each of the six replicate samples for both the CRM and in-house standard sets.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of six measurements.
-
Acceptance Criteria: The RSD for the six replicate measurements should be not more than 1.0%.
Protocol 3: Linearity Assessment
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
Materials:
-
Certified Reference Material of Drug Substance A
-
In-house standard of Drug Substance A
-
HPLC grade mobile phase and diluent
Procedure:
-
Preparation of Calibration Standards:
-
From the CRM stock solution (1000 µg/mL), prepare a series of at least five calibration standards by serial dilution to cover the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Repeat this process using the in-house standard stock solution.
-
-
HPLC Analysis:
-
Inject each set of calibration standards into the HPLC system in triplicate.
-
-
Data Analysis:
-
For each set of standards, plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Visually inspect the plot for linearity.
-
Acceptance Criteria: The correlation coefficient (r²) should be greater than or equal to 0.999. The y-intercept should be close to zero.
Conclusion
The use of Certified Reference Materials is not merely a recommendation but a critical component of robust analytical method validation. As demonstrated, CRMs provide a reliable and traceable anchor for assessing accuracy, precision, and linearity, leading to higher confidence in the generated data. For professionals in drug development and research, embracing the use of CRMs is a fundamental step towards ensuring the quality, safety, and efficacy of pharmaceutical products.
References
Establishing Cutoff Levels for MDMB-FUBICA Metabolite 3 in Toxicology Reports: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for establishing toxicological cutoff levels for MDMB-FUBICA metabolite 3, also known as MDMB-FUBICA 3,3-dimethylbutanoic acid. Given the absence of officially mandated cutoff concentrations for this specific analyte, this document synthesizes available scientific data on related synthetic cannabinoid metabolites to propose evidence-based reporting thresholds.
The parent compound, MDMB-FUBICA, is known for its instability in biological matrices, making its primary hydrolysis metabolite, this compound, a more reliable biomarker for detecting consumption.[1][2] This guide outlines detailed experimental protocols for its detection and presents quantitative data from forensic casework involving similar synthetic cannabinoid metabolites to inform the establishment of appropriate cutoff levels.
Proposed Cutoff Levels for this compound
Based on a comparative analysis of concentration data for other synthetic cannabinoid carboxylic acid metabolites found in forensic casework, the following cutoff levels for this compound are proposed for consideration in toxicology reports. These suggestions are grounded in the analytical capabilities of modern instrumentation and align with the reporting practices for other novel psychoactive substances.
Table 1: Proposed Cutoff Levels for this compound
| Matrix | Initial Test (Screening) Cutoff | Confirmatory Test Cutoff |
| Urine | 5 ng/mL | 1 ng/mL |
| Blood/Serum | 2 ng/mL | 0.5 ng/mL |
Note: These are proposed levels and should be validated by individual laboratories.
Comparative Quantitative Data from Forensic Casework
The following table summarizes the concentration ranges of various synthetic cannabinoid metabolites detected in authentic forensic samples. This data provides a basis for the proposed cutoff levels for this compound, demonstrating the wide range of concentrations observed for similar analytes.
Table 2: Concentrations of Selected Synthetic Cannabinoid Metabolites in Forensic Samples
| Metabolite | Matrix | Concentration Range (ng/mL) | Median Concentration (ng/mL) | Reference |
| JWH-018 Pentanoic Acid | Urine | 0.1 - 2434 | 11.1 | [3] |
| JWH-073 Butanoic Acid | Urine | 0.1 - 48.6 | 1.1 | [3] |
| 5F-MDMB-PICA | Blood | 0.1 - 16 | Not Reported | |
| MDMB-CHMICA | Femoral Blood | 1.7 | Not Reported | [4] |
| 4F-MDMB-BINACA | Blood | 0.25 - 6.6 | Not Reported | |
| 5F-MDMB-PICA | Urine | 0.1 | Not Reported | [5] |
Experimental Protocols
Accurate and reliable detection of this compound is contingent on robust analytical methodology. The following sections detail recommended experimental protocols for urine and blood analysis.
Urine Analysis Protocol
1. Sample Preparation: Enzymatic Hydrolysis
Synthetic cannabinoid metabolites are often present in urine as glucuronide conjugates and require a hydrolysis step to cleave the conjugate prior to extraction.
-
To 1 mL of urine, add an internal standard.
-
Add 50 µL of a rapid hydrolysis buffer and 40 µL of β-glucuronidase (e.g., IMCSzyme).[2]
-
Incubate the mixture at 55°C for one hour.[2]
-
Allow the sample to cool to room temperature.
2. Extraction: Solid Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa PAX) with methanol (B129727) and deionized water.[2]
-
Add 1 mL of ammonium (B1175870) carbonate buffer (pH 9.3) to the hydrolyzed urine sample and vortex.[2]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water, ammonium carbonate buffer, and methanol.[2]
-
Elute the analyte with 5% formic acid in methanol.[2]
-
Evaporate the eluent to dryness at 55°C and reconstitute in the mobile phase for analysis.
Blood/Serum Analysis Protocol
1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction (LLE)
-
To 0.5 mL of blood or serum, add an internal standard.
-
Basify the sample with a buffer (e.g., TRIS HCl, pH 10.2).[2]
-
Add an extraction solvent such as methyl tert-butyl ether (MTBE) and rotate for 15 minutes.[2]
-
Centrifuge the sample to separate the layers.
-
Freeze the aqueous layer and transfer the organic supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the confirmation and quantification of synthetic cannabinoid metabolites due to its high sensitivity and selectivity.
-
Chromatographic Column: A C18 or similar reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of an additive like formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode should be used to monitor for specific precursor-to-product ion transitions for this compound and the internal standard.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte-specific transitions to be determined and validated |
Visualizations
Metabolic Pathway of MDMB-FUBICA
The primary metabolic pathway of MDMB-FUBICA leading to the formation of the target analyte, metabolite 3, is through the hydrolysis of the methyl ester group.
Analytical Workflow for Urine Samples
The following diagram illustrates the key steps in the analytical workflow for the detection of this compound in urine.
References
- 1. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 2. ojp.gov [ojp.gov]
- 3. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swafs.us [swafs.us]
- 5. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA-parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for MDMB-FUBICA Metabolite 3
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of MDMB-FUBICA metabolite 3, a synthetic cannabinoid analytical reference standard. Given that the physiological and toxicological properties of this compound are largely unknown, a cautious approach adhering to best practices for handling potent, psychoactive compounds is imperative.[1]
Personal Protective Equipment (PPE)
Due to the unknown toxicity and potency of this compound, it is crucial to use comprehensive personal protective equipment to prevent dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Double Nitrile Gloves | Powder-free, disposable gloves are required. Double gloving provides an extra layer of protection against potential tears or permeation. Gloves should be changed frequently, especially if contamination is suspected.[2][3] |
| Body Protection | Disposable Gown | A long-sleeved, seamless, and disposable gown should be worn to protect the body from accidental spills.[2] |
| Eye Protection | Safety Goggles | Chemical splash goggles are necessary to provide a complete seal around the eyes, protecting them from splashes of liquids or fine powders.[2] |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement to protect against inhalation of airborne particles. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[2][4] |
| Head and Foot Protection | Hair and Shoe Covers | Disposable hair and shoe covers should be worn to prevent contamination of the laboratory and personal belongings.[2] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a secure, well-ventilated, and designated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel only.
2. Preparation and Handling:
-
All handling of this compound should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use dedicated labware and equipment. If not possible, thoroughly decontaminate all equipment after use.
-
Avoid creating dust or aerosols. Handle the compound gently.
3. Weighing:
-
Weighing should be performed in a ventilated balance enclosure or a chemical fume hood.
-
Use appropriate tools (e.g., spatulas) to handle the solid material.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before starting the cleanup.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a sealable waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.
5. Disposal Plan:
-
All waste contaminated with this compound, including disposable PPE, labware, and spill cleanup materials, must be treated as hazardous waste.
-
The primary goal of disposal is to render the compound "unusable and unrecognizable".[5][6][7][8]
-
Solid Waste: Mix the solid waste with at least 50% of a non-hazardous bulking agent (e.g., cat litter, sawdust) in a sealed container.[5][8]
-
Liquid Waste: Absorb liquid waste containing the compound with an inert absorbent material.[6]
-
All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Incineration is often the preferred method for complete destruction.[5][8]
Experimental Workflow for Handling this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. pppmag.com [pppmag.com]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. What are ways to safely dispose of cannabis waste? - iKickButts [ikickbutts.org]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
